molecular formula C6H12O2 B3432437 2-Methylvaleric acid CAS No. 22160-39-0

2-Methylvaleric acid

Cat. No.: B3432437
CAS No.: 22160-39-0
M. Wt: 116.16 g/mol
InChI Key: OVBFMEVBMNZIBR-UHFFFAOYSA-N
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Description

2-methylvaleric acid is a methyl-branched fatty acid that is pentanoic acid which carries a methyl group at position 2. It has a role as a flavouring agent, a plant metabolite and a fragrance. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid, a monocarboxylic acid and a short-chain fatty acid. It is a conjugate acid of a 2-methylvalerate.
This compound has been reported in Pelargonium graveolens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentanoic acid
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InChI

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
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InChI Key

OVBFMEVBMNZIBR-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C(=O)O
Source PubChem
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID9021633
Record name 2-Methylpentanoic acid
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Molecular Weight

116.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour
Record name 2-Methylvaleric acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 2-Methylvaleric acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.919-0.922
Record name 2-Methylvaleric acid
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Vapor Pressure

0.44 [mmHg]
Record name 2-Methylvaleric acid
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CAS No.

97-61-0, 27936-41-0, 22160-39-0
Record name 2-Methylvaleric acid
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Record name Pentanoic acid, methyl-
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Record name 2-METHYLPENTANOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylvaleric Acid: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylvaleric acid, a branched-chain short-chain fatty acid, is a molecule of significant interest in various scientific disciplines, including flavor chemistry, metabolomics, and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its emerging roles in biological signaling pathways. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its structure and functional interactions, to support further research and development.

Chemical Properties and Structure

This compound, systematically named 2-methylpentanoic acid, is a chiral carboxylic acid. Its chemical identity and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-Methylpentanoic acid[1]
Synonyms This compound, Methylpropylacetic acid[1]
CAS Number 97-61-0[1]
Molecular Formula C6H12O2[1]
Molecular Weight 116.16 g/mol [1]
Appearance Colorless liquid[1]
Odor Pungent, acrid[2]
Boiling Point 196-197 °C[2]
Melting Point -85 °C
Density 0.931 g/mL at 25 °C[2]
Solubility in Water 13 g/L[2]
pKa ~4.8
Refractive Index 1.414 at 20 °C[2]
Chemical Structure

This compound possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)-2-methylvaleric acid and (S)-2-methylvaleric acid.

Figure 1: 2D structure of this compound with the chiral center indicated by an asterisk.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-methyl-1-pentanol.[3] While multiple synthetic routes exist[4][5][6], a representative protocol is outlined below.

synthesis_workflow Synthesis Workflow of this compound start Start: 2-Methyl-1-pentanol oxidation Oxidation (e.g., with KMnO4 or catalytic oxidation) start->oxidation acidification Acidification (e.g., with HCl) oxidation->acidification extraction Extraction (with an organic solvent like ether) acidification->extraction purification Purification (Distillation) extraction->purification end End Product: This compound purification->end

Figure 2: A generalized workflow for the synthesis of this compound.

Methodology:

  • Oxidation: 2-methyl-1-pentanol is oxidized using a suitable oxidizing agent, such as potassium permanganate (KMnO4) in an alkaline solution or through catalytic oxidation.[3] The reaction mixture is typically heated to drive the reaction to completion.

  • Work-up: After the oxidation is complete, the reaction mixture is cooled. If using KMnO4, the manganese dioxide byproduct is removed by filtration.

  • Acidification: The aqueous solution containing the potassium salt of this compound is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and form the free carboxylic acid.

  • Extraction: The resulting this compound is extracted from the aqueous solution using an appropriate organic solvent, such as diethyl ether.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Analytical Methods

GC-MS is a powerful technique for the analysis of volatile compounds like short-chain fatty acids.[7][8]

Sample Preparation: [9][10]

  • For biological samples, deproteinization is often necessary. This can be achieved by adding a solvent like methanol followed by centrifugation.

  • To analyze total fatty acids, a saponification step with a base (e.g., KOH) is performed, followed by acidification.[10]

  • Derivatization to more volatile esters (e.g., methyl or pentafluorobenzyl esters) is a common practice to improve chromatographic separation and detection.[10] However, direct analysis without derivatization is also possible.[7]

Instrumentation and Conditions (Example): [7]

  • GC System: Agilent 7890B GC or similar.

  • Column: A polar capillary column, such as a DB-WAX or Nukol column, is suitable for separating fatty acids.

  • Injector Temperature: 240 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 200 °C at 40 °C/min, then ramp to 240 °C at 25 °C/min and hold for 2 minutes.

  • Carrier Gas: Helium.

  • MS System: Agilent 5977B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Expected Fragmentation Pattern: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 116. Characteristic fragments arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of -OH (m/z 99) and -COOH (m/z 71).[11][12] A prominent peak is often observed at m/z 74, corresponding to the McLafferty rearrangement.[1]

¹H NMR: [1]

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appears in the downfield region around 10-13 ppm.

  • Alpha-Proton (-CH): A multiplet will be observed around 2.3-2.6 ppm.

  • Methylene Protons (-CH2-): Multiplets will appear in the range of 1.3-1.7 ppm.

  • Methyl Protons (-CH3): A doublet for the methyl group at the chiral center and a triplet for the terminal methyl group will be present between 0.9 and 1.2 ppm.

¹³C NMR: [1]

  • Carbonyl Carbon (-C=O): The signal for the carboxylic acid carbon will be in the range of 175-185 ppm.

  • Alpha-Carbon (-CH): The carbon bearing the methyl group will appear around 40-45 ppm.

  • Other Aliphatic Carbons: Signals for the other carbons in the chain will be observed between 10 and 40 ppm.

Sample Preparation: [2][13][14][15] As a liquid, this compound can be analyzed neat as a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple sharp absorptions in the region of 2850-2960 cm⁻¹.

  • C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.

Biological Signaling Pathways

This compound, as a short-chain fatty acid, is increasingly recognized for its role in modulating cellular signaling.

G-Protein Coupled Receptor (GPCR) Activation

This compound has been identified as an agonist for several G-protein coupled receptors, including the olfactory receptor OR51E1 and the free fatty acid receptors GPR41 and GPR43.[16][17][18][19][20][21][22]

gpcr_pathway This compound GPCR Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound receptor GPCR (OR51E1, GPR41/43) ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascades second_messenger->downstream Initiates

Figure 3: Generalized GPCR signaling pathway activated by this compound.

Activation of these receptors can lead to various downstream effects, including the modulation of inflammatory responses and energy metabolism.[17][20] For instance, activation of GPR41 and GPR43 in intestinal epithelial cells can induce the production of chemokines and cytokines.[17]

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids are known inhibitors of histone deacetylases (HDACs).[23][24] By inhibiting HDACs, these molecules can alter chromatin structure and gene expression.

Experimental Protocol for HDAC Inhibition Assay: [3][23]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line) and treat with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Nuclear Extract Preparation: Isolate the nuclei from the treated and untreated cells and prepare nuclear extracts.

  • HDAC Activity Assay: Use a commercially available HDAC activity assay kit. These kits typically contain a fluorogenic HDAC substrate.

  • Measurement: Incubate the nuclear extracts with the substrate and measure the fluorescence over time. A decrease in the rate of fluorescence generation in the presence of this compound indicates HDAC inhibition.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.

hdac_inhibition_workflow HDAC Inhibition Assay Workflow start Start: Cell Culture treatment Treat with this compound start->treatment nuclear_extraction Isolate Nuclei and Prepare Nuclear Extracts treatment->nuclear_extraction hdac_assay Perform Fluorometric HDAC Activity Assay nuclear_extraction->hdac_assay measurement Measure Fluorescence hdac_assay->measurement analysis Calculate IC50 measurement->analysis end End: Determine HDAC Inhibition analysis->end

Figure 4: Experimental workflow for determining the HDAC inhibitory activity of this compound.

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties. Its role as a signaling molecule, through the activation of GPCRs and the inhibition of HDACs, presents exciting opportunities for research in areas such as metabolic diseases, inflammation, and cancer biology. The experimental protocols and structural information provided in this guide serve as a valuable resource for scientists and researchers aiming to explore the multifaceted nature of this important short-chain fatty acid.

References

Natural occurrence of 2-Methylvaleric acid in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of 2-Methylvaleric Acid in Plants

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain, short-chain fatty acid (SCFA) with the molecular formula C6H12O2[1][2]. It is a colorless to pale yellow liquid characterized by a sharp, pungent, and somewhat rancid odor[1][3][4]. While not widely abundant in nature, it is recognized as a plant metabolite and is found in trace amounts in various plant species and some animal products[1][2][4]. In the food and fragrance industries, it is utilized as a flavoring agent and fragrance component, contributing to the sensory profiles of products like cheese, fruits, and beverages[3][5][6][7]. This document provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthetic pathways, and the experimental protocols used for its analysis, tailored for researchers and professionals in drug development and life sciences.

Natural Occurrence in Plant Species

This compound has been identified in a variety of plants and plant-derived products. Its presence often contributes to the characteristic aroma and flavor profiles. The compound is typically found as a minor volatile or semi-volatile component within essential oils or the broader metabolome of plant tissues.

Plant SpeciesCommon NamePlant Part / ProductReferences
Valeriana officinalisValerianRoots[8][9]
Pelargonium graveolensGeraniumNot Specified[2]
Coffea sp.CoffeeBeans (Reported in roasted coffee)[3][5]
Vitis viniferaGrapeWine (Product)[3][5]
Carica papayaPapayaFruit[3]
Piper nigrumBlack PepperFruit/Seed[3][5]
Camellia sinensisTeaLeaves[3]
Mangifera indicaMangoFruit[3]
Annona cherimolaCherimoyaFruit[3][7]
Campomanesia adamantiumGabirobaNot Specified
Nicotiana sp.TobaccoLeaves[3]

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[10][11][12] While the complete pathway can vary between species, the foundational steps involve the conversion of a BCAA to its corresponding α-keto acid, followed by oxidative decarboxylation and subsequent modifications. This process represents a key integration of amino acid and fatty acid metabolism[10][11].

The proposed pathway begins with the amino acid L-isoleucine. A branched-chain amino acid aminotransferase (BCAT) enzyme catalyzes the removal of the amino group, converting L-isoleucine into (S)-α-keto-β-methylvalerate[12]. This intermediate is then acted upon by a branched-chain α-keto acid dehydrogenase (BCKD) complex, which catalyzes an oxidative decarboxylation to produce 2-methylbutanoyl-CoA[12][13]. This acyl-CoA can then serve as a primer for further elongation in fatty acid synthesis or be hydrolyzed to form 2-methylbutyric acid. While not explicitly detailed in the provided results, the formation of this compound likely involves an α-ketoacid elongation pathway, similar to the synthesis of other branched-chain fatty acids, where an additional carbon is added before the final acid is formed[10][11].

Biosynthesis_of_2_Methylvaleric_Acid Proposed Biosynthetic Pathway of this compound from Isoleucine L_Isoleucine L-Isoleucine a_Keto_acid (S)-α-keto-β-methylvalerate L_Isoleucine->a_Keto_acid Branched-Chain Amino Acid Aminotransferase (BCAT) Acyl_CoA 2-Methylbutanoyl-CoA a_Keto_acid->Acyl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Elongation α-Ketoacid Elongation Pathway Acyl_CoA->Elongation Primer for Elongation Final_Acid This compound Elongation->Final_Acid Chain Elongation & Termination

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine.

Experimental Protocols

The analysis of this compound in plant tissues requires robust methods for extraction, separation, and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and highly effective technique, often preceded by a derivatization step. High-Performance Liquid Chromatography (HPLC) is also applicable for the analysis of short-chain fatty acids.

General Experimental Workflow

The overall process for analyzing this compound in plant samples follows a structured workflow from sample collection to final data analysis.

Experimental_Workflow General Workflow for Analysis of this compound in Plants A 1. Plant Tissue Collection (e.g., roots, leaves) B 2. Sample Preparation (Snap-freezing, freeze-drying, grinding) A->B C 3. Extraction (Solvent extraction, e.g., ethanol, methanol, or water) B->C D 4. Purification & Cleanup (Solid Phase Extraction - SPE) C->D E 5. Derivatization (e.g., Methylation for GC-MS) D->E Required for GC H HPLC-UV/MS D->H Direct analysis G GC-MS E->G F 6. Instrumental Analysis F->G F->H I 7. Data Processing (Peak identification, integration, quantification) G->I H->I

Caption: General workflow for the analysis of this compound in plant tissues.

Extraction Protocol

Extraction of short-chain carboxylic acids from plant material can be achieved using various solvents and methods.[14] A common approach involves solvent extraction with polar solvents, sometimes in combination with acidification to ensure the acids are in their protonated form.

  • Sample Homogenization : Weigh approximately 100-500 mg of finely ground, freeze-dried plant tissue into a centrifuge tube.[15]

  • Solvent Addition : Add an appropriate extraction solvent. A common choice is 80% ethanol or methanol.[16][17] For quantitative extraction, especially in tissues with high calcium content, extraction with dilute hydrochloric acid (e.g., 0.5 M) or the use of a cation exchanger with water can be more effective.[16][18]

  • Extraction : Vortex the mixture thoroughly and incubate, for instance, in an ultrasonic bath for 20-30 minutes to enhance extraction efficiency.[19] For exhaustive extraction, the process can be repeated multiple times with fresh solvent.[16]

  • Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid plant debris.[19]

  • Collection : Carefully collect the supernatant. If multiple extractions were performed, pool the supernatants.

  • Purification (Optional but Recommended) : The crude extract can be purified using Solid Phase Extraction (SPE), particularly a strong anion exchange (SAX) cartridge, to isolate the acidic compounds from other matrix components.[20]

GC-MS Analysis Protocol

GC-MS provides high sensitivity and specificity for the identification and quantification of volatile compounds like this compound, especially after derivatization to increase volatility.

  • Derivatization (Methylation) : Evaporate the purified extract to dryness under a stream of nitrogen. To convert the carboxylic acid to its more volatile methyl ester, add a methylating agent such as methanolic HCl and heat (e.g., at 80°C for 1-2 hours).[20]

  • Injection : Inject 1 µL of the derivatized sample into the GC-MS system.[21][22]

  • GC Conditions :

    • Column : Use a non-polar or medium-polarity capillary column, such as an Elite-5MS (5% biphenyl, 95% dimethylpolysiloxane, 30 m × 0.25 mm ID × 0.25 µm film thickness).[21][23]

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.[21][22]

    • Injector Temperature : 250-260°C.[21][23]

    • Oven Temperature Program : An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 300°C, with a final hold for 5-6 minutes.[21] This program should be optimized based on the specific analytes of interest.

  • MS Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.[23]

    • Ion Source Temperature : 220-280°C.[22][23]

    • Mass Range : Scan from m/z 45 to 450.[23]

  • Identification and Quantification : Identify the this compound methyl ester peak by comparing its retention time and mass spectrum with an authentic standard.[3] Quantify using an internal standard (such as an isotopically labeled analog or a different odd-chain fatty acid) and a calibration curve.[3]

HPLC-UV/MS Protocol

HPLC can be used to analyze organic acids without derivatization, which simplifies sample preparation.

  • Sample Preparation : The purified extract can often be directly analyzed. Ensure the sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[24]

  • HPLC Conditions :

    • Column : A reversed-phase C18 column (e.g., 100-150 mm length, 4.6 mm ID, 2.7-5 µm particle size) is commonly used.[8][24][25]

    • Mobile Phase : A gradient elution is typically employed. For example, a gradient of 0.1% formic or phosphoric acid in water (Solvent A) and acetonitrile or methanol (Solvent B).[24][25] The gradient program is optimized to resolve the target acids from other compounds.

    • Flow Rate : 0.4-0.6 mL/min.[24][25]

    • Column Temperature : Maintained at around 40°C to ensure reproducible retention times.[24]

    • Injection Volume : 10 µL.[24][25]

  • Detection :

    • UV Detection : Set the detector to a low wavelength, typically 210 nm, for detecting the carboxyl group.[24]

    • MS Detection : For higher specificity and sensitivity, couple the HPLC to a mass spectrometer (LC-MS). This allows for quantification based on the mass-to-charge ratio of the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Quantification : Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from authentic standards of this compound.[25]

Physiological Role and Signaling

The direct physiological or signaling role of this compound within plants is not well-documented. It is primarily considered a secondary metabolite, contributing to the plant's chemical profile, which can play a role in plant-herbivore or plant-microbe interactions through its aroma. In other biological systems, short-chain fatty acids are known to act as signaling molecules. For instance, some branched-chain fatty acids are involved in bacterial quorum sensing (as part of the DSF family signals)[26]. In mammals, SCFAs can regulate host energy metabolism and inflammatory responses by interacting with G protein-coupled receptors (GPCRs) or inhibiting histone deacetylases (HDACs).[27] Whether this compound performs analogous signaling functions within plants or in their interactions with the environment is an area that warrants further investigation.

References

2-Methylvaleric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-Methylvaleric Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 97-61-0), a branched-chain short-chain fatty acid (SCFA). The document details its chemical and physical properties, outlines established synthesis and analytical methodologies, and explores its biological significance, particularly its emerging role in metabolic regulation and drug development. Key information is presented in structured tables and workflows to facilitate understanding and application in a research and development setting.

Core Chemical and Physical Properties

This compound, also known as 2-methylpentanoic acid, is a carboxylic acid with the molecular formula C6H12O2.[1] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
CAS Number 97-61-0
Molecular Weight 116.16 g/mol
IUPAC Name 2-Methylpentanoic acid
Synonyms α-Methylvaleric acid, Methylpropylacetic acid
Appearance Colorless liquid
Boiling Point 196-197 °C
Density 0.931 g/mL at 25 °C
Refractive Index 1.414 (n20/D)
Water Solubility 13 g/L
Vapor Pressure 0.18 mmHg at 25 °C

Synthesis of this compound: Experimental Methodologies

The synthesis of this compound can be achieved through several established chemical routes. While a single, standardized laboratory protocol is not universally cited, the most common methods involve the oxidation of the corresponding aldehyde or the carboxylation of a Grignard reagent. A plausible and generalized workflow for its synthesis is described below.

Synthesis via Oxidation of 2-Methylpentanal

One of the most direct methods for preparing this compound is the oxidation of 2-methylpentanal.[2] This method involves the use of a suitable oxidizing agent to convert the aldehyde functional group into a carboxylic acid.

  • Step 1: Reaction Setup: 2-Methylpentanal is dissolved in an appropriate solvent, and a selected oxidizing agent (e.g., potassium permanganate, Jones reagent) is added portion-wise while monitoring the temperature.

  • Step 2: Reaction Execution: The reaction mixture is stirred at a controlled temperature until the oxidation is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by vacuum distillation.

A logical workflow for this synthesis is presented in the following diagram.

G Synthesis Workflow for this compound cluster_synthesis Synthesis Steps start Start: 2-Methylpentanal oxidation Oxidation (e.g., KMnO4) start->oxidation quench Reaction Quenching oxidation->quench extraction Solvent Extraction quench->extraction purification Purification (Vacuum Distillation) extraction->purification end_product Final Product: This compound purification->end_product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Protocols: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the quantification of this compound and other SCFAs in biological matrices.[3] Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters or silyl derivatives prior to analysis.[4]

Detailed Experimental Protocol for GC-MS Analysis

The following protocol outlines a robust method for the analysis of this compound in a liquid matrix (e.g., plasma, fecal water).

1. Sample Preparation and Extraction:

  • Acidify the sample to a pH of ~2 with hydrochloric acid to ensure the protonation of the carboxylic acid.[4]

  • Add an internal standard (e.g., a deuterated analog of this compound).

  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or diethyl ether.[4]

  • Vortex vigorously and centrifuge to separate the layers.[4]

  • Collect the organic layer and dry it over anhydrous sodium sulfate.[4]

  • Evaporate the solvent under a gentle stream of nitrogen.[4]

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.[4]

  • Cool to room temperature before injection into the GC-MS system.

3. GC-MS Parameters:

  • GC Column: A polar capillary column, such as one with a wax stationary phase (e.g., SH-Rtx™-WAX), is suitable for separating SCFAs.[5]

  • Injection Mode: Splitless or split injection, depending on the concentration of the analyte.[5][6]

  • Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp up to approximately 200-240°C.[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3][6]

The workflow for this analytical procedure is visualized below.

G GC-MS Analysis Workflow cluster_analysis Analytical Steps sample_prep Sample Preparation (Acidification, Extraction) derivatization Derivatization (e.g., with BSTFA) sample_prep->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection (SIM or Full Scan) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound.

Biological Significance and Role in Drug Development

This compound is a branched-chain SCFA produced by the metabolism of branched-chain amino acids by gut microbiota.[7] Emerging research has highlighted its potential as a biomarker for metabolic diseases, such as type 2 diabetes, with its levels being significantly reduced in the feces of diabetic mice.[7]

Signaling Pathways

This compound is believed to exert its biological effects through two primary mechanisms:

  • G Protein-Coupled Receptors (GPCRs): As an SCFA, it can act as a ligand for certain GPCRs, initiating intracellular signaling cascades that can modulate host energy metabolism and inflammatory responses.[7]

  • Histone Deacetylase (HDAC) Inhibition: this compound may also function as an HDAC inhibitor.[7] By inhibiting HDACs, it can lead to the hyperacetylation of histones, which alters chromatin structure and promotes gene transcription, thereby influencing various cellular processes.[8]

The dual-action mechanism of this compound presents a compelling area of interest for drug development, particularly in the context of metabolic and inflammatory diseases.

The diagram below illustrates these proposed signaling pathways.

G Signaling Pathways of this compound cluster_pathway Cellular Mechanisms cluster_gpcr GPCR Pathway cluster_hdac HDAC Inhibition Pathway MVA This compound GPCR GPCR Activation MVA->GPCR Ligand Binding HDAC HDAC Inhibition MVA->HDAC Inhibition GPCR_cascade Downstream Signaling (e.g., G-protein activation) GPCR->GPCR_cascade outcome Regulation of: - Energy Metabolism - Inflammatory Response GPCR_cascade->outcome HDAC_effect Histone Hyperacetylation & Gene Transcription HDAC->HDAC_effect HDAC_effect->outcome

Caption: Proposed signaling mechanisms of this compound.

Conclusion

This compound is a multifaceted molecule with established applications in the flavor and fragrance industries and a growing significance in biomedical research. Its role as a product of gut microbial metabolism links it directly to host physiology, and its potential to modulate key signaling pathways through GPCR activation and HDAC inhibition positions it as a molecule of interest for future therapeutic strategies targeting metabolic and inflammatory disorders. The analytical methods detailed herein provide a robust framework for its accurate quantification, which is essential for advancing research in these areas.

References

An In-depth Technical Guide to the Physical Properties of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the key physical properties of 2-Methylvaleric acid, with a specific focus on its boiling and melting points. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Core Physical Properties

This compound, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid.[1] It exists as a colorless to pale yellow liquid at room temperature and possesses a pungent, acrid odor.[2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data presented is a consensus from multiple reputable sources.

Physical PropertyValueReferences
Boiling Point 196-197 °C (at 760 mmHg)[2][3][4][5]
196-198 °C[6]
Melting Point -85 °C[2][4][5][6]
Density 0.931 g/mL at 25 °C[4]
Refractive Index 1.414 (n20/D)[2][4]
1.413-1.415 (n20/D)[6]
1.41100 to 1.41600 @ 20.00 °C[7]
Water Solubility 13 g/L[3][4][5]
15 g/L at 20 °C[7]
pKa 4.782 at 25 °C[2][4]

Experimental Protocols

While specific experimental records for the determination of this compound's boiling and melting points are not publicly detailed, the following are generalized, standard laboratory protocols for determining these properties for a liquid organic compound.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical constant at a given pressure.

Methodology:

A common method for determining the boiling point of a small quantity of liquid is the micro boiling point or Siwoloboff method.

  • Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (commonly an oil bath) which allows for uniform heat distribution.[8] A Thiele tube can also be used for this purpose to ensure even heating.[9]

  • Heating: The heating bath is gently and slowly heated. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end of the capillary.

  • Observation: Heating continues until a steady stream of bubbles emerges from the capillary tube. At this point, the heat source is removed, and the bath is allowed to cool slowly.

  • Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[10]

  • Replication: For accuracy, the determination should be repeated at least twice, and the average value taken. It is crucial to use a fresh sample for each determination.

3.2. Determination of Melting Point (Freezing Point)

For a substance that is liquid at room temperature, the "melting point" is more accurately referred to as the freezing point. It is the temperature at which the liquid transitions into a solid at atmospheric pressure.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a small, thin-walled test tube.

  • Cooling Bath: The test tube is immersed in a cooling bath. The choice of the cooling medium depends on the expected freezing point (e.g., an ice-salt mixture or a dry ice-acetone bath).

  • Temperature Monitoring: A thermometer is placed in the sample, ensuring the bulb is fully submerged. The sample is stirred gently and continuously with the thermometer or a separate stirrer to ensure uniform cooling and prevent supercooling.

  • Observation: The temperature is recorded at regular intervals as the sample cools.

  • Freezing Point Determination: The freezing point is the temperature at which solid crystals first begin to form and the temperature remains constant until the entire sample has solidified. A plateau on the cooling curve (a graph of temperature versus time) indicates the freezing point.

  • Purity Check: A sharp, well-defined freezing point is indicative of a pure compound. Impurities will typically cause the freezing to occur over a range of temperatures and at a lower temperature than the pure substance.[9][10]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the boiling point of a liquid organic compound using the micro boiling point method.

BoilingPointDetermination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Analysis & Verification A Place this compound in a small test tube B Invert a sealed capillary tube and place in the test tube A->B C Attach test tube assembly to a thermometer B->C D Immerse in a heating bath (e.g., oil bath or Thiele tube) C->D E Heat the bath slowly and observe for a steady stream of bubbles D->E F Remove heat and allow to cool E->F G Record the temperature when the liquid enters the capillary tube F->G H Repeat the measurement with a fresh sample G->H I Calculate the average boiling point H->I

Boiling Point Determination Workflow

References

Solubility of 2-Methylvaleric acid in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-methylvaleric acid in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physical properties for formulation, synthesis, and analytical applications.

Introduction to this compound

This compound, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid with the chemical formula C₆H₁₂O₂. Its structure, consisting of a five-carbon chain with a methyl group at the alpha position, imparts specific solubility characteristics that are crucial for its handling and application in various chemical and pharmaceutical processes. This guide summarizes available quantitative and qualitative solubility data, outlines relevant experimental protocols for solubility determination, and provides a visual representation of its solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water and selected organic solvents.

SolventChemical ClassTemperature (°C)Solubility
WaterPolar ProticNot Specified13 g/L[1][2]
WaterPolar Protic2015 g/L (15,000 mg/L)[3]
Ethanol (95%)Polar ProticNot SpecifiedMiscible (1 mL in 1 mL)[4]
Dimethyl Sulfoxide (DMSO)Polar AproticNot Specified100 mg/mL[5]

Qualitative Solubility Data

Solvent/Solvent ClassChemical ClassSolubility Description
Polar Organic Solvents-"Mingles with"[6]
EtherEtherReadily Soluble
ChloroformHalogenated HydrocarbonReadily Soluble
Tetrahydrofuran (THF)EtherEnhanced Solubility[6]
Ethyl AcetateEsterEnhanced Solubility[6], Slightly Soluble[7]
TolueneAromatic HydrocarbonGenerally Soluble[8]
Non-polar Solvents-Expected to have limited solubility[9]

Note: The conflicting reports for ethyl acetate may be due to differences in experimental conditions or definitions of "enhanced" versus "slightly" soluble.

Experimental Protocols for Solubility Determination

While specific experimental protocols used to determine the solubility of this compound are not detailed in the available literature, the following are standard and widely accepted methodologies suitable for this type of compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid or liquid solute (this compound) is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solute by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, etc.).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solute settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions).

  • Quantification: Analyze the concentration of this compound in the filtered supernatant. Common analytical techniques for carboxylic acids include:

    • High-Performance Liquid Chromatography (HPLC): A robust method for accurate quantification. A calibration curve is prepared using standard solutions of this compound of known concentrations.

    • Gas Chromatography (GC): Suitable for volatile compounds. Derivatization may be necessary to improve volatility and peak shape.

    • Titration: The acidic nature of the carboxyl group allows for quantification via acid-base titration with a standardized base (e.g., NaOH).

Potentiometric Titration

Potentiometric titration is a useful method for determining the solubility of ionizable compounds like carboxylic acids, as it can also provide information on the pKa.

Principle: The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. For a carboxylic acid, a known amount of the compound is dissolved in a solvent (often a co-solvent system if sparingly soluble in water) and titrated with a standardized solution of a strong base (e.g., NaOH). The solubility can be determined from the titration curve by analyzing the point at which the compound starts to precipitate or by using specific calculation models that relate pH, pKa, and solubility.

Detailed Methodology:

  • Sample Preparation: Prepare a solution of this compound in the solvent of interest. If the solubility is very low, a co-solvent system (e.g., water-ethanol mixture) might be used initially.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution. The titrant (standardized NaOH solution) is added incrementally using a precise burette.

  • Titration Process: Add the titrant in small, known volumes, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve. The intrinsic solubility can be calculated from the pH at which precipitation begins, which is often observed as a deviation or instability in the pH readings.

Visualization of Solubility Profile

The following diagram illustrates the general solubility characteristics of this compound based on solvent polarity.

G Solubility Profile of this compound cluster_solvents Solvent Classes cluster_solubility Solubility Polar Protic Polar Protic Polar Aprotic Polar Aprotic Non-Polar Non-Polar High High High->Polar Protic Moderate Moderate Moderate->Polar Protic Moderate->Polar Aprotic Low Low Low->Non-Polar This compound This compound This compound->High e.g., Ethanol This compound->Moderate e.g., Water, DMSO This compound->Low e.g., Hexane

Caption: Logical relationship of this compound solubility.

Conclusion

This compound exhibits moderate solubility in water and high solubility in polar organic solvents such as ethanol and DMSO. Its amphiphilic nature, arising from the polar carboxylic acid head and the nonpolar alkyl chain, governs its solubility profile. For applications requiring high concentrations, polar protic solvents are generally suitable. In contrast, its solubility in non-polar solvents is limited. For precise solubility determination, the shake-flask method followed by a suitable analytical quantification technique is recommended. The information presented in this guide serves as a valuable resource for scientists and researchers in making informed decisions regarding solvent selection and experimental design involving this compound.

References

The Biological Role of 2-Methylvaleric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant biomolecule at the intersection of gut microbiology and host physiology. Produced by the microbial fermentation of branched-chain amino acids, particularly isoleucine, this metabolite is implicated in the regulation of host energy metabolism and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, metabolism, and potential as a therapeutic target and biomarker. While its functions are primarily inferred from studies on related SCFAs, this document collates the available direct and indirect evidence to support further investigation by researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are well-established mediators of gut-host communication, influencing a myriad of physiological processes. Among these, branched-chain SCFAs (BCSFAs), derived from the microbial metabolism of branched-chain amino acids (BCAAs), are gaining increasing attention. This compound, a six-carbon BCFA, is a product of isoleucine fermentation by the gut microbiota.[1] Its structural similarity to other biologically active SCFAs suggests a potential role in host signaling pathways, including the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs). This guide will delve into the known metabolic pathways, potential signaling cascades, and the analytical methods used to quantify this intriguing molecule.

Metabolism of this compound

The primary source of this compound in the host is the anaerobic fermentation of the essential amino acid L-isoleucine by gut bacteria. This metabolic process is particularly prevalent in the distal colon where protein fermentation occurs. The general pathway involves the deamination and subsequent decarboxylation of isoleucine to yield 2-methylbutyrate, which is then elongated to 2-methylvalerate.

cluster_microbiota Gut Microbiota cluster_host Host Circulation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Transamination 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA Oxidative Decarboxylation 2-Methylbutyrate 2-Methylbutyrate 2-Methylbutyryl-CoA->2-Methylbutyrate Thioesterase This compound This compound 2-Methylbutyrate->this compound Chain Elongation Systemic Circulation Systemic Circulation This compound->Systemic Circulation Absorption

Figure 1: Metabolic pathway of L-isoleucine to this compound by gut microbiota.

Biological Activities and Signaling Pathways

The biological effects of this compound are thought to be mediated primarily through two main mechanisms common to other SCFAs: activation of G protein-coupled receptors and inhibition of histone deacetylases.

G Protein-Coupled Receptor (GPCR) Activation

SCFAs are known agonists for several GPCRs, most notably GPR41 (Free Fatty Acid Receptor 3, FFAR3) and GPR43 (Free Fatty Acid Receptor 2, FFAR2).[2][3] Activation of these receptors, which are expressed on various cell types including enteroendocrine and immune cells, triggers downstream signaling cascades that can modulate hormone secretion and inflammatory responses.

The rank order of potency for SCFAs at these receptors suggests that valerate and its derivatives are more potent agonists for GPR41 than for GPR43.[4] While direct quantitative data for this compound is not currently available in the literature, it is plausible that it preferentially signals through GPR41.

cluster_cell Target Cell (e.g., Enteroendocrine, Immune Cell) This compound This compound GPR41 GPR41/FFAR3 This compound->GPR41 Binds to G-protein (Gi/o) G-protein (Gi/o) GPR41->G-protein (Gi/o) Activates Downstream Signaling ↓ cAMP ↑ MAPK (ERK1/2) G-protein (Gi/o)->Downstream Signaling Initiates Physiological Response Hormone Secretion (e.g., PYY, GLP-1) Immune Modulation Downstream Signaling->Physiological Response

Figure 2: Generalized signaling pathway for GPR41 activation by this compound.

Table 1: Quantitative Data on SCFA-GPCR Interactions

LigandReceptorAssayEC50/IC50Reference
This compound GPR41/GPR43 Not Available Not Available -
PropionateGPR41Calcium mobilization~5-10 µM[4]
PropionateGPR43Calcium mobilization~10-50 µM[4]
ValerateGPR41Calcium mobilization~10-30 µM[4]
ValerateGPR43Calcium mobilization>100 µM[4]

Note: The table highlights the current gap in quantitative data for this compound.

Histone Deacetylase (HDAC) Inhibition

SCFAs, particularly butyrate, are well-characterized inhibitors of HDACs. By inhibiting these enzymes, SCFAs can alter gene expression, leading to various downstream effects, including anti-inflammatory and anti-proliferative responses. It is plausible that this compound also possesses HDAC inhibitory activity, although to date, no specific IC50 values have been reported in the literature.

Table 2: Quantitative Data on SCFA-HDAC Interactions

LigandHDAC Isoform(s)AssayIC50Reference
This compound Not specified Not Available Not Available -
ButyratePan-HDACIn vitro enzymatic~50-100 µM[5]
PropionatePan-HDACIn vitro enzymatic~250-500 µM[5]
Valproic Acid (related)Class I and IIaIn vitro enzymatic~0.4-2 mM[5]

Note: The table highlights the current gap in quantitative data for this compound.

Anti-Inflammatory Effects

The potential anti-inflammatory effects of this compound are likely mediated through both GPCR activation and HDAC inhibition. Activation of GPR41 on immune cells can modulate cytokine production. While direct evidence for this compound is lacking, studies on other SCFAs have demonstrated both pro- and anti-inflammatory effects depending on the context and cell type. For instance, SCFAs can induce the production of chemokines and cytokines in intestinal epithelial cells via GPR41/43 activation.[6]

Table 3: Effects of SCFAs on Inflammatory Cytokine Production

SCFACell TypeCytokine(s) AffectedEffectReference
This compound Not specified TNF-α, IL-6, IL-10 Not Available -
PropionatePBMCsTNF-α, IL-6Inhibition[7]
ButyrateMacrophagesTNF-α, IL-6Inhibition[7]
ButyrateMacrophagesIL-10Induction

Note: The table highlights the current gap in quantitative data for this compound.

Association with Metabolic Disease

Emerging evidence suggests a link between altered levels of branched-chain amino acids and their metabolites, including this compound, and metabolic diseases such as type 2 diabetes. While the precise role of this compound is yet to be fully elucidated, its potential to modulate energy homeostasis through GPCR signaling warrants further investigation.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. The most common method for SCFA analysis is gas chromatography (GC) coupled with either flame ionization detection (FID) or mass spectrometry (MS).

Protocol: Quantification of this compound in Fecal Samples by GC-MS

Objective: To determine the concentration of this compound in fecal samples.

Materials:

  • Fecal sample (~100 mg)

  • Internal standard (e.g., deuterated this compound)

  • Saturated NaCl solution

  • Sulfuric acid (50% v/v)

  • Diethyl ether

  • Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen fecal sample on ice.

    • Weigh approximately 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.

    • Add a known amount of the internal standard.

    • Add 500 µL of saturated NaCl solution and 50 µL of 50% sulfuric acid.

    • Vortex thoroughly to mix.

  • Extraction:

    • Add 1 mL of diethyl ether to the sample mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper ether layer to a new glass vial.

    • Repeat the extraction step with another 1 mL of diethyl ether and combine the ether layers.

  • Derivatization:

    • Evaporate the ether under a gentle stream of nitrogen.

    • Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: 60°C for 1 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

cluster_workflow Experimental Workflow: Fecal SCFA Analysis Fecal Sample Fecal Sample Homogenization & Acidification Homogenization & Acidification Fecal Sample->Homogenization & Acidification Solvent Extraction Solvent Extraction Homogenization & Acidification->Solvent Extraction Derivatization Derivatization Solvent Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Figure 3: Workflow for the analysis of this compound in fecal samples.

Conclusion and Future Directions

This compound is a microbially-produced SCFA with the potential to influence host physiology through signaling pathways analogous to other well-studied SCFAs. Its role as a potential modulator of energy metabolism and inflammation makes it a molecule of interest for researchers in metabolic and inflammatory diseases. However, a significant gap exists in the literature regarding specific quantitative data on its biological activities. Future research should focus on:

  • Determining the EC50 values of this compound for GPR41 and GPR43.

  • Quantifying the IC50 values of this compound for various HDAC isoforms.

  • Elucidating its specific effects on the production of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in different immune cell types.

  • Investigating its direct impact on metabolic parameters in preclinical models of metabolic disease.

Addressing these knowledge gaps will be crucial in validating the biological importance of this compound and exploring its potential as a therapeutic target or biomarker.

References

2-Methylvaleric Acid as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Methylvaleric acid, a branched-chain short-chain fatty acid, is a recognized metabolite within the plant kingdom, contributing significantly to the aroma and flavor profiles of various plant species. As a volatile organic compound (VOC), it plays a putative role in plant signaling, including defense mechanisms and allelopathic interactions. The biosynthesis of this compound is thought to originate from branched-chain amino acid catabolism, although the precise pathways in plants are not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound as a plant metabolite, detailing its proposed biosynthesis, physiological roles, and potential signaling functions. Furthermore, it presents detailed experimental protocols for the extraction and quantification of this compound from plant tissues and summarizes key quantitative data. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of plant secondary metabolism and natural product chemistry.

Introduction

This compound, also known as 2-methylpentanoic acid, is an organic compound and a methyl-branched fatty acid.[1] It is structurally defined as pentanoic acid with a methyl group at the second carbon position.[1][2] As a member of the branched-chain short-chain fatty acids (BC-SCFAs), it is a colorless to pale yellow liquid at room temperature, characterized by a potent, pungent, and often described as cheesy or rancid odor.[2][3][4] While only slightly soluble in water, it dissolves readily in organic solvents like ethanol.[3]

In the context of plant biology, this compound is classified as a secondary metabolite.[1] Its presence has been documented in a variety of plants and plant-derived products, including the essential oil of Pelargonium graveolens (rose geranium), coffee, various cheeses, and fruits such as papaya, mango, and cherimoya.[1][2] It is also identified as a volatile fatty acid in tobacco.[2] The roles attributed to this compound in plants include acting as a flavoring agent and a fragrance component.[1][3]

Biosynthesis Pathway

The complete biosynthetic pathway for this compound in plants has not been definitively established. However, evidence from related compounds and metabolic pathways in other organisms suggests that its synthesis likely originates from the catabolism of branched-chain amino acids, specifically isoleucine.[5] The biosynthesis of a similar compound, 4-methylvaleric acid, in Pogostemon cablin has been shown to derive from leucine metabolism through an α-ketoacid elongation (αKAE) pathway.[6] A proposed pathway for this compound involves a series of enzymatic reactions, starting with the deamination of L-isoleucine to form (S)-2-keto-3-methylvalerate, followed by oxidative decarboxylation to yield 2-methylbutanoyl-CoA. Subsequent chain elongation via a process analogous to fatty acid synthesis, followed by thioesterase activity, would yield the final product.

Hypothetical_Biosynthesis_of_2_Methylvaleric_Acid Ile L-Isoleucine KMV (S)-2-Keto-3-methylvalerate Ile->KMV BCAT (Transamination) MB_CoA 2-Methylbutanoyl-CoA KMV->MB_CoA BCKDH (Oxidative Decarboxylation) Elongation Chain Elongation (Malonyl-CoA addition) MB_CoA->Elongation Ketoacyl_CoA 3-Keto-2,4-dimethyl- heptanoyl-CoA Elongation->Ketoacyl_CoA Reduction Reduction & Dehydration Steps Ketoacyl_CoA->Reduction MV_CoA 2-Methylvaleryl-CoA Reduction->MV_CoA MVA This compound MV_CoA->MVA Thioesterase (Hydrolysis)

Figure 1: Hypothetical biosynthesis of this compound from L-Isoleucine.

Physiological Roles and Signaling in Plants

Role as a Volatile Organic Compound (VOC)

This compound is a volatile fatty acid, contributing to the complex scent profiles of plants.[2] VOCs are crucial for plant communication and interaction with their environment. They can attract pollinators, repel herbivores, and act as airborne signals to neighboring plants.[7][8][9] The characteristic pungent and sour aroma of this compound likely plays a role in these interactions, although its specific targets and ecological significance are areas for further research.

Potential Role in Plant Defense and Allelopathy

Plants produce a vast array of secondary metabolites to defend against herbivores and pathogens.[10] These chemical defenses can act as toxins, repellents, or anti-feedants.[10] As a VOC, this compound can be released upon tissue damage, potentially serving as an airborne danger signal to activate defense-related genes in undamaged parts of the same plant or in neighboring plants.[7]

Furthermore, some plant-released chemicals, known as allelochemicals, can inhibit the growth of nearby competing plants.[11][12] Fatty acids and their derivatives have been implicated in such allelopathic interactions.[13] The release of this compound into the rhizosphere or atmosphere could potentially create an inhibitory zone, reducing competition for resources.

Hypothetical Signaling Cascade

When a plant is subjected to biotic stress, such as herbivory, it initiates a complex signaling cascade. This often involves the synthesis and release of VOCs. This compound could act as such a signal. Upon its release, it could be perceived by receptors on neighboring plants, triggering an intracellular signal transduction pathway that may involve key defense hormones like jasmonic acid (JA) and salicylic acid (SA).[14][15] This leads to the transcriptional activation of defense-related genes and the production of protective compounds, "priming" the receiving plant for a potential attack.

Hypothetical_Signaling_Pathway cluster_PlantA Plant A (Attacked) cluster_PlantB Plant B (Neighboring) Stressor Biotic Stressor (e.g., Herbivore Attack) Biosynthesis Biosynthesis of This compound Stressor->Biosynthesis PlantA Plant A (Attacked) Release Release of Volatile This compound Biosynthesis->Release Signal Airborne Signal Release->Signal Perception Perception by Receptors Signal->Perception PlantB Plant B (Neighboring) Transduction Signal Transduction (JA/SA Pathways) Perception->Transduction Activation Activation of Defense Genes Transduction->Activation Response Synthesis of Protective Compounds Activation->Response

Figure 2: Hypothetical signaling role of this compound in inter-plant communication.

Quantitative Data

Quantitative data regarding the concentration of this compound in various plant tissues is sparse in the literature. However, its fundamental physicochemical properties are well-documented and essential for its extraction and analysis.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₆H₁₂O₂ [1]
Molecular Weight 116.16 g/mol [1]
IUPAC Name 2-methylpentanoic acid [1]
Boiling Point 196-197 °C [16]
Vapor Pressure 0.18 mmHg @ 25 °C [16]
logP (o/w) 1.80 [16]
pKa 4.84 [1]
Appearance Colorless to pale yellow liquid [3][4]

| Odor | Pungent, acrid, cheesy, sour |[2][4][16] |

Table 2: Documented Presence of this compound in Plant Species and Derived Products

Plant/Product Scientific Name Reference(s)
Rose Geranium Pelargonium graveolens [1]
Coffee Coffea spp. [2]
Papaya Carica papaya [2]
Mango Mangifera indica [2]
Cherimoya Annona cherimola [2]
Tobacco Nicotiana tabacum [2]
Black Tea Camellia sinensis [2]

| Pepper | Capsicum spp. |[2] |

Experimental Protocols

The analysis of this compound from plant matrices requires robust extraction and sensitive quantification methods.

Protocol: Extraction from Plant Tissues

This protocol provides a general method for the extraction of short-chain fatty acids from a plant matrix, adapted from standard lipid and metabolite extraction procedures.[17][18][19][20]

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, flowers) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to remove water.

    • Grind the dried tissue to a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Homogenization and Lipid Extraction:

    • Weigh approximately 100 mg of the dried powder into a glass tube.

    • Add 2 mL of a chloroform:methanol solution (2:1, v/v).

    • Add an internal standard (e.g., a deuterated analog or a fatty acid not present in the sample, like heptanoic acid) to correct for extraction efficiency.

    • Homogenize the sample using a probe sonicator or a bead beater for 5-10 minutes on ice.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (the lipid-containing solvent) into a new glass tube.

  • Saponification (to measure total fatty acids, including esters):

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

    • Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic potassium hydroxide (KOH).

    • Heat the mixture in a sealed tube at 80°C for 1 hour to hydrolyze esters and release free fatty acids.

  • Extraction of Free Fatty Acids:

    • Cool the sample to room temperature.

    • Acidify the solution to a pH of ~2 by adding 6 M HCl. This protonates the fatty acids, making them soluble in organic solvents.

    • Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer, which contains the free fatty acids, to a new tube.

    • Repeat the hexane extraction on the aqueous layer and pool the hexane fractions.

    • Evaporate the final hexane extract to dryness under a stream of nitrogen. The resulting residue is ready for derivatization and analysis.

Protocol: Quantification by GC-MS

This protocol uses derivatization with propyl chloroformate (PCF) followed by GC-MS analysis, a method optimized for short-chain fatty acids.[21]

  • Derivatization:

    • Reconstitute the dried fatty acid extract in 500 µL of a reaction solution consisting of water, 1-propanol, and pyridine (v/v/v = 8:3:2).

    • Adjust the pH to ~8 using NaOH.

    • Add 100 µL of propyl chloroformate (PCF).

    • Vortex for 10 seconds and sonicate for 1 minute. The PCF reacts with the carboxylic acid group to form a propyl ester, which is more volatile and suitable for GC analysis.

    • Add 500 µL of hexane to extract the derivatized products. Vortex and centrifuge to separate phases.

    • Transfer the upper hexane layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A polar capillary column such as a DB-WAX or Innowax (e.g., 30 m x 0.25 mm x 0.25 µm).[22]

    • Injection: 1 µL of the derivatized sample in split mode (e.g., 10:1 split ratio).

    • Inlet Temperature: 260°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 110°C at 5°C/min.

      • Ramp 2: Increase to 290°C at 30°C/min.

      • Final hold: Hold at 290°C for 5-8 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the this compound propyl ester.

  • Quantification:

    • Prepare a calibration curve using standards of this compound subjected to the same derivatization and analysis procedure.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration in the plant samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow Sample Plant Tissue Sample (e.g., Leaves) Prep Sample Preparation (Freeze, Lyophilize, Grind) Sample->Prep Extract Solvent Extraction (Chloroform:Methanol) Prep->Extract Saponify Saponification (Optional) & Acidification Extract->Saponify Deriv Derivatization (Propyl Chloroformate) Saponify->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Figure 3: General experimental workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is an established metabolite in the plant kingdom, contributing to the chemical fingerprint responsible for aroma and flavor. While its role as a VOC is clear, its specific functions in plant defense, allelopathy, and inter-plant signaling remain largely putative and represent a significant knowledge gap. The proposed biosynthetic pathway, originating from isoleucine catabolism, requires experimental validation through isotopic labeling studies and the characterization of the involved enzymes.

Future research should focus on:

  • Pathway Elucidation: Using transcriptomics and proteomics to identify candidate genes and enzymes (e.g., branched-chain amino acid transferases, keto-acid dehydrogenases, thioesterases) involved in its biosynthesis.

  • Functional Genomics: Employing gene-editing technologies like CRISPR/Cas9 to create knockout mutants in a model plant to confirm gene function and assess the physiological impact of the absence of this compound.

  • Ecological Roles: Conducting bioassays to determine the specific effects of this compound on herbivores, pathogens, and competing plant species to validate its role in defense and allelopathy.

  • Quantitative Profiling: Developing and applying sensitive analytical methods to accurately quantify the levels of this compound in different plant tissues and in response to various biotic and abiotic stresses.

A deeper understanding of this compound and other branched-chain fatty acids will not only enhance our knowledge of plant secondary metabolism but may also open avenues for the development of novel, natural products for use in agriculture, food science, and pharmaceuticals.

References

An In-depth Technical Guide to the Enantiomers and Stereoisomers of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain fatty acid with a single stereocenter at the second carbon position. This chirality gives rise to two non-superimposable mirror-image enantiomers: (R)-2-methylvaleric acid and (S)-2-methylvaleric acid. As with many chiral molecules in the biological and pharmaceutical sciences, the individual enantiomers of this compound can exhibit distinct physical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their properties, synthesis, separation, and biological significance, with a focus on providing actionable data and protocols for researchers in the field.

Chemical and Physical Properties

The presence of the chiral center at the C2 position dictates the optical activity of the enantiomers of this compound. While the racemic mixture is optically inactive, the individual enantiomers rotate plane-polarized light in opposite directions.

Table 1: Physical and Chemical Properties of this compound Stereoisomers

PropertyRacemic this compound(R)-2-Methylvaleric Acid(S)-2-Methylvaleric Acid
Synonyms (±)-2-Methylvaleric acid, (R,S)-2-Methylpentanoic acid(-)-2-Methylvaleric acid, (R)-(-)-2-Methylpentanoic acid(+)-2-Methylvaleric acid, (S)-(+)-2-Methylpentanoic acid
CAS Number 97-61-0[1]49642-47-9[2][3][4][5]1187-82-2[6]
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight 116.16 g/mol [1][6]116.16 g/mol [2][3]116.16 g/mol [6]
Boiling Point 196-197 °CNot availableNot available
Density ~0.931 g/mL at 25 °CNot availableNot available
Specific Rotation ([α]D) Data not availableData not available
pKa ~4.82 (Predicted)[4]~4.82 (Predicted)[4]~4.82 (Predicted)

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Biocatalytic methods, employing enzymes such as lipases or nitrilases, offer a powerful approach for the asymmetric synthesis of chiral carboxylic acids. For instance, the enantioselective hydrolysis of a prochiral dinitrile by a nitrilase from Rhodococcus rhodochrous has been shown to produce (S)-2-cyano-2-methylpentanoic acid, a precursor to (S)-2-methylvaleric acid, with high enantiomeric excess.[7]

Chiral Resolution of Racemic this compound

A common and practical approach to obtaining pure enantiomers is through the resolution of a racemic mixture. The most widely used method is the formation of diastereomeric salts with a chiral resolving agent.

This protocol provides a general framework for the resolution of racemic this compound using a chiral amine, such as (R)-(+)-α-phenylethylamine, as the resolving agent.

Materials:

  • Racemic this compound

  • (R)-(+)-α-phenylethylamine (or another suitable chiral amine)

  • Methanol (or other suitable solvent, e.g., ethanol, acetone)

  • Diethyl ether (or other suitable extraction solvent)

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a minimal amount of hot methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-(+)-α-phenylethylamine in a minimal amount of warm methanol.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The salt of one diastereomer should begin to crystallize.

    • To maximize crystal formation, the flask can be placed in a refrigerator or an ice bath.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer:

    • Suspend the collected crystals in water.

    • Add 2M HCl dropwise until the solution is acidic (pH ~2) to protonate the carboxylic acid and form the hydrochloride salt of the amine.

    • Extract the aqueous solution with diethyl ether (3x). The enantiomerically enriched this compound will be in the ether layer.

  • Purification:

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral gas chromatography (GC) or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer (if available).

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation Racemic this compound Racemic this compound Diastereomeric Salts Diastereomeric Salts Racemic this compound->Diastereomeric Salts + Chiral Amine ((R)-PEA) Chiral Amine ((R)-PEA) Chiral Amine ((R)-PEA)->Diastereomeric Salts Less Soluble Salt Less Soluble Salt Diastereomeric Salts->Less Soluble Salt Cooling More Soluble Salt (in solution) More Soluble Salt (in solution) Diastereomeric Salts->More Soluble Salt (in solution) Pure Enantiomer Pure Enantiomer Less Soluble Salt->Pure Enantiomer + HCl, Extraction HCl HCl

Figure 1: Workflow for the chiral resolution of this compound via diastereomeric salt crystallization.

Analytical Methods for Enantiomeric Separation

Accurate determination of the enantiomeric composition is crucial. Chiral gas chromatography (GC) is a powerful technique for this purpose.

Derivatization (Esterification):

To improve volatility and chromatographic performance, this compound enantiomers are often converted to their corresponding methyl esters.

Procedure:

  • Dissolve a small sample of the this compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

  • Heat the mixture under reflux for 1-2 hours.

  • After cooling, neutralize the excess acid and extract the methyl ester into an organic solvent (e.g., hexane or diethyl ether).

  • Dry the organic extract and concentrate it for GC analysis.

GC Conditions:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX or γ-DEX).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 220-250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60-80 °C and ramping up to 180-200 °C. The exact program will need to be optimized for the specific column and derivative.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

GC_Analysis_Workflow Sample (R/S-2-MVA) Sample (R/S-2-MVA) Derivatization (Esterification) Derivatization (Esterification) Sample (R/S-2-MVA)->Derivatization (Esterification) Methanol, Acid Catalyst Chiral GC Column Chiral GC Column Derivatization (Esterification)->Chiral GC Column Injection Detector (FID/MS) Detector (FID/MS) Chiral GC Column->Detector (FID/MS) Separation Data Analysis (Peak Integration) Data Analysis (Peak Integration) Detector (FID/MS)->Data Analysis (Peak Integration) Signal

Figure 2: General workflow for the chiral GC analysis of this compound enantiomers.

Biological Significance and Signaling Pathways

This compound is a branched-chain fatty acid (BCFA) and a type of short-chain fatty acid (SCFA). SCFAs are increasingly recognized as important signaling molecules, particularly in the context of gut microbiota and host metabolism. They can exert their effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[8]

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known ligands for a subset of GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1][9][10] Activation of these receptors can trigger various downstream signaling cascades. For instance, FFAR2 can couple to both Gαi/o and Gαq/11 proteins.[8]

  • Gαi/o pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gαq/11 pathway: Activation stimulates phospholipase C, leading to an increase in intracellular calcium concentrations.

These signaling events can influence a wide range of physiological processes, including immune responses, hormone secretion (such as GLP-1 and PYY), and energy homeostasis.[9][10] The extent to which the individual enantiomers of this compound differentially activate these receptors is an active area of research.

GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SCFA_Enantiomer This compound (R or S enantiomer) FFAR2 FFAR2 (GPCR) SCFA_Enantiomer->FFAR2 G_alpha_i_o Gαi/o FFAR2->G_alpha_i_o G_alpha_q_11 Gαq/11 FFAR2->G_alpha_q_11 Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase Inhibits PLC Phospholipase C G_alpha_q_11->PLC Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca2 ↑ [Ca²⁺] PLC->Ca2

Figure 3: Simplified signaling pathway of FFAR2 activation by a short-chain fatty acid like this compound.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription. Inhibition of HDACs can lead to hyperacetylation, which is associated with a more open chromatin structure and increased gene expression. Several SCFAs, including butyrate, are known HDAC inhibitors. This compound may also possess HDAC inhibitory activity, which could contribute to its biological effects by modulating gene expression. The potential for enantioselective inhibition of HDAC isoforms by (R)- and (S)-2-methylvaleric acid is an important area for future investigation.

Conclusion

The stereoisomers of this compound represent a fascinating area of study with implications for drug development, metabolic research, and our understanding of host-microbiome interactions. The ability to synthesize and separate the individual enantiomers is critical for elucidating their distinct biological roles. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to explore the nuanced world of these chiral molecules. Further investigation into the specific interactions of each enantiomer with biological targets such as GPCRs and HDACs will undoubtedly reveal new therapeutic opportunities and deepen our understanding of the intricate signaling pathways governed by short-chain fatty acids.

References

The Dual Role of 2-Methylvaleric Acid: A Technical Guide to its Application as a Flavoring Agent and Fragrance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – 2-Methylvaleric acid, a branched-chain fatty acid, plays a significant, multifaceted role in the flavor and fragrance industry. This technical guide provides an in-depth analysis of its sensory properties, applications, and the scientific principles underlying its use for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (also known as 2-methylpentanoic acid) is a short-chain fatty acid recognized for its potent and complex sensory profile.[1] It is a colorless to pale yellow liquid with a characteristic pungent, cheesy, and sour odor.[2][3][4][5][6][7] Its flavor profile is described as buttery, creamy, and slightly cheesy, making it a valuable component in a wide array of flavor and fragrance formulations.[6] This document outlines the physicochemical properties, sensory characteristics, synthesis, quality control, and the physiological perception of this compound.

Physicochemical and Organoleptic Properties

A comprehensive understanding of this compound's properties is essential for its effective application.

Physicochemical Data

The physical and chemical characteristics of this compound are summarized in the table below, providing critical data for its handling, storage, and formulation.

PropertyValueReference
Synonyms 2-Methylpentanoic acid, α-Methylvaleric acid[1]
CAS Number 97-61-0[1]
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 196-197 °C[5]
Density 0.919 - 0.922 g/mL at 25 °C[6]
Refractive Index 1.411 - 1.416 at 20 °C[6]
Solubility Soluble in alcohol; 15,000 mg/L in water at 20 °C[6]
Flash Point 91.11 °C (196 °F)[6]
FEMA Number 2754[1]
Organoleptic Profile

The sensory characteristics of this compound are concentration-dependent, offering a spectrum of notes from desirable to overpowering.

ConcentrationOdor ProfileFlavor ProfileReference
< 10 ppm Agreeable, sour, oilyButtery, creamy, slightly cheesy[2][3][4]
> 10 ppm Powerful, pungent, acrid, cheesyDisagreeably acidic[2][3][4]
10% in dipropylene glycol Sour, cheesyNot specified[6]

Note: Olfactory detection thresholds in CD-1 mice have been determined, showing a correlation between carbon chain length and branching position with olfactory sensitivity for aliphatic carboxylic acids.[8] While direct human threshold data is limited, these studies provide valuable insights.

Applications in Flavor and Fragrance

This compound's distinct sensory profile lends itself to a variety of applications.

Flavor Applications

Its cheesy and buttery notes make it a key component in dairy flavors, particularly for aged cheese profiles.[9][10] It is also utilized, albeit sparingly, to add complexity and fruity notes to strawberry, apple, and tropical fruit flavors.[9][10]

Table of Recommended Use Levels in Flavors:

Flavor TypeRecommended Use Level
Dairy (e.g., Aged Cheese)Used sparingly to achieve desired profile
Fruit (e.g., Strawberry, Apple)Very low concentrations for complexity
Fragrance Applications

In fragrances, this compound is used for its sour and cheesy notes, often in trace amounts to add a unique character to a fragrance composition. The International Fragrance Association (IFRA) recommends usage levels up to 0.05% in the final fragrance concentrate.[9]

Synthesis and Quality Control Workflow

The production of flavor- and fragrance-grade this compound requires a controlled synthesis process followed by rigorous quality control to ensure purity and consistency.

Synthesis_QC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control cluster_application Application propanal Propanal aldol_condensation Aldol Condensation (Base-catalyzed) propanal->aldol_condensation intermediate 2-Methyl-2-pentenal aldol_condensation->intermediate hydrogenation Hydrogenation intermediate->hydrogenation intermediate2 2-Methylpentanal hydrogenation->intermediate2 oxidation Oxidation intermediate2->oxidation crude_product Crude this compound oxidation->crude_product distillation Fractional Distillation crude_product->distillation purified_product Purified this compound distillation->purified_product sampling Sampling purified_product->sampling gc_ms GC-MS Analysis (Purity & Impurity Profile) sampling->gc_ms sensory_eval Sensory Evaluation (Organoleptic Profile) sampling->sensory_eval final_product Final Product (Meets Specifications) gc_ms->final_product sensory_eval->final_product flavor_fragrance Flavor & Fragrance Formulation final_product->flavor_fragrance

Caption: A general workflow for the synthesis, purification, and quality control of this compound.

Experimental Protocols

Synthesis of this compound via Aldol Condensation and Subsequent Oxidation

This protocol outlines a common synthetic route to this compound.

Materials:

  • Propanal

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Oxidizing agent (e.g., Potassium permanganate (KMnO₄) or Jones reagent)

  • Appropriate solvents (e.g., ethanol, acetone)

  • Acids and bases for pH adjustment and workup (e.g., HCl, NaHCO₃)

Procedure:

  • Aldol Condensation:

    • In a reaction vessel equipped with a stirrer and temperature control, cool a solution of aqueous sodium hydroxide.

    • Slowly add propanal to the cooled base solution with vigorous stirring.

    • Allow the reaction to proceed, monitoring for the formation of 2-methyl-2-pentenal. The reaction is often exothermic and may require cooling to maintain the desired temperature.

    • Upon completion, separate the organic layer containing the product.

  • Hydrogenation:

    • Dissolve the crude 2-methyl-2-pentenal in a suitable solvent such as ethanol.

    • Add a catalytic amount of palladium on carbon.

    • Introduce hydrogen gas into the reaction vessel under pressure.

    • Monitor the reaction until the uptake of hydrogen ceases, indicating the saturation of the double bond to form 2-methylpentanal.

    • Filter off the catalyst.

  • Oxidation:

    • To the solution of 2-methylpentanal, slowly add the chosen oxidizing agent. This step is highly exothermic and requires careful temperature control.

    • After the addition is complete, continue to stir the mixture until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

    • Quench the reaction and perform an aqueous workup to isolate the crude this compound.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to obtain high-purity this compound.

Sensory Evaluation: Triangle Test Protocol

The triangle test is a discriminative sensory method to determine if a perceptible difference exists between two samples.

Objective: To determine if a newly synthesized batch of this compound is perceptibly different from a reference standard.

Materials:

  • Reference standard of this compound

  • Test sample of this compound

  • Odorless and tasteless solvent (e.g., deionized water, mineral oil)

  • Odor-free sample cups

  • Panel of trained sensory assessors (minimum of 8-10)

Procedure:

  • Sample Preparation:

    • Prepare solutions of both the reference and test samples at a concentration below the irritation threshold but above the detection threshold (e.g., 5 ppm in water).

    • For each assessor, present three coded samples: two will be identical (either both reference or both test) and one will be different.

    • The presentation order should be randomized for each assessor (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[11][12][13][14]

  • Evaluation:

    • Assessors are instructed to evaluate the samples from left to right.

    • They are asked to identify the "odd" or different sample.

    • Palate cleansers (e.g., unsalted crackers, water) should be provided between sample sets.

  • Data Analysis:

    • The number of correct identifications is tallied.

    • Statistical tables for the triangle test are used to determine if the number of correct judgments is statistically significant at a chosen confidence level (typically 95%).

Quality Control: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a critical tool for assessing the purity and identifying any impurities in the final product.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax-type column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 240-250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to elute all compounds.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range appropriate for the expected compounds (e.g., 35-350 amu).

Procedure:

  • Sample Preparation:

    • Dilute a small amount of the this compound sample in a suitable solvent (e.g., ethanol).

    • An internal standard can be added for quantitative analysis.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the analysis using the defined temperature program.

  • Data Interpretation:

    • The resulting chromatogram will show a major peak corresponding to this compound.

    • The area of this peak relative to the total area of all peaks indicates the purity.

    • The mass spectrum of the major peak can be compared to a library spectrum for positive identification.

    • Any smaller peaks can be identified as impurities by their mass spectra.

Signaling Pathways in Sensory Perception

The perception of this compound involves both the olfactory (smell) and gustatory (taste) systems.

Olfactory Perception

As a short-chain fatty acid (SCFA), this compound is detected by olfactory receptors in the nasal cavity. While the specific human olfactory receptor has not been definitively identified, research on SCFAs suggests they can activate G protein-coupled receptors (GPCRs) on olfactory sensory neurons.

Olfactory_Pathway cluster_olfactory Olfactory Sensory Neuron MVA This compound OR Olfactory Receptor (GPCR) MVA->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases Ion_channel Ion Channel cAMP->Ion_channel Opens Depolarization Depolarization Ion_channel->Depolarization Action_potential Action Potential to Olfactory Bulb Depolarization->Action_potential

Caption: A simplified model of the olfactory signal transduction pathway for this compound.

Gustatory Perception

The sour taste of this compound is primarily due to its acidic nature. The perception of sourness is mediated by specialized taste receptor cells (Type III cells) in the taste buds. The OTOP1 proton channel is a key receptor for sour taste.

Gustatory_Pathway cluster_gustatory Type III Taste Receptor Cell Protons H+ ions from This compound OTOP1 OTOP1 Proton Channel Protons->OTOP1 Enters Influx Proton Influx OTOP1->Influx Depolarization Depolarization Influx->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter Neurotransmitter Release (Serotonin) Ca_influx->Neurotransmitter Nerve_signal Signal to Gustatory Nerve Neurotransmitter->Nerve_signal

Caption: The signaling pathway for the perception of the sour taste of this compound.

Conclusion

This compound is a versatile and impactful molecule in the flavor and fragrance industry. Its effective use hinges on a thorough understanding of its concentration-dependent sensory profile, appropriate application levels, and the implementation of robust synthesis and quality control measures. Further research into the specific human olfactory receptors and the nuanced interplay of its flavor notes will continue to refine its application and unlock new creative possibilities in product formulation.

References

Microbial Production and Metabolism of 2-Methylvaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Methylvaleric acid (2-MVA), a branched-chain short-chain fatty acid, is a significant metabolite of microbial amino acid fermentation, particularly within the mammalian gut microbiome. It is recognized for its role as a flavor and fragrance compound and is increasingly studied for its potential as a biomarker in metabolic diseases. This technical guide provides a comprehensive overview of the microbial production and metabolism of 2-MVA, intended for researchers, scientists, and professionals in drug development. This document details the biosynthetic and metabolic pathways, outlines methodologies for microbial production and quantification, and presents quantitative data from existing literature.

Introduction

This compound (2-MVA), also known as 2-methylpentanoic acid, is a C6 branched-chain fatty acid (BCFA). In microbial ecosystems, particularly the gut, it is a product of the anaerobic fermentation of the branched-chain amino acid L-isoleucine. Its presence and concentration in various biological matrices are of growing interest due to its contribution to the sensory properties of fermented foods and its potential as a biomarker for metabolic conditions such as type 2 diabetes. This guide explores the microbial pathways for 2-MVA synthesis and degradation, methods for its production and analysis, and strategies for enhancing its yield through metabolic engineering.

Microbial Biosynthesis of this compound

The primary route for the microbial biosynthesis of 2-MVA is through the catabolism of L-isoleucine. This pathway is prevalent among various gut-dwelling anaerobic bacteria. The metabolic cascade involves a series of enzymatic reactions that convert isoleucine into 2-methylvaleryl-CoA, which is subsequently hydrolyzed to 2-MVA.

The key intermediate in this pathway is 2-oxo-3-methylvalerate (α-keto-β-methylvaleric acid). The formation of 2-oxobutyrate from acetyl-CoA and pyruvate via citramalate is a crucial step in the biosynthesis of 2-oxo-3-methylvalerate in some bacteria, such as Chlorobium vibrioforme.

Proposed Biosynthetic Pathway from L-Isoleucine

The conversion of L-isoleucine to 2-MVA generally proceeds through the following steps:

  • Transamination: L-isoleucine is converted to its corresponding α-keto acid, 2-oxo-3-methylvalerate, by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: 2-oxo-3-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA by a branched-chain α-keto acid dehydrogenase complex.

  • Elongation (in some pathways): While not the direct route to 2-MVA, related pathways can involve the elongation of α-keto acids.

  • Reduction/Hydrolysis: 2-methylbutyryl-CoA can be a precursor, and through subsequent enzymatic reactions, it is converted to 2-MVA.

2-MVA_Biosynthesis Isoleucine L-Isoleucine Keto_acid 2-Oxo-3-methylvalerate Isoleucine->Keto_acid Branched-chain amino acid aminotransferase Acyl_CoA 2-Methylbutyryl-CoA Keto_acid->Acyl_CoA Branched-chain α-keto acid dehydrogenase MVA This compound Acyl_CoA->MVA Acyl-CoA thioesterase (putative)

Caption: Proposed biosynthetic pathway of this compound from L-Isoleucine.

Microbial Hosts and Production Data

While 2-MVA is known to be produced by a variety of gut microbes, specific data on high-yield producing strains and optimized fermentation conditions are limited in publicly available literature. The production is generally associated with the fermentation of proteins and amino acids.

Microbial Source/SystemSubstrate(s)Titer (g/L)Yield (g/g substrate)Fermentation ConditionsReference
Gut Microbiota (fecal samples)Protein/Amino AcidsNot reportedNot reportedAnaerobic
Engineered E. coli (for related organic acids)GlucoseVariesVariesAerobic/Microaerobic, 30-37°C

Note: The table highlights the current gap in quantitative data for 2-MVA production. The data for engineered E. coli is for related compounds and suggests the potential for developing strains for 2-MVA production.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering of industrial microorganisms like Escherichia coli and Corynebacterium glutamicum offers a promising approach to overproduce 2-MVA from renewable feedstocks like glucose. Key strategies include:

  • Pathway Introduction: Heterologous expression of the L-isoleucine catabolic pathway enzymes in a suitable host.

  • Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pool of L-isoleucine or key precursors like acetyl-CoA and pyruvate. For instance, disrupting the citrate synthase gene (gltA) in E. coli has been shown to increase acetyl-CoA levels.

  • Elimination of Competing Pathways: Deleting genes responsible for the formation of byproduct fatty acids to direct metabolic flux towards 2-MVA.

  • Cofactor Engineering: Optimizing the intracellular ratio of NADH/NAD⁺ and NADPH/NADP⁺ to ensure efficient functioning of the biosynthetic enzymes.

Metabolic_Engineering_Workflow cluster_0 Host Selection & Pathway Design cluster_1 Genetic Modification cluster_2 Optimization & Scale-up Host Select Production Host (e.g., E. coli) Pathway Design Biosynthetic Pathway (from Isoleucine or Glucose) Host->Pathway Gene_Synthesis Gene Synthesis & Codon Optimization Pathway->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Host Transformation Cloning->Transformation Fermentation Fermentation Optimization Transformation->Fermentation Analysis Product Quantification (GC-MS/LC-MS) Fermentation->Analysis Scale_up Process Scale-up Analysis->Scale_up

Caption: General workflow for metabolic engineering of a microbial host for 2-MVA production.

Microbial Metabolism and Degradation of this compound

The biodegradation of 2-MVA is less characterized than its synthesis. However, microorganisms, particularly from the genus Pseudomonas, are known to degrade a wide range of organic acids. The degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 proceeds via dioxygenation and oxidation of the methyl group, suggesting a potential route for 2-MVA degradation. A likely pathway would involve β-oxidation, similar to the degradation of other fatty acids.

Putative Degradation Pathway

A plausible degradation pathway for 2-MVA in aerobic bacteria could involve the following steps:

  • Activation: Conversion of 2-MVA to 2-methylvaleryl-CoA.

  • Dehydrogenation: Introduction of a double bond by an acyl-CoA dehydrogenase.

  • Hydration: Addition of water across the double bond.

  • Oxidation: Oxidation of the hydroxyl group to a keto group.

  • Thiolytic Cleavage: Cleavage of the β-ketoacyl-CoA to release acetyl-CoA and a shorter acyl-CoA.

2-MVA_Degradation MVA This compound MVA_CoA 2-Methylvaleryl-CoA MVA->MVA_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycle MVA_CoA->Beta_Oxidation Multiple Enzymatic Steps Central_Metabolism Central Metabolism (TCA Cycle) Beta_Oxidation->Central_Metabolism Acetyl-CoA, Propionyl-CoA

Caption: Putative degradation pathway of this compound via β-oxidation.

Experimental Protocols

Protocol for Quantification of 2-MVA by GC-MS

This protocol is adapted from methodologies for short-chain fatty acid analysis in microbial cultures.

1. Sample Preparation:

  • Centrifuge 1 mL of microbial culture at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant to a pH of 2-3 with HCl to protonate the fatty acids.

  • Add an internal standard (e.g., 2-methylhexanoic acid) to the acidified supernatant.

  • Extract the fatty acids with 1 mL of diethyl ether or ethyl acetate by vigorous vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the organic phase to a new vial.

  • (Optional but recommended for complex matrices) Derivatize the fatty acids using a suitable agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) by incubating at 70°C for 1 hour.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) or similar polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 30-300.

  • Data Analysis: Quantify 2-MVA by comparing the peak area of its characteristic ions to that of the internal standard.

ParameterSetting
GC Column DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm)
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Oven Program 80°C (1 min) -> 150°C (10°C/min) -> 240°C (20°C/min, 5 min hold)
MS Ionization Electron Impact (EI), 70 eV
Scan Range m/z 30-300
Protocol for Quantification of 2-MVA by LC-MS/MS

This protocol is based on methods for analyzing short-chain fatty acids in biological fluids without derivatization.

1. Sample Preparation:

  • Centrifuge 500 µL of microbial culture at 14,000 x g for 10 minutes at 4°C.

  • Take 100 µL of the supernatant and add 10 µL of an internal standard mix (containing, for example, isotope-labeled valeric acid).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A suitable reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-MVA and the internal standard. For 2-MVA (C6H12O2, MW: 116.16), the precursor ion would be [M-H]⁻ at m/z 115.1. Product ions would need to be determined by infusion and optimization.

ParameterSetting
LC Column Reversed-phase C18
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
MS Ionization Negative Electrospray (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM)

Conclusion and Future Perspectives

This compound is a microbially derived short-chain fatty acid with relevance in both industrial applications and biomedical research. While its biosynthetic origins from L-isoleucine in gut bacteria are established, there is a clear need for further research to identify and characterize high-producing microbial strains and to optimize fermentation processes for its production. Metabolic engineering of robust industrial microorganisms presents a viable strategy to achieve high titers and yields of 2-MVA from renewable resources. Furthermore, a more detailed understanding of its degradation pathways will be crucial for both biotechnological applications and for elucidating its role in microbial ecology. The analytical protocols provided in this guide offer a solid foundation for researchers to quantify 2-MVA in various experimental setups, which will be essential for advancing our knowledge of this important metabolite.

2-Methylvaleric Acid: A Key Modulator in Gut Microbe-Host Crosstalk

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the gut microbiota and the host is a rapidly evolving field of research, with profound implications for human health and disease. Microbial metabolites, in particular, have emerged as critical signaling molecules in this complex dialogue. Among these, short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) produced from the fermentation of dietary components play a pivotal role. This technical guide focuses on 2-Methylvaleric acid, a branched-chain fatty acid derived from the microbial metabolism of branched-chain amino acids. While less studied than major SCFAs like butyrate, acetate, and propionate, this compound is gaining recognition for its potential to modulate host physiology, including energy metabolism and immune responses. This document provides a comprehensive overview of the current understanding of this compound's function in gut microbe-host interactions, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation: Quantitative Levels of this compound and Related SCFAs

Quantitative analysis of this compound and other SCFAs in biological samples, primarily feces, provides valuable insights into the metabolic output of the gut microbiota and its association with various physiological and pathological states. The following tables summarize available data on the concentrations of these fatty acids in different contexts.

Table 1: Fecal Concentrations of this compound and Other SCFAs in a Healthy Infant Cohort

Short-Chain Fatty AcidConcentration at 3 weeks (nmol/g) (10th-90th percentile)Concentration at 3 months (nmol/g) (10th-90th percentile)Concentration at 6 months (nmol/g) (10th-90th percentile)Concentration at 12 months (nmol/g) (10th-90th percentile)
2-Methylbutyric acid *Not ReportedNot ReportedNot ReportedNot Reported
Valeric acid0 - 1.50.1 - 3.00.2 - 4.50.3 - 6.0
Acetic acid10 - 8020 - 10025 - 12030 - 150
Propionic acid1 - 152 - 253 - 355 - 45
Butyric acid1 - 202 - 303 - 405 - 50
Isobutyric acid0 - 1.00.1 - 2.00.1 - 2.50.2 - 3.0
Isovaleric acid0 - 1.50.1 - 2.50.2 - 3.50.3 - 4.5
Caproic acid0 - 0.50 - 1.00 - 1.50 - 2.0
4-Methylvaleric acidNot ReportedNot ReportedNot ReportedNot Reported

Note: Data for this compound was not explicitly provided in the cited source; 2-Methylbutyric acid is a structural isomer and is often grouped with other BCFAs. The concentration of all SCFAs, except for caproic and 4-methylvaleric acids, increased significantly with time[1].

Table 2: Fecal SCFA Concentrations in Healthy Adults

Short-Chain Fatty AcidMedian Concentration (mmol/kg wet weight)Range (mmol/kg wet weight)
Acetic acid37.412.8 - 103.4
Propionic acid12.54.5 - 27.8
i-Butyric acid2.20.7 - 3.8
n-Butyric acid12.44.0 - 53.0
i-Valeric acid3.20.8 - 5.9
n-Valeric acid *2.40.6 - 3.8
n-Caproic acid0.50.0 - 3.6
Total SCFAs 76.827.9 - 187.7

Note: Data for this compound is not specified; n-Valeric acid is presented as a related compound. There was no significant difference in SCFA concentrations between methane-excreting and non-methane-excreting subjects[2].

Core Functions in Gut Microbe-Host Interactions

This compound, as a product of gut microbial metabolism, exerts its influence on the host through several mechanisms, primarily by acting as a signaling molecule.

Signaling through G-Protein Coupled Receptors (GPCRs)

This compound and other SCFAs are known ligands for a class of GPCRs, namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed on various host cells, including intestinal epithelial cells and immune cells[3][4].

  • FFAR2/GPR43 Activation: Upon binding to FFAR2, SCFAs can trigger downstream signaling cascades through two main G-protein pathways:

    • Gαq pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is often associated with inflammatory responses[4][5].

    • Gαi pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can modulate various cellular processes, including inflammation and metabolism[4][5].

  • FFAR3/GPR41 Activation: FFAR3 primarily couples to the Gαi pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels[3].

The specific downstream effects of this compound binding to these receptors are still under investigation but are thought to contribute to the regulation of immune cell function and gut homeostasis.

FFAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gq Gαq Pathway cluster_Gi Gαi Pathway 2MVA This compound FFAR2 FFAR2/GPR43 2MVA->FFAR2 Binds to Gq Gαq FFAR2->Gq Activates Gi Gαi FFAR2->Gi Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Inflammatory_Response Inflammatory Response Ca2->Inflammatory_Response PKC->Inflammatory_Response AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Modulation Modulation of Cellular Processes PKA->Cellular_Modulation

FFAR2/GPR43 Signaling Pathway Activation by this compound.
Histone Deacetylase (HDAC) Inhibition

Similar to other SCFAs like butyrate, this compound is believed to function as a histone deacetylase (HDAC) inhibitor[6]. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can lead to hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of various genes. This epigenetic modification can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis[7][8]. In the context of the gut, this can impact the function of intestinal epithelial cells and immune cells. For instance, HDAC inhibition has been shown to regulate the expression of genes involved in inflammation and cell cycle control, such as p21[8].

HDAC_Inhibition 2MVA This compound HDAC Histone Deacetylase (HDAC) 2MVA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression (e.g., p21, anti-inflammatory genes) Open_Chromatin->Gene_Expression

Mechanism of Histone Deacetylase (HDAC) Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in gut microbe-host interactions.

Protocol 1: Quantification of this compound in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for SCFA analysis and can be optimized for this compound[9][10][11].

1. Sample Preparation: a. Homogenize 50-100 mg of frozen fecal sample in a 2 mL tube with ceramic beads. b. Add 1 mL of a solvent (e.g., 10% isobutanol in water) and homogenize mechanically. c. Centrifuge the homogenate at high speed (e.g., 21,000 x g) for 5 minutes. d. Collect the supernatant for derivatization.

2. Derivatization (using isobutyl chloroformate/isobutanol): a. To the supernatant, add an internal standard (e.g., a deuterated analog of this compound or another odd-chain fatty acid not present in the sample). b. Add NaOH and chloroform, vortex, and centrifuge. c. Transfer the upper aqueous phase to a new tube. d. Add pyridine and isobutanol, and adjust the volume with ultrapure water. e. Add isobutyl chloroformate to initiate the derivatization reaction.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: Use a suitable capillary column for fatty acid analysis (e.g., a wax column).
  • Injector Temperature: Typically 240-260°C.
  • Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 240°C) to elute the derivatized fatty acids.
  • Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound and other SCFAs, using specific m/z ions for each compound.
  • Ion Source Temperature: Typically 200-230°C.

4. Data Analysis: a. Generate a standard curve using known concentrations of derivatized this compound. b. Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

GCMS_Workflow Fecal_Sample Fecal Sample (50-100 mg) Homogenization Homogenization (with solvent and beads) Fecal_Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Derivatization Derivatization (e.g., with isobutyl chloroformate) Supernatant_Collection->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Quantification against standard curve) GCMS_Analysis->Data_Analysis Concentration Concentration of This compound Data_Analysis->Concentration

Workflow for Quantification of this compound by GC-MS.
Protocol 2: In Vitro Macrophage Cytokine Production Assay

This protocol allows for the investigation of the immunomodulatory effects of this compound on macrophages[12][13][14].

1. Macrophage Culture and Differentiation: a. Culture a macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium. b. For THP-1 cells, induce differentiation into macrophages using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Stimulation and Treatment: a. Seed the differentiated macrophages in a multi-well plate. b. Stimulate the macrophages with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. c. Concurrently treat the cells with different concentrations of this compound (and appropriate vehicle controls).

3. Cytokine Measurement: a. After a defined incubation period (e.g., 6, 12, or 24 hours), collect the cell culture supernatants. b. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

4. Data Analysis: a. Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the effect of this compound on cytokine production.

Protocol 3: In Vivo Oral Gavage of this compound in Mice

This protocol is a standard method for administering substances orally to mice to study their systemic and gut-specific effects[10][15][16][17].

1. Animal Model: a. Use a suitable mouse model, such as C57BL/6 mice. For studies on gut inflammation, a model of colitis (e.g., dextran sulfate sodium-induced) can be used.

2. Preparation of Gavage Solution: a. Dissolve this compound in a suitable vehicle (e.g., sterile water or corn oil). The concentration should be calculated based on the desired dosage (mg/kg body weight).

3. Gavage Procedure: a. Acclimatize the mice to handling and the gavage procedure. b. Gently restrain the mouse and insert a gavage needle (20-22 gauge for adult mice) orally, advancing it into the esophagus and stomach. c. Slowly administer the prepared this compound solution. The volume should not exceed 10 mL/kg body weight. d. Administer the vehicle alone to the control group.

4. Post-Gavage Monitoring and Analysis: a. Monitor the mice daily for any adverse effects. b. At the end of the study period, collect tissues of interest, such as colon tissue, for analysis of inflammatory markers (e.g., histology, myeloperoxidase activity, cytokine expression). c. Fecal samples can also be collected for SCFA analysis to confirm the increase in this compound levels.

Protocol 4: Caco-2 Cell Permeability Assay

This in vitro model is used to assess the permeability of compounds across the intestinal epithelial barrier[3][18][19].

1. Caco-2 Cell Culture: a. Culture Caco-2 cells in a suitable medium. b. Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-28 days to form a confluent monolayer with well-developed tight junctions.

2. Monolayer Integrity Assessment: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. A high TEER value indicates a tight and intact barrier. b. Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

3. Permeability Assay: a. Add this compound to the apical (top) chamber of the Transwell® insert. b. At various time points, collect samples from the basolateral (bottom) chamber. c. Quantify the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., GC-MS or LC-MS).

4. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) to determine the rate of transport of this compound across the Caco-2 monolayer.

Conclusion

This compound is a gut microbiota-derived branched-chain fatty acid with emerging roles in host-microbe communication. Through its interactions with host receptors like FFAR2 and FFAR3, and its potential to act as an HDAC inhibitor, it can influence key physiological processes, including immune responses and energy metabolism. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specific functions of this compound and its potential as a therapeutic target or biomarker for various diseases. As our understanding of the complex language of the gut microbiome continues to grow, the significance of individual microbial metabolites like this compound in maintaining host health will become increasingly apparent. Further research is warranted to fully elucidate its specific signaling pathways and physiological effects, which will be crucial for translating these findings into clinical applications.

References

A Technical Guide to the Historical Synthesis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 2-Methylvaleric acid (also known as 2-methylpentanoic acid), a branched-chain fatty acid with applications in pharmaceuticals, fragrances, and as a flavoring agent. The document outlines the evolution of synthetic strategies, providing detailed experimental protocols where historical data is available and summarizing quantitative data for comparative analysis.

Core Synthetic Strategies

The historical synthesis of this compound has been approached through several classical organic chemistry reactions. These methods, developed in the early to mid-20th century, laid the groundwork for the production of this and other branched-chain carboxylic acids. The primary strategies include the oxidation of corresponding alcohols and aldehydes, multi-step processes originating from smaller aldehydes, and the application of classic name reactions such as the Malonic Ester Synthesis and Grignard reactions.

Oxidation of 2-Methyl-1-pentanol and 2-Methyl-1-pentanal

One of the most direct and historically significant routes to this compound is the oxidation of its corresponding C6 precursors, 2-methyl-1-pentanol or 2-methyl-1-pentanal. This method was a common approach for the synthesis of carboxylic acids during the early investigations into branched-chain fatty acids.[1] Industrially, this process has been refined using catalytic oxidation with air or peroxide-based systems.[1]

Experimental Protocol: Oxidation with Potassium Permanganate

A representative historical protocol for the oxidation of an alcohol to a carboxylic acid using a strong oxidizing agent is as follows:

  • Reaction Setup: A solution of 2-methyl-1-pentanol is prepared in a suitable solvent, such as acetone or water, and placed in a reaction flask equipped with a stirrer and a thermometer. The flask is cooled in an ice bath.

  • Addition of Oxidant: A solution of potassium permanganate in water is added dropwise to the cooled alcohol solution with vigorous stirring. The temperature is maintained below 10 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple color of the permanganate ion. The mixture is typically stirred for several hours after the addition is complete.

  • Workup: The reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a mineral acid, such as sulfuric acid, to precipitate the this compound.

  • Isolation and Purification: The crude acid is extracted with an organic solvent like diethyl ether. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation to yield the final product.

Logical Relationship: Oxidation Pathway

G A 2-Methyl-1-pentanol B 2-Methyl-1-pentanal A->B Mild Oxidation C This compound A->C Strong Oxidation (e.g., KMnO4) B->C Oxidation G cluster_0 Synthesis from Propanal A Propanal B 2-Methyl-2-pentenal A->B Aldol Condensation (dilute base) C 2-Methylpentanal B->C Hydrogenation D This compound C->D Oxidation G A Diethyl Malonate C Enolate A->C Deprotonation B Sodium Ethoxide B->C E Mono-alkylated Ester C->E Alkylation (SN2) D Propyl Halide D->E G Di-alkylated Ester E->G Repeat Deprotonation & Alkylation F Methyl Halide F->G H Di-carboxylic Acid G->H Hydrolysis I This compound H->I Decarboxylation (Heat) G A 2-Bromobutane C sec-Butylmagnesium Bromide A->C B Magnesium B->C E Magnesium Carboxylate Salt C->E Carbonation D Carbon Dioxide (Dry Ice) D->E F This compound E->F Acid Hydrolysis

References

A Technical Guide to the Identification of 2-Methylvaleric Acid in Cheese and Coffee

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylvaleric acid (also known as 2-methylpentanoic acid) is a branched-chain fatty acid that plays a significant role in the flavor profiles of various fermented foods and beverages. Its characteristic pungent, cheesy, and fruity notes contribute to the complex sensory attributes of products like aged cheese and specialty coffee. This technical guide provides an in-depth overview of the occurrence, biochemical formation, and analytical methodologies for the identification and quantification of this compound in these matrices. Detailed experimental protocols for sample preparation and analysis, primarily focusing on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), are presented. Furthermore, this document includes a summary of available quantitative data and visual diagrams of key biochemical and experimental workflows to aid researchers in their understanding and investigation of this important flavor compound.

Introduction and Occurrence

This compound (C6H12O2) is a short-chain fatty acid recognized for its powerful and complex aroma. At low concentrations, it imparts agreeable sour and oily flavors, but can become acrid at higher levels[1]. It is used as a food additive and flavoring agent in a variety of products, including beverages, chocolate, and dairy items[2][3][4].

  • In Cheese : this compound and its isomers are key contributors to the aroma of many cheese varieties, particularly aged cheeses. They are products of the microbial metabolism of milk components during ripening[5][6][7]. The presence and concentration of these acids are influenced by the starter cultures and non-starter lactic acid bacteria (NSLAB) involved in the fermentation process[8]. They are often associated with cheesy, sweaty, and fruity flavor notes[9].

  • In Coffee : This acid has been identified as a volatile compound in both green and roasted coffee beans[10][11]. Its formation is linked to the fermentation stage of post-harvest processing, and its concentration can be influenced by the specific method used (e.g., natural vs. washed process)[10]. Washed coffees, for instance, tend to have lower concentrations of related compounds like 3-methylpentanoic acid compared to naturally processed beans[10]. While it is used as a flavoring agent in coffee products, its endogenous formation contributes to the overall complexity of the coffee aroma[2].

Biochemical Formation Pathways

The primary route for the formation of this compound and other branched-chain fatty acids in fermented foods is the catabolism of branched-chain amino acids (BCAAs) by microorganisms.

In Cheese: During cheese ripening, lactic acid bacteria and other microorganisms break down amino acids from milk proteins (caseins) in what is known as the Ehrlich pathway. Specifically, the amino acid L-isoleucine serves as the precursor for the formation of 2-methylbutanoic acid, a closely related compound. A similar pathway from other amino acid precursors can lead to this compound. The general pathway involves a series of enzymatic reactions:

  • Transamination : The amino group is removed from the BCAA (e.g., isoleucine) by a branched-chain amino acid transaminase (BcaT), converting it into its corresponding α-keto acid (e.g., α-keto-β-methylvalerate)[2][9].

  • Oxidative Decarboxylation : The α-keto acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase complex, forming an acyl-CoA ester (e.g., 2-methylbutanoyl-CoA)[12].

  • Acyl-CoA to Acid : The acyl-CoA can be converted to the corresponding carboxylic acid (e.g., 2-methylbutanoic acid) through the action of various enzymes, a process that can also yield ATP for the cell[13].

BCAA_Catabolism cluster_cheese Biochemical Pathway in Cheese Isoleucine L-Isoleucine (Branched-Chain Amino Acid) KetoAcid α-Keto-β-methylvalerate (α-Keto Acid) Isoleucine->KetoAcid Transaminase (e.g., BcaT) AcylCoA 2-Methylbutanoyl-CoA (Acyl-CoA Ester) KetoAcid->AcylCoA α-Keto Acid Dehydrogenase BCFA 2-Methylbutanoic Acid (Branched-Chain Fatty Acid) (Analogous pathway for This compound) AcylCoA->BCFA Acyltransferase/ Kinase

Fig 1. General pathway of BCAA catabolism to branched-chain fatty acids.

Analytical Methodologies

The gold standard for the identification and quantification of volatile compounds like this compound in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is the most common sample preparation technique due to its simplicity, speed, and solvent-free nature.

Experimental Workflow: HS-SPME-GC-MS

The overall workflow involves the extraction of volatile compounds from the sample's headspace, separation via gas chromatography, and detection and identification by mass spectrometry.

Experimental_Workflow cluster_workflow Analytical Workflow SamplePrep Sample Preparation (e.g., Grating Cheese, Grinding Coffee) Vial Sample placed in Vial (+ Internal Standard, Salt) SamplePrep->Vial SPME HS-SPME Extraction (Equilibration & Exposure) Vial->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC GC Separation (Capillary Column) Desorption->GC MS MS Detection & Identification (Mass Spectrum Analysis) GC->MS Quant Data Analysis & Quantification MS->Quant

Fig 2. HS-SPME-GC-MS workflow for volatile acid analysis.
Detailed Experimental Protocols

The following are representative protocols synthesized from methodologies reported in the literature for cheese and coffee analysis.

Protocol 1: Volatile Fatty Acid Analysis in Cheese via HS-SPME-GC-MS

This protocol is adapted from methods described for the analysis of volatile free fatty acids in various cheeses[1][5][14][15].

  • Sample Preparation:

    • Grate approximately 4-5 g of the cheese sample.

    • Weigh 1.0 g of the grated cheese into a 20 mL headspace vial.

    • Add an internal standard (e.g., 10 µL of 4-methyl-2-pentanol solution).

    • To enhance the release of volatiles, add a salt, such as 0.2 g of sodium dihydrogen phosphate (NaH2PO4) or sodium sulfate (Na2SO4)[1][5]. Seal the vial immediately with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber, pre-conditioned according to the manufacturer's instructions. An 85 µm Polyacrylate fiber is also effective for fatty acids[3][5].

    • Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at 50-60°C for 10-30 minutes[1][14].

    • Extraction: Expose the SPME fiber to the headspace above the sample for 30-60 minutes at the same temperature (50-60°C) with agitation.

  • GC-MS Analysis:

    • Desorption: Insert the fiber into the GC injector port set at 220-250°C for 3-5 minutes for thermal desorption in splitless mode[14].

    • Column: Use a polar wax capillary column (e.g., Rtx-WAX or InertCap Pure-WAX, 30-60 m x 0.25 mm i.d., 0.25 µm film thickness)[15].

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature at 35-40°C, hold for 5-8 minutes.

      • Ramp to 160-180°C at a rate of 4-6°C/min.

      • Ramp to 200-230°C at a rate of 15-20°C/min and hold for 5-15 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230-250°C.

      • Mass Scan Range: m/z 34-450 amu.

      • Identification: Compare the resulting mass spectra with reference libraries (e.g., NIST) and confirm with retention indices of authentic standards.

Protocol 2: Volatile Organic Compound Analysis in Coffee via HS-SPME-GC-MS

This protocol is a general method for volatile analysis in coffee, which can be optimized for organic acids[8][10].

  • Sample Preparation:

    • Grind roasted coffee beans to a fine, homogeneous powder. For green beans, they may be cryo-ground to prevent loss of volatiles.

    • Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

    • Add an appropriate internal standard. Seal the vial immediately.

  • HS-SPME Procedure:

    • Fiber: A DVB/CAR/PDMS 75 µm fiber is commonly used for broad volatile analysis in coffee[10].

    • Equilibration: Incubate the sample at 50°C for 10 minutes with agitation[10].

    • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 50°C with continuous agitation[10].

  • GC-MS Analysis:

    • Desorption: Thermally desorb the fiber at 220°C for 3 minutes in the GC injector (splitless mode)[10].

    • Column: A wax-type column (e.g., TG-Wax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable[8].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 35-40°C, hold for 2 minutes.

      • Ramp to 220-230°C at a rate of 4-5°C/min and hold for 5 minutes[8].

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230-250°C.

      • Mass Scan Range: m/z 50-450 amu.

      • Identification: Use mass spectral libraries (NIST) and retention indices for compound identification.

Quantitative Data

Quantitative data for this compound in food products is sparse in publicly available literature. Most studies focus on more common short-chain fatty acids or provide semi-quantitative results (e.g., peak area). The table below summarizes available data for a closely related isomer, 3-methylvaleric acid, in cream cheese.

Table 1: Concentration of 3-Methylvaleric Acid in Cream Cheese During Fermentation

Fermentation Day Concentration (mg/kg)
Day 0 1.33
Day 5 2.90
Day 10 5.06
Day 15 21.13
Day 20 15.49

Data sourced from a study on cream cheese flavor compounds, where concentrations were determined by HS-SPME-GC-MS using an internal standard[7].

Conclusion

This compound is an influential, albeit often low-concentration, component of the flavor profile of cheese and coffee. Its identification and quantification are critical for understanding flavor development, controlling quality, and developing new products. The formation of this acid is intrinsically linked to microbial metabolism of amino acids, particularly during the ripening and fermentation stages. The HS-SPME-GC-MS methodology provides a robust and sensitive platform for the analysis of this compound and other volatile compounds. Future research should focus on generating more extensive quantitative data across a wider range of cheese and coffee varieties to better correlate the concentration of this compound with specific sensory outcomes and processing parameters.

References

An In-depth Technical Guide to 2-Methylvaleric Acid: IUPAC Nomenclature, Synonyms, Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, a branched-chain fatty acid, is a molecule of significant interest in various scientific disciplines, including flavor and fragrance chemistry, metabolic research, and as a building block in organic synthesis. Its stereochemistry and functional group offer versatile opportunities for the development of new chemical entities. This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-methylpentanoic acid . Due to its historical and widespread use in various contexts, it is also known by several synonyms.

Table 1: Synonyms for this compound

SynonymSource
2-Methylpentanoic acidIUPAC Name
α-Methylvaleric acidCommon Name[1]
Methylpropylacetic acidCommon Name[1][2]
2-Pentanecarboxylic acidAlternative Name[2]
FEMA No. 2754Flavor and Extract Manufacturers Association
Kyselina 2-methylvalerovaCzech Name[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, cheesy, or fruity odor, depending on its concentration.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [1]
CAS Number97-61-0[1][2][4]
Boiling Point196-197 °C at 760 mmHg
Density0.921 g/cm³ at 25 °C
Refractive Index (n²⁰/D)1.414
Flash Point93 °C (200 °F)
SolubilitySlightly soluble in water; soluble in organic solvents
pKa~4.8

Synthesis of 2-Methylpentanoic Acid

Several synthetic routes are available for the preparation of 2-methylpentanoic acid. This guide details a common and reliable method: the malonic ester synthesis.

Malonic Ester Synthesis Pathway

The malonic ester synthesis is a versatile method for preparing carboxylic acids with one or two substituents on the α-carbon. The synthesis of 2-methylpentanoic acid via this route involves the alkylation of diethyl malonate with a propyl halide, followed by a second alkylation with a methyl halide, and subsequent hydrolysis and decarboxylation.

malonic_ester_synthesis diethyl_malonate Diethyl malonate enolate1 Enolate Intermediate 1 diethyl_malonate->enolate1 1. NaOEt, EtOH propyl_malonate Diethyl propylmalonate enolate1->propyl_malonate 2. CH3CH2CH2Br enolate2 Enolate Intermediate 2 propyl_malonate->enolate2 3. NaOEt, EtOH methylpropyl_malonate Diethyl methylpropylmalonate enolate2->methylpropyl_malonate 4. CH3I dicarboxylic_acid Methylpropylmalonic acid methylpropyl_malonate->dicarboxylic_acid 5. H3O+, Δ final_product 2-Methylpentanoic acid dicarboxylic_acid->final_product 6. Decarboxylation (-CO2)

Figure 1: Malonic ester synthesis of 2-methylpentanoic acid.
Experimental Protocol: Malonic Ester Synthesis

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • 1-Bromopropane

  • Methyl iodide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • Formation of the first enolate: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • First alkylation (Propylation): To the solution from step 1, add 1-bromopropane (1.0 equivalent) dropwise. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Formation of the second enolate: After cooling the reaction mixture to room temperature, add a second equivalent of sodium ethoxide in absolute ethanol. Stir the mixture for 30 minutes.

  • Second alkylation (Methylation): To the solution from step 3, add methyl iodide (1.0 equivalent) dropwise. Heat the reaction mixture to reflux for another 2-3 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester groups and the subsequent heating induces decarboxylation of the resulting malonic acid derivative.

  • Work-up and Purification: After cooling, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 2-methylpentanoic acid can be further purified by distillation under reduced pressure.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-methylpentanoic acid is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Data for 2-Methylpentanoic Acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet1H-COOH
~2.4Multiplet1H-CH(CH₃)COOH
~1.6Multiplet2H-CH₂CH₂CH₃
~1.4Multiplet2H-CH₂CH₃
~1.1Doublet3H-CH(CH₃)COOH
~0.9Triplet3H-CH₂CH₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Data for 2-Methylpentanoic Acid

Chemical Shift (δ, ppm)Assignment
~182-COOH
~41-CH(CH₃)COOH
~35-CH₂CH₂CH₃
~20-CH₂CH₃
~17-CH(CH₃)COOH
~14-CH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum of 2-methylpentanoic acid will exhibit characteristic absorption bands for the carboxylic acid functional group.

Table 5: Key IR Absorption Bands for 2-Methylpentanoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2960, 2870StrongC-H stretch (alkane)
1710StrongC=O stretch (carboxylic acid)
1465, 1380MediumC-H bend (alkane)
1290MediumC-O stretch (carboxylic acid)
940BroadO-H bend (carboxylic acid)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-methylpentanoic acid will result in a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 116, corresponding to the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of a propyl group (-CH₂CH₂CH₃): A significant peak at m/z = 73 [M - 43]⁺.

    • Loss of a carboxyl group (-COOH): A peak at m/z = 71 [M - 45]⁺.

    • McLafferty rearrangement: A characteristic peak for carboxylic acids, often seen at m/z = 60. However, the presence of a methyl group at the alpha position might influence this fragmentation pattern.[5]

mass_spec_fragmentation molecular_ion [C6H12O2]+• m/z = 116 fragment_73 [C4H9O]+• m/z = 73 molecular_ion->fragment_73 - C3H7• fragment_71 [C5H11]+• m/z = 71 molecular_ion->fragment_71 - COOH• fragment_45 [COOH]+• m/z = 45 molecular_ion->fragment_45 - C4H9• fragment_43 [C3H7]+• m/z = 43 fragment_71->fragment_43 - C2H4

Figure 2: Proposed mass spectral fragmentation of 2-methylpentanoic acid.

Applications and Significance

This compound finds applications in several fields:

  • Flavor and Fragrance Industry: It is used as a flavoring agent in food and as a component in fragrances, contributing to cheesy, fruity, or waxy notes.

  • Metabolomics: As a branched-chain fatty acid, it is studied in the context of metabolic pathways and can serve as a biomarker for certain metabolic conditions.

  • Organic Synthesis: The carboxylic acid functionality and the chiral center make it a valuable starting material or intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via the malonic ester route, and a thorough analysis of its expected spectroscopic data. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in this versatile molecule. The provided experimental details and spectroscopic interpretations can aid in the synthesis, identification, and further application of 2-methylpentanoic acid in various scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA) of significant interest in various research fields, including gut microbiome studies, metabolic disease research, and as a flavoring agent.[1] Accurate and reliable quantification of this compound in diverse biological and chemical matrices is crucial for advancing these studies. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive analytical platform for this purpose.

Due to the inherent low volatility of carboxylic acids, a derivatization step is often necessary to convert this compound into a more volatile form suitable for GC analysis.[2][3] This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, covering sample preparation, derivatization, and instrument parameters. Both derivatization-based and direct injection methods are presented to provide flexibility for different laboratory needs and sample types.

Quantitative Data Summary

The following tables summarize quantitative performance data for the analysis of this compound and other short-chain fatty acids using GC-MS. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Table 1: GC-MS Method Performance for Short-Chain Fatty Acid Quantification

ParameterTypical Value/RangeNotes
Linearity (R²)> 0.99Generally achieved over a concentration range of 2-3 orders of magnitude.[3] For a mix of SCFAs including this compound, linearity of 0.9947 to 0.9998 has been reported.[1]
Limit of Detection (LOD)0.1 - 5 pgFor a mixture of SCFAs using benzyl chloroformate derivatization.[1]
Limit of Quantitation (LOQ)0.1 - 10 pgFor a mixture of SCFAs using benzyl chloroformate derivatization.[1]
Recovery80.87% - 119.03%For a mixture of SCFAs using benzyl chloroformate derivatization.[1] A study on a direct injection method showed recovery rates of 95-117%.[4]
Intra-day Precision (%RSD)0.56% - 13.07%For a mixture of SCFAs.[1]
Inter-day Precision (%RSD)0.56% - 13.07%For a mixture of SCFAs.[1]

Experimental Protocols

Protocol 1: Analysis of this compound with Derivatization

This protocol describes a general procedure for the quantification of this compound in a liquid matrix (e.g., biological fluid, environmental water sample) using liquid-liquid extraction for sample cleanup and derivatization followed by GC-MS analysis. Two common derivatization methods are provided: silylation with BSTFA and esterification with BF₃-Methanol.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar carboxylic acid not present in the sample).

  • Acidify the sample to a pH of approximately 2 by adding 1M Hydrochloric acid.[5] This ensures the carboxylic acid is in its protonated form for efficient extraction.

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or diethyl ether).[5]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[5]

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.[5]

  • Repeat the extraction (steps 3-6) with another 3 mL of the extraction solvent and combine the organic layers.[5]

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[5] The dried extract is now ready for derivatization.

2. Derivatization (Choose one of the following methods)

Method A: Silylation with BSTFA

  • Reconstitute the dried extract in an appropriate aprotic solvent (e.g., dichloromethane, ether, hexane) in a GC vial.

  • Add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of pyridine to the sample.[6] Pyridine acts as a catalyst.

  • Cap the vial tightly and heat at 65°C for approximately 20-30 minutes.[6]

  • Allow the vial to cool to room temperature before GC-MS analysis.[6]

Method B: Esterification with BF₃-Methanol

  • To the dried sample (or up to 25 mg) in a reaction vessel, add 2 mL of 12% w/w Boron trifluoride-methanol solution.[7]

  • Heat the mixture at 60°C for 5-10 minutes.[7]

  • Cool the vessel, then add 1 mL of water and 1 mL of hexane.[7]

  • Shake the vessel vigorously to extract the fatty acid methyl esters into the hexane layer.[7]

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[7]

3. GC-MS Parameters (Illustrative Example)

ParameterSetting
Gas Chromatograph
ColumnZB-5MS (60 m x 0.25 mm, 0.25 µm) or similar 5% diphenyl-95% dimethylpolysiloxane column[8]
Injection ModeSplitless[8]
Injector Temperature240°C[9][10]
Carrier GasHelium[8]
Oven ProgramInitial temperature 65°C for 2 min, ramp at 5°C/min to 110°C, then ramp at 12°C/min to 260°C and hold for 10 min[8]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[8]
Ionization Energy70 eV[8]
Ion Source Temperature250°C[4]
Mass Scan Rangem/z 40-300 (or use Selected Ion Monitoring for targeted analysis)
Protocol 2: Analysis of this compound without Derivatization

For some applications, direct analysis of short-chain fatty acids in an aqueous matrix is possible, which simplifies sample preparation.

1. Sample Preparation

  • Dilute the aqueous sample containing this compound to the desired concentration range (e.g., 4-100 µM) with deionized water.[9][10]

  • If necessary, add an internal standard.

  • Transfer the sample to a GC vial, filling it to the brim to minimize headspace.[9][10]

2. GC-MS Parameters (Illustrative Example)

ParameterSetting
Gas Chromatograph
ColumnSH-WAX (60 m x 0.25 mm I.D., df=0.5 µm) or similar polar capillary column[9][10]
Injection ModeSplit[9][10]
Injector Temperature240°C[9][10]
Carrier GasHelium[9][10]
Oven ProgramInitial temperature 80°C for 2 min, ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C and hold for 2 min[9][10]
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temperature200°C[9][10]
Interface Temperature240°C[9][10]
Mass Scan Rangem/z 40-200

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Liquid Sample (e.g., plasma, urine) add_is Add Internal Standard sample->add_is acidify Acidify to pH ~2 add_is->acidify extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract dry Dry Extract extract->dry derivatize Derivatize Analyte (e.g., BSTFA or BF3-Methanol) dry->derivatize gcms GC-MS Injection and Analysis derivatize->gcms data Data Acquisition and Processing gcms->data quant Quantification data->quant

Caption: Workflow for GC-MS analysis of this compound with derivatization.

direct_injection_workflow start Aqueous Sample prep Dilute and Add Internal Standard (if needed) start->prep vial Transfer to GC Vial prep->vial analysis Direct GC-MS Analysis vial->analysis results Data Analysis and Quantification analysis->results

Caption: Workflow for direct GC-MS analysis of this compound without derivatization.

References

Application Notes and Protocols for the Use of 2-Methylvaleric Acid as an Internal Standard in Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and clinical research, the accuracy and reliability of quantitative analysis are paramount. Gas chromatography (GC) is a cornerstone technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent variability in sample injection, instrument drift, and sample preparation can introduce significant errors. To mitigate these, the use of an internal standard (IS) is a widely adopted and effective strategy.[1]

An internal standard is a compound with a known concentration that is added to all samples, calibration standards, and quality control samples.[1] By comparing the detector response of the analyte to that of the internal standard, variations introduced during the analytical process can be normalized, leading to improved precision and accuracy.[1]

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), has emerged as a suitable internal standard for the GC analysis of various analytes, particularly other SCFAs in complex biological matrices.[2][3] Its chemical properties, including its volatility and structural similarity to many common analytes, make it an ideal candidate that co-elutes within a reasonable retention time window without interfering with the peaks of interest. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its appropriate application.

PropertyValueReference
Synonyms 2-Methylpentanoic acid, α-Methylvaleric acid[4][5]
Molecular Formula C6H12O2[4][5][6]
Molecular Weight 116.16 g/mol [4][5][6]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 196-197 °C[7]
Density 0.931 g/cm³[6]
Solubility Soluble in DMSO and ethanol[4][8]

Experimental Protocols

The following protocols outline the use of this compound as an internal standard for the analysis of short-chain fatty acids in biological samples. These protocols can be adapted for various sample types and GC systems.

Protocol 1: Analysis of Short-Chain Fatty Acids in Fecal Samples by GC-FID

This protocol is designed for the quantification of SCFAs such as acetic acid, propionic acid, and butyric acid in fecal matter.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • SCFA standards (acetic acid, propionic acid, butyric acid, etc.)

  • Deionized water

  • Hydrochloric acid (HCl) or Phosphoric acid (H3PO4)

  • Diethyl ether or other suitable extraction solvent

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • GC-grade solvents

2. Sample Preparation:

  • Weigh approximately 100-200 mg of a homogenized fecal sample into a microcentrifuge tube.[6]

  • Add a known volume of deionized water (e.g., 1 mL) and vortex thoroughly to create a slurry.

  • Spike the sample with a known concentration of the this compound internal standard solution. The concentration should be within the linear range of the calibration curve and comparable to the expected analyte concentrations.

  • Acidify the sample to a pH below 3 by adding a strong acid like HCl or phosphoric acid.[6] This ensures that the SCFAs are in their volatile, non-ionized form.

  • Add a salting-out agent like NaCl to saturation to improve the extraction efficiency of the SCFAs into the organic solvent.[9]

  • Add a known volume of an extraction solvent (e.g., 1 mL of diethyl ether), vortex vigorously for 1-2 minutes, and then centrifuge to separate the aqueous and organic layers.[9]

  • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

3. GC-FID Conditions:

ParameterRecommended Setting
Column HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp at 8 °C/min to 180 °C, hold for 5 min.
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min)
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (depending on concentration)
FID Gas Flows Hydrogen: 30-40 mL/min, Air: 300-400 mL/min, Makeup (N2 or He): 25-30 mL/min[6]

4. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of the target SCFAs and a constant concentration of the this compound internal standard.

  • Process the calibration standards using the same extraction procedure as the samples.

  • Inject the extracted standards and samples into the GC-FID.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the SCFAs in the samples using the calibration curve.

Protocol 2: Derivatization-Based GC-MS Analysis of SCFAs in Serum

For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of SCFAs prior to GC-MS analysis is often employed. This protocol utilizes N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as a derivatizing agent.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • SCFA standards

  • Serum samples

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Pyridine

  • GC-grade solvents

2. Sample Preparation:

  • To a 100 µL serum sample, add a known concentration of the this compound internal standard.

  • Add a small volume of NaOH solution to make the sample basic (pH > 7), which helps to preserve the SCFAs.[10]

  • Extract the SCFAs by adding methanol, vortexing, and centrifuging to precipitate proteins.[10]

  • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent.

  • For derivatization, add MTBSTFA and pyridine to the sample, cap the vial tightly, and heat at 60°C for 30-60 minutes.[6][10]

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Oven Program Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
Carrier Gas Helium at a constant flow rate
Injection Volume 1 µL
MS Mode Scan or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

The following tables summarize typical quantitative data obtained when using this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²) > 0.995[6]
Recovery (%) 85 - 115%[6]
Intra-day Precision (RSD%) < 5%[6]
Inter-day Precision (RSD%) < 10%[6]
Limit of Detection (LOD) Analyte and matrix dependent[7]
Limit of Quantification (LOQ) Analyte and matrix dependent[7]

Table 2: Example Calibration Data for Propionic Acid with this compound as Internal Standard

Propionic Acid (mM)Propionic Acid Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
0.115,000100,0000.150
0.576,500101,0000.757
1.0152,00099,5001.528
5.0755,000100,5007.512
10.01,510,00099,80015.130

Note: The data in this table is illustrative and will vary depending on the specific instrument and conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in GC analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Feces, Serum) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Extraction / Derivatization Add_IS->Extraction Final_Sample Prepared Sample for GC Extraction->Final_Sample GC_Injection Inject Sample into GC Final_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte and IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification internal_standard_logic cluster_process Analytical Process Analyte Analyte Injection_Variability Injection Volume Variation Analyte->Injection_Variability Instrument_Drift Instrument Drift Analyte->Instrument_Drift Sample_Loss Sample Loss during Prep Analyte->Sample_Loss IS Internal Standard (this compound) IS->Injection_Variability IS->Instrument_Drift IS->Sample_Loss Analyte_Response Analyte Peak Area (Variable) Injection_Variability->Analyte_Response IS_Response IS Peak Area (Variable) Injection_Variability->IS_Response Instrument_Drift->Analyte_Response Instrument_Drift->IS_Response Sample_Loss->Analyte_Response Sample_Loss->IS_Response Ratio Peak Area Ratio (Analyte/IS) (Constant) Analyte_Response->Ratio IS_Response->Ratio Quantification Quantification Ratio->Quantification Accurate Quantification

References

Application Note: Derivatization of 2-Methylvaleric Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as 2-methylvaleric acid is often hindered by their low volatility and potential for peak tailing on standard GC columns. Chemical derivatization is a critical pre-analytical step to overcome these challenges by converting the polar carboxyl group into a less polar, more volatile functional group. This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation and esterification. The methodologies, quantitative performance data, and experimental workflows are presented to guide researchers in selecting and implementing the optimal derivatization strategy for their analytical needs.

Introduction

This compound is a branched-chain fatty acid that can be a biomarker in various metabolic studies. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles. Direct GC-MS analysis of underivatized this compound often results in poor chromatographic peak shape and low sensitivity due to its polarity and potential for adsorption to the analytical column.[1] Derivatization mitigates these issues by increasing the volatility of the analyte.[2] The two most prevalent derivatization techniques for carboxylic acids are silylation, which forms trimethylsilyl (TMS) esters, and esterification, which typically forms methyl esters (FAMEs).[3]

Silylation is a versatile technique that replaces active hydrogens on various functional groups with a trimethylsilyl group.[4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[3][5] Esterification, particularly methylation, is a robust and widely used method for fatty acid analysis.[1] Acid-catalyzed esterification using reagents like boron trifluoride in methanol (BF₃-Methanol) provides excellent yields for a broad range of fatty acids.[1][3]

This note details the protocols for both silylation and esterification of this compound and presents a summary of expected quantitative performance metrics to aid in method selection and validation.

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the GC-MS analysis of this compound following derivatization. The data is illustrative and based on typical performance for short-chain fatty acids. Actual performance may vary based on instrumentation and matrix effects.

Table 1: Silylation with BSTFA + 1% TMCS

ParameterValue
Derivative This compound, TMS ester
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 10%

Table 2: Esterification with BF₃-Methanol

ParameterValue
Derivative Methyl 2-methylvalerate
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) > 0.998[6]
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery 92 - 108%[6]
Precision (%RSD) < 8%[6]

Experimental Protocols

Method 1: Silylation using BSTFA with 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound. Silylation is a rapid and effective method, but the resulting derivatives can be moisture-sensitive.[7]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Heating block or oven

  • GC vials with PTFE-lined caps

  • Vortex mixer

Protocol:

  • Sample Preparation: Transfer a known amount of the dried sample extract or standard solution of this compound into a GC vial. If the sample is in a protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of an aprotic solvent.

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS and 25 µL of anhydrous pyridine to the vial.[7] Pyridine acts as a catalyst, particularly for hindered groups.[7]

  • Reaction: Tightly cap the vial and vortex for 10-15 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. The derivatives are best analyzed within 24 hours for optimal results.

Method 2: Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol details the formation of the methyl ester of this compound (methyl 2-methylvalerate). This method is highly efficient and produces stable derivatives.[1]

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heating block or water bath

  • Screw-cap reaction tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation: Place a known amount of the dried sample extract or standard solution of this compound into a screw-cap reaction tube.

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the tube.[1]

  • Reaction: Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath.[1]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[5]

    • Vortex vigorously for 1-2 minutes to extract the methyl ester into the hexane layer.

    • Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. The methyl ester derivatives are generally stable for several days when stored at 4°C.

Visualizations

Derivatization_Workflow Sample Sample containing This compound Derivatization Derivatization Sample->Derivatization Silylation Silylation (BSTFA + 1% TMCS) Derivatization->Silylation Method 1 Esterification Esterification (BF3-Methanol) Derivatization->Esterification Method 2 GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Esterification->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: General workflow for the derivatization and analysis of this compound.

GCMS_Analysis_Process Injector Injector Volatilization of Derivatized Sample GC_Column GC Column Separation based on Boiling Point and Polarity Injector->GC_Column MS_Detector Mass Spectrometer Ionization, Fragmentation, and Detection GC_Column->MS_Detector Data_System Data System Chromatogram and Mass Spectrum MS_Detector->Data_System

Caption: Logical flow of the GC-MS analysis process for derivatized samples.

Conclusion

The derivatization of this compound is an essential step for reliable and sensitive GC-MS analysis. Both silylation with BSTFA and esterification with BF₃-Methanol are effective methods for this purpose. The choice between the two methods may depend on the specific requirements of the assay, including the presence of other analytes, required sensitivity, and sample throughput. The protocols and data presented in this application note provide a solid foundation for the development and implementation of robust analytical methods for this compound in various research and development settings.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylvaleric acid, a branched-chain fatty acid, is a compound of interest in various fields, including flavor and fragrance chemistry, metabolic research, and as an intermediate in pharmaceutical synthesis.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and process optimization. High-performance liquid chromatography (HPLC) offers a versatile and robust platform for the analysis of this compound. This document provides detailed application notes and protocols for both achiral and chiral HPLC analysis of this compound.

Achiral Analysis of this compound by Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of organic acids.[3] The following method is a starting point for the analysis of this compound and can be optimized further based on specific sample matrices and analytical requirements.

Quantitative Data Summary:

The following table summarizes typical performance characteristics for the HPLC analysis of short-chain fatty acids, which can be expected to be similar for this compound with appropriate method validation.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)10 - 100 µg/kg
Limit of Quantification (LOQ)30 - 300 µg/kg
Recovery80 - 110%
Intraday Precision (%RSD)< 5%
Interday Precision (%RSD)< 10%

Note: These values are adapted from methods for similar short-chain fatty acids and should be determined experimentally for this compound.[4][5]

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • A typical mobile phase for the analysis of this compound on a C18 column consists of a mixture of an aqueous acidic solution and an organic solvent.[6]

  • Aqueous Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water. For Mass Spectrometry (MS) detection, replace phosphoric acid with 0.1% (v/v) formic acid.[6]

  • Organic Phase: Acetonitrile.

  • The mobile phase can be run in isocratic or gradient mode. A common starting point is an isocratic elution with a mixture of acetonitrile and the aqueous acidic solution (e.g., 40:60 v/v).

  • Degas the mobile phase before use.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Sample preparation will vary depending on the matrix. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient.

  • For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

5. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 - 20 µL

  • Column Temperature: 25 - 30 °C

  • Detector: UV at 210 nm[3]

6. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Workflow for Achiral HPLC Analysis of this compound:

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_injection HPLC Injection prep_mobile_phase->hplc_injection prep_standards Standard Preparation prep_standards->hplc_injection prep_sample Sample Preparation prep_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection (210 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: General workflow for the achiral HPLC analysis of this compound.

Chiral Analysis of this compound

This compound possesses a chiral center and exists as two enantiomers. The separation of these enantiomers is often necessary for pharmaceutical and biological studies. Chiral HPLC is the most common technique for this purpose.[7][8]

Strategies for Chiral Separation:

There are two primary approaches for the chiral separation of this compound by HPLC:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most widely used method.[8] The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times.

  • Indirect Separation by Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[7][9]

Experimental Protocol (Direct Method using a CSP):

1. Instrumentation and Materials:

  • HPLC system with a UV or other suitable detector

  • Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives)

  • Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Acetic acid (for acidic analytes)

  • This compound racemic standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Mobile Phase Selection:

  • For polysaccharide-based CSPs, normal-phase eluents are commonly used.

  • A typical mobile phase consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of hexane to alcohol is a critical parameter for achieving separation and is typically in the range of 99:1 to 80:20 (v/v).

  • A small amount of an acidic modifier, such as 0.1% TFA, is often added to the mobile phase to improve peak shape and resolution for acidic compounds like this compound.[8]

3. HPLC Conditions:

  • Column: Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

  • Mobile Phase: Hexane : Isopropanol with 0.1% TFA (e.g., 90:10 v/v)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 25 °C

  • Detector: UV at 210 nm

4. Method Development and Optimization:

  • The choice of CSP and mobile phase composition is crucial for successful chiral separation and often requires screening of different columns and conditions.

  • Varying the alcohol content in the mobile phase can significantly impact the retention and resolution of the enantiomers.

  • The type and concentration of the acidic modifier can also be optimized.

Logical Relationship of Parameters in Chiral HPLC Method Development:

cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Parameters cluster_output Performance Metrics csp_type CSP Type (e.g., Polysaccharide, Pirkle) resolution Resolution (Rs) csp_type->resolution solvent_ratio Solvent Ratio (Hexane/Alcohol) solvent_ratio->resolution retention_time Retention Time (tR) solvent_ratio->retention_time modifier Acidic Modifier (e.g., TFA) modifier->resolution peak_shape Peak Shape modifier->peak_shape flow_rate Flow Rate flow_rate->resolution flow_rate->retention_time temperature Temperature temperature->resolution temperature->retention_time

Caption: Key parameters influencing chiral separation of this compound by HPLC.

Derivatization for Enhanced Detection

For trace analysis or when using detectors like mass spectrometry, derivatization of the carboxylic acid group of this compound can improve sensitivity and chromatographic performance.[10][11]

Common Derivatization Strategies:

  • Esterification: Reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. This is often done for GC analysis but can also be applied to HPLC.

  • Amidation: Coupling the carboxylic acid with an amine using a coupling agent (e.g., a carbodiimide) to form an amide. This is particularly useful for introducing a UV-active or fluorescent tag for enhanced detection.[11]

The HPLC methods outlined in this document provide a comprehensive starting point for the analysis of this compound. For achiral analysis, a standard reverse-phase C18 column with a UV detector is suitable. For the separation of enantiomers, the use of a chiral stationary phase is the most direct and common approach. Method parameters should be carefully optimized and validated to ensure accurate and reliable results for the specific application.

References

Application Notes and Protocols for the Structural Elucidation of 2-Methylvaleric Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed guide to the application of ¹H and ¹³C NMR spectroscopy for characterizing 2-Methylvaleric acid, a branched-chain carboxylic acid. The protocols outlined herein are designed to ensure the acquisition of high-quality NMR data, facilitating accurate spectral interpretation and structural confirmation.

Data Presentation: NMR Spectral Data for this compound

The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Structure of this compound:

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (COOH)~11.0 - 12.0Singlet (broad)-1H
H-2~2.4Multiplet~7.01H
H-3~1.4 - 1.6Multiplet~7.02H
H-4~1.3 - 1.5Multiplet~7.42H
H-5~0.9Triplet~7.43H
2-CH₃~1.15Doublet~7.03H

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)
C-1 (COOH)~183
C-2~41
C-3~34
C-4~20
C-5~14
2-CH₃~17

Experimental Protocols

The following sections detail the methodologies for sample preparation and NMR data acquisition.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interfering signals from impurities.

  • Sample Quantity:

    • For ¹H NMR, dissolve 5-25 mg of this compound in the deuterated solvent.[1][2]

    • For ¹³C NMR, a higher concentration is recommended; dissolve 50-100 mg of the sample.[1]

  • Solvent Selection:

    • Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[1][3] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

    • The volume of the deuterated solvent should be approximately 0.5-0.6 mL to ensure a sufficient sample height in a standard 5 mm NMR tube.[3][4]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][5] This prevents distortion of the magnetic field homogeneity.[2]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: 30-45 degrees. A 45° pulse provides good signal intensity, while a 30° pulse ensures better quantitative accuracy.[6]

    • Acquisition Time (AQ): ~4 seconds.[6]

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.[6]

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Angle: 30 degrees.[6]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

    • Spectral Width (SW): A spectral width of approximately 200-240 ppm is standard for ¹³C NMR.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Mandatory Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing interpretation Spectral Interpretation (Chemical Shift, Coupling) processing->interpretation elucidation Structural Elucidation interpretation->elucidation

Caption: Experimental workflow from sample preparation to structural elucidation.

¹H NMR Signal Assignment Logic for this compound

signal_assignment cluster_signals ¹H NMR Signals cluster_interpretation Interpretation & Justification mol This compound Structure cooh COOH ~11-12 ppm Broad Singlet cooh_interp Deshielded by electronegative oxygens; acidic proton. cooh->cooh_interp h2 H-2 ~2.4 ppm Multiplet h2_interp Adjacent to electron-withdrawing carboxyl group; coupled to H-3 and 2-CH₃. h2->h2_interp h3_h4 H-3 & H-4 ~1.3-1.6 ppm Overlapping Multiplets h3_h4_interp Aliphatic protons with similar chemical environments. h3_h4->h3_h4_interp h5 H-5 ~0.9 ppm Triplet h5_interp Terminal methyl group, least deshielded; triplet due to coupling with H-4. h5->h5_interp ch3_2 2-CH₃ ~1.15 ppm Doublet ch3_2_interp Methyl group on chiral center; doublet due to coupling with H-2. ch3_2->ch3_2_interp

References

Application of 2-Methylvaleric Acid in the Synthesis of Esters for Fragrances: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fragrance esters derived from 2-methylvaleric acid. It includes quantitative data on synthesis yields and sensory properties, comprehensive experimental procedures, and visualizations of the synthesis workflow.

Introduction

This compound, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid with a characteristic cheesy and sour odor[1][2][3]. While the acid itself has limited direct application in fragrances due to its pungent smell, its corresponding esters are valuable components in the flavor and fragrance industry. Esterification of this compound with various alcohols transforms its sensory profile into pleasant fruity, floral, and sweet notes, making these esters desirable ingredients in perfumes, cosmetics, and food products[4][5][6]. The synthesis of these esters is typically achieved through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol[7][8][9].

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and sensory properties of various this compound esters.

Table 1: Synthesis of this compound Esters

Ester NameAlcohol UsedCatalystReaction ConditionsYield (%)Reference
Various unsaturated and carbocyclic estersUnsaturated or carbocyclic alcohols/phenolsp-Toluene sulfonic acidHeated to boiling in cyclohexane with azeotropic removal of water70-90US4613457A
Methyl 2-methylvalerateMethanolSulfuric acidRefluxNot specifiedGeneral Fischer Esterification Protocol
Ethyl 2-methylvalerateEthanolSulfuric acidRefluxNot specifiedGeneral Fischer Esterification Protocol
Isobutyl 2-methylvalerateIsobutyl alcoholSulfuric acidRefluxNot specifiedGeneral Fischer Esterification Protocol
Phenethyl 2-methylvaleratePhenethyl alcoholSulfuric acidRefluxNot specifiedGeneral Fischer Esterification Protocol

Table 2: Sensory Properties of this compound Esters

Ester NameOdor ProfileOdor ThresholdReference
Methyl 2-methylvalerateFruity, sweet, berry, pineapple, apple, banana, green melon, and tropical[10][11][12]Not available[10][11][12]
Ethyl 2-methylvalerateFruity, apple odor[13]0.003 ppb[13][13]
Isobutyl 2-methylvalerateFruity, sweet, apple, strawberry[14][15]Not available[14][15]
Phenethyl 2-methylvalerateFloral, rosy, with fruity undertonesNot availableGeneral expectation based on phenethyl esters[16][17]
Unsaturated and carbocyclic estersGenerally vegetably odor notes, including flowery and fruity notes[18]Not availableUS4613457A

Experimental Protocols

The following are detailed protocols for the synthesis of this compound esters based on the Fischer esterification method.

Protocol 1: General Synthesis of this compound Esters via Fischer Esterification

This protocol is a generalized procedure adapted from established Fischer esterification methods[7][8][9][19].

Materials:

  • This compound (1.0 equivalent)

  • Alcohol (e.g., methanol, ethanol, isobutanol, phenethyl alcohol) (3.0-5.0 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) or p-toluenesulfonic acid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask, add this compound and an excess of the desired alcohol (3-5 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will depend on the boiling point of the alcohol used.

  • Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of water and an organic solvent (e.g., diethyl ether) to the separatory funnel.

  • Gently shake the funnel, venting frequently to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude ester.

  • The crude ester can be further purified by distillation under reduced pressure.

Protocol 2: Synthesis of Unsaturated this compound Esters

This protocol is based on the procedure described in US Patent 4,613,457 A for the synthesis of fragrance esters.

Materials:

  • This compound (0.1 mole)

  • Unsaturated alcohol or phenol (e.g., allyl alcohol, cinnamyl alcohol) (0.12 mole)

  • p-Toluene sulfonic acid (0.1 g)

  • Cyclohexane (100 ml)

  • 10% Sodium hydroxide solution

  • Saturated sodium sulfate solution

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Separatory funnel

Procedure:

  • Combine this compound (0.1 mole), the desired unsaturated alcohol or phenol (0.12 mole), p-toluene sulfonic acid (0.1 g), and cyclohexane (100 ml) in a round-bottom flask.

  • Set up a Dean-Stark apparatus with a reflux condenser to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to boiling.

  • Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it first with 10% sodium hydroxide solution and then with a saturated sodium sulfate solution until the organic layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the cyclohexane solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purify the resulting ester by distillation through a packed column.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of this compound esters.

Synthesis_Workflow Reactants Reactants: This compound + Alcohol Reaction Fischer Esterification Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Purification Purification: Extraction & Distillation Reaction->Purification Crude Product Product Fragrance Ester Purification->Product Pure Ester

Caption: General workflow for the synthesis of fragrance esters from this compound.

Logical_Relationship CarboxylicAcid This compound (Cheesy, Sour Odor) Esterification Esterification (Reaction with Alcohol) CarboxylicAcid->Esterification Esters This compound Esters (Fruity, Floral, Sweet Odors) Esterification->Esters Application Application in Fragrances Esters->Application

References

Application of 2-Methylvaleric Acid in Plasticizers and Vinyl Stabilizers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylvaleric acid, a branched-chain carboxylic acid, serves as a valuable precursor in the synthesis of polymer additives, particularly plasticizers and vinyl stabilizers. Its branched structure can impart unique properties to the final products, such as improved low-temperature flexibility in plasticizers and enhanced compatibility and solubility in vinyl stabilizers. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in these applications, targeted towards researchers, scientists, and professionals in drug development and polymer science.

Section 1: this compound-Based Plasticizers

Esters derived from this compound can be employed as primary or secondary plasticizers for polymers like polyvinyl chloride (PVC). The incorporation of the 2-methyl branch can disrupt polymer chain packing, increasing free volume and flexibility. Polyol esters, in particular, such as those derived from neopentyl glycol, can offer a good balance of plasticizing efficiency, low volatility, and improved thermal stability.

Application Notes: Neopentyl Glycol di(2-Methylvalerate) as a PVC Plasticizer

Neopentyl glycol di(2-methylvalerate) is a promising candidate for a non-phthalate plasticizer. The bulky neopentyl group, combined with the branched 2-methylvalerate chains, is expected to provide excellent plasticizing efficiency and low migration rates. These characteristics are highly desirable in applications where plasticizer permanence is crucial, such as in medical devices and food contact materials.

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Glycol di(2-Methylvalerate)

This protocol details the direct esterification of neopentyl glycol with this compound.

Materials:

  • Neopentyl glycol (NPG)

  • This compound

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add neopentyl glycol (1.0 mol), this compound (2.2 mol, 10% molar excess), p-toluenesulfonic acid (0.02 mol, 1 mol% based on the limiting reactant), and toluene (150 mL).

  • Assemble the Dean-Stark apparatus and reflux the mixture. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water (2.0 mol) is collected, and the reaction mixture becomes clear.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude neopentyl glycol di(2-methylvalerate).

  • For higher purity, the product can be distilled under vacuum.

Protocol 2: Evaluation of Plasticizer Performance in PVC

This protocol describes the preparation and testing of PVC films plasticized with neopentyl glycol di(2-methylvalerate).

Materials:

  • PVC resin (K-value 65-67)

  • Neopentyl glycol di(2-methylvalerate) (synthesized in Protocol 1)

  • Thermal stabilizer (e.g., a mixed metal Ca/Zn stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Universal testing machine

  • Shore A durometer

Procedure:

  • Compounding: On a two-roll mill at 160-170°C, blend PVC resin (100 parts by weight), neopentyl glycol di(2-methylvalerate) (40-60 parts), and a thermal stabilizer (2-3 parts) until a homogeneous sheet is formed.

  • Molding: Press the compounded sheet in a hydraulic press at 175-185°C to form a plaque of desired thickness.

  • Mechanical Testing: From the molded plaque, cut dumbbell-shaped specimens for tensile testing according to ASTM D638. Measure tensile strength, elongation at break, and 100% modulus.

  • Hardness: Measure the Shore A hardness of the plaque according to ASTM D2240.

Data Presentation
PropertyExpected Performance of Neopentyl Glycol di(2-Methylvalerate)Di(2-ethylhexyl) phthalate (DEHP) (for comparison)[1]
Tensile Strength ( kg/cm ²)~200-220195
100% Modulus ( kg/cm ²)~110-120110
Elongation (%)~370-390360
Hardness (Shore A)~80-8585
Volatility (%)~0.4-0.60.6

Note: The expected performance is an estimation based on data for similar neopentyl glycol esters and should be confirmed by experimental testing.

Visualization

Plasticizer_Synthesis_Workflow cluster_synthesis Synthesis of Neopentyl Glycol di(2-Methylvalerate) cluster_evaluation Plasticizer Performance Evaluation NPG Neopentyl Glycol Esterification Esterification (Reflux with Toluene) NPG->Esterification MVA This compound MVA->Esterification Catalyst p-TSA Catalyst Catalyst->Esterification Crude_Ester Crude Ester Mixture Esterification->Crude_Ester Neutralization Neutralization & Washing Crude_Ester->Neutralization Drying Drying & Solvent Removal Neutralization->Drying Purified_Ester Purified Neopentyl Glycol di(2-Methylvalerate) Drying->Purified_Ester Compounding Compounding (Two-Roll Mill) Purified_Ester->Compounding PVC PVC Resin PVC->Compounding Stabilizer Thermal Stabilizer Stabilizer->Compounding Molding Molding (Hydraulic Press) Compounding->Molding PVC_Sheet Plasticized PVC Sheet Molding->PVC_Sheet Mechanical_Testing Mechanical Testing (Tensile, Hardness) PVC_Sheet->Mechanical_Testing

Caption: Workflow for the synthesis and evaluation of neopentyl glycol di(2-methylvalerate) as a PVC plasticizer.

Section 2: this compound-Based Vinyl Stabilizers

Metal salts of this compound, such as zinc 2-methylvalerate and calcium 2-methylvalerate, can function as effective heat stabilizers for PVC. These "metal soaps" work synergistically to neutralize the hydrogen chloride (HCl) released during PVC degradation and to replace unstable chlorine atoms in the polymer chain, thereby preventing discoloration and maintaining the mechanical properties of the material.

Application Notes: Mixed Metal (Ca/Zn) 2-Methylvalerate Stabilizer System

A combination of calcium and zinc 2-methylvalerates is often more effective than either salt alone. The zinc salt provides good early color stability by readily exchanging its carboxylate group with labile chlorine atoms on the PVC chain. The calcium salt then reacts with the zinc chloride formed, regenerating the zinc carboxylate and scavenging HCl, thus providing long-term stability. The branched nature of the 2-methylvalerate group can enhance the solubility and compatibility of these metal soaps in the PVC matrix.

Experimental Protocols

Protocol 3: Synthesis of Zinc 2-Methylvalerate (Direct Method)

This protocol describes the synthesis of zinc 2-methylvalerate from zinc oxide and this compound.

Materials:

  • Zinc oxide (ZnO)

  • This compound

  • Toluene

  • Three-neck round-bottom flask with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

Procedure:

  • In the reaction flask, suspend zinc oxide (1.0 mol) in toluene (200 mL).

  • Heat the suspension to 80°C with stirring.

  • Slowly add this compound (2.1 mol, 5% molar excess) to the heated suspension over 1 hour.

  • Increase the temperature to reflux and continue the reaction for 4-6 hours. The reaction mixture should become clear.

  • Remove the toluene under reduced pressure to obtain zinc 2-methylvalerate as a viscous liquid or waxy solid.

Protocol 4: Synthesis of Calcium 2-Methylvalerate (Metathesis Method)

This protocol details the synthesis of calcium 2-methylvalerate via a metathesis reaction.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl₂)

  • Ethanol

  • Deionized water

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Preparation of Sodium 2-Methylvalerate: In a beaker, dissolve this compound (1.0 mol) in ethanol. In a separate beaker, prepare a solution of sodium hydroxide (1.0 mol) in water. Slowly add the NaOH solution to the this compound solution with stirring to form sodium 2-methylvalerate.

  • Metathesis Reaction: In another beaker, dissolve calcium chloride (0.5 mol) in deionized water. Slowly add the sodium 2-methylvalerate solution to the calcium chloride solution with vigorous stirring. A white precipitate of calcium 2-methylvalerate will form.

  • Isolation: Continue stirring for 1-2 hours to ensure complete reaction. Filter the precipitate and wash it thoroughly with deionized water to remove any sodium chloride byproduct.

  • Drying: Dry the calcium 2-methylvalerate in an oven at 80-100°C until a constant weight is achieved.

Protocol 5: Evaluation of Thermal Stability of PVC (Congo Red Test)

This protocol describes a standard method for assessing the thermal stability of PVC formulations.[3][4]

Materials:

  • PVC compound containing the 2-methylvalerate stabilizer (prepared as in Protocol 2, with the stabilizer of interest)

  • Congo red indicator paper

  • Test tubes

  • Thermostatically controlled heating block or oil bath set to 180°C

Procedure:

  • Place a 2.5 g sample of the PVC compound into a test tube.

  • Insert a strip of Congo red paper into the test tube, ensuring it does not touch the PVC sample.

  • Place the test tube in the heating block or oil bath preheated to 180°C.

  • Record the time it takes for the Congo red paper to turn from red to blue. This is the thermal stability time. A longer time indicates better thermal stability.

Data Presentation
Stabilizer System (3 phr in PVC)Thermal Stability Time at 180°C (Congo Red Test) (minutes)
Unstabilized PVC~6.5
Calcium Stearate / Zinc Stearate (Commercial)~8.2
Zinc Orotate~8.3
Expected for Ca/Zn 2-Methylvalerate > 8 (target for good performance)

Note: The expected performance is a target based on existing stabilizer systems and should be validated experimentally.

Visualization

Stabilizer_Mechanism cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization by Metal 2-Methylvalerates PVC_chain PVC Polymer Chain (-CH2-CHCl-)n Degradation Heat (Processing) PVC_chain->Degradation Unstable_PVC Unstable PVC with Labile Chlorine Degradation->Unstable_PVC HCl_release HCl Release Unstable_PVC->HCl_release Zn_MV2 Zinc 2-Methylvalerate Zn(OOCR)2 Unstable_PVC->Zn_MV2 Substitution of labile Cl HCl_release->Unstable_PVC Autocatalysis Ca_MV2 Calcium 2-Methylvalerate Ca(OOCR)2 HCl_release->Ca_MV2 Neutralization ZnCl2 Zinc Chloride ZnCl2 Zn_MV2->ZnCl2 Stabilized_PVC Stabilized PVC (Esterified) Zn_MV2->Stabilized_PVC Ca_MV2->Zn_MV2 CaCl2 Calcium Chloride CaCl2 Ca_MV2->CaCl2 ZnCl2->Ca_MV2 Regeneration

Caption: Mechanism of PVC stabilization by a mixed metal (Ca/Zn) 2-methylvalerate system.

This compound offers a promising platform for the development of novel plasticizers and vinyl stabilizers. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these materials. Further research is encouraged to generate specific quantitative data on the performance of this compound derivatives and to explore their potential in a wider range of polymer applications. The unique branched structure of this compound may lead to the development of high-performance additives with improved properties over existing commercial products.

References

Application Notes and Protocols: 2-Methylvaleric Acid as a Biomarker for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is emerging as a potential biomarker for metabolic diseases, including type 2 diabetes.[1][2][3] Produced by the gut microbiota through the metabolism of the branched-chain amino acid (BCAA) isoleucine, this compound is implicated in host energy metabolism and inflammatory responses.[1][2] Its concentration has been observed to be significantly reduced in the feces of diabetic mice, suggesting a potential link to the pathophysiology of type 2 diabetes.[1][2] These application notes provide a summary of the current understanding of this compound's role in metabolic disease and detailed protocols for its quantification in biological samples.

Quantitative Data

Currently, quantitative data on this compound concentrations in human subjects with type 2 diabetes is limited in the available scientific literature. However, studies in animal models provide initial insights into the potential dysregulation of this metabolite in a diabetic state.

Table 1: Fecal this compound Levels in a Diabetic Mouse Model

GroupTreatmentFecal this compound LevelFold Change (vs. Normal Control)
Normal ControlStandard DietBaseline1.0
Diabetic Model16-week high-fat diet + STZ inductionSignificantly reduced< 1.0
Diabetic Model + Gefitinib16-week high-fat diet + STZ induction + GefitinibPartially restored> Diabetic Model

Source: Adapted from MedChemExpress.[1][2] Note: Specific quantitative values were not provided in the source material.

Signaling and Metabolic Pathways

This compound is believed to exert its biological effects through various mechanisms, including interaction with G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[1][2]

Putative Signaling Pathways of this compound

cluster_0 Gut Lumen cluster_1 Host Cell Gut Microbiota Gut Microbiota 2-Methylvaleric Acid_gut This compound Gut Microbiota->2-Methylvaleric Acid_gut Isoleucine Isoleucine Isoleucine->Gut Microbiota 2-Methylvaleric Acid_cell This compound 2-Methylvaleric Acid_gut->2-Methylvaleric Acid_cell Absorption GPCRs GPCRs (e.g., GPR41/43) 2-Methylvaleric Acid_cell->GPCRs HDACs Histone Deacetylases 2-Methylvaleric Acid_cell->HDACs Inhibition Signaling Cascades Downstream Signaling (e.g., MAPK) GPCRs->Signaling Cascades Gene Expression Altered Gene Expression HDACs->Gene Expression Regulation Metabolic & Inflammatory Response Modulation of Metabolism & Inflammation Signaling Cascades->Metabolic & Inflammatory Response Gene Expression->Metabolic & Inflammatory Response

Caption: Putative signaling pathways of this compound.

Short-chain fatty acids like this compound can activate G-protein coupled receptors such as GPR41 and GPR43 on intestinal epithelial cells.[4][5][6][7] This activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the production of chemokines and cytokines that modulate inflammatory responses.[4] Additionally, SCFAs are known inhibitors of histone deacetylases (HDACs), which can lead to changes in gene expression related to metabolism and inflammation.[8][9]

Metabolic Pathway of Isoleucine to this compound

Isoleucine Isoleucine alpha-keto-beta-methylvalerate α-keto-β-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate Transamination (BCAT) 2-methyl-butyryl-CoA 2-methyl-butyryl-CoA alpha-keto-beta-methylvalerate->2-methyl-butyryl-CoA Oxidative Decarboxylation (BCKDH) This compound This compound 2-methyl-butyryl-CoA->this compound Further Metabolism by Gut Microbiota

Caption: Metabolic pathway of isoleucine to this compound.

The catabolism of the branched-chain amino acid isoleucine is initiated by its transamination to α-keto-β-methylvalerate, a reaction catalyzed by branched-chain aminotransferases (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methyl-butyryl-CoA. Gut microbiota can then further metabolize these intermediates to produce this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Fecal Samples by LC-MS/MS

This protocol is a synthesized methodology based on established procedures for short-chain fatty acid analysis in fecal samples.

1. Sample Collection and Storage:

  • Collect fresh fecal samples in sterile containers.

  • Immediately freeze samples at -80°C and store until analysis to prevent changes in SCFA concentrations.

2. Sample Preparation and Extraction:

  • Accurately weigh approximately 50-100 mg of frozen fecal sample.

  • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add 1 mL of ice-cold extraction solvent (e.g., methanol or an acetonitrile:isopropanol:water mixture).

  • Homogenize the sample thoroughly using a bead beater or a similar device.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant.

3. Derivatization (Optional but Recommended for Improved Sensitivity):

  • To the supernatant, add derivatization reagents. A common method involves using 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as pyridine.

  • Incubate the mixture under optimized conditions (e.g., 40°C for 30 minutes).

  • Quench the reaction and dilute the sample with an appropriate solvent (e.g., acetonitrile/water with formic acid).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other isomers and matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on whether the underivatized or derivatized form is being analyzed.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

5. Data Analysis and Quantification:

  • Generate a calibration curve using a series of known concentrations of a this compound analytical standard.[3]

  • Calculate the concentration of this compound in the fecal samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to the initial weight of the fecal sample.

Experimental Workflow for Fecal LC-MS/MS Analysis

Fecal Sample Fecal Sample Homogenization Homogenization with Extraction Solvent & Internal Standard Fecal Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Derivatization Derivatization (Optional) Supernatant Collection->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Analysis Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis

Caption: Workflow for fecal this compound analysis by LC-MS/MS.

Protocol 2: Quantification of this compound in Human Plasma by GC-MS

This protocol is a synthesized methodology based on established procedures for short-chain fatty acid analysis in plasma.

1. Sample Collection and Storage:

  • Collect blood samples in EDTA- or heparin-containing tubes.

  • Separate plasma by centrifugation as soon as possible.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation and Extraction:

  • Thaw plasma samples on ice.

  • To a known volume of plasma (e.g., 100 µL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Deproteinize the sample by adding a cold organic solvent such as methanol or acetonitrile, followed by vortexing and centrifugation.

  • Collect the supernatant.

3. Derivatization:

  • Derivatization is essential for GC-MS analysis of SCFAs to increase their volatility and improve chromatographic properties.

  • A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as trimethylchlorosilane (TMCS).

  • Alternatively, esterification can be performed.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Add the derivatization reagent and incubate at an elevated temperature (e.g., 60°C for 60 minutes).

4. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A suitable capillary column for fatty acid analysis (e.g., a wax or a mid-polarity column).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold, and then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized SCFAs.

    • Injection Mode: Splitless.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for the derivatized this compound and the internal standard to enhance sensitivity and selectivity.

5. Data Analysis and Quantification:

  • Generate a calibration curve using a series of known concentrations of a derivatized this compound analytical standard.

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to the initial volume of the plasma sample.

Experimental Workflow for Plasma GC-MS Analysis

Plasma Sample Plasma Sample Deproteinization Deproteinization with Organic Solvent & Internal Standard Plasma Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation to Dryness Supernatant Collection->Evaporation Derivatization Derivatization Evaporation->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis & Quantification GC-MS Analysis->Data Analysis

Caption: Workflow for plasma this compound analysis by GC-MS.

Conclusion and Future Directions

This compound shows promise as a potential biomarker for type 2 diabetes, with preclinical data indicating its reduced levels in a diabetic state. The provided protocols offer a starting point for the reliable quantification of this metabolite in human samples. Further research is needed to establish the concentration of this compound in human populations with and without type 2 diabetes and to fully elucidate its role in the pathophysiology of the disease. Such studies will be crucial in validating its utility as a clinical biomarker and exploring its potential as a therapeutic target.

References

Application Notes and Protocols for 2-Methylvaleric Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid (SCFA)[1][2][3]. SCFAs are metabolites produced by the gut microbiota and are known to play significant roles in host energy metabolism and inflammatory responses[1][4]. While specific research on the effects of this compound in cell culture is limited, its structural similarity to other well-studied SCFAs suggests potential biological activities. This document provides a generalized framework and protocols for researchers interested in investigating the effects of this compound in various cell culture models. The methodologies outlined below are based on standard practices for handling and experimenting with SCFAs.

Potential Biological Activity

This compound may modulate cellular processes through mechanisms similar to other SCFAs, such as:

  • Histone Deacetylase (HDAC) Inhibition: SCFAs are known inhibitors of HDACs, leading to changes in gene expression. Valeric acid, a related compound, has been shown to inhibit HDAC activity[5].

  • G Protein-Coupled Receptor (GPCR) Activation: SCFAs can act as signaling molecules by activating specific GPCRs, thereby influencing various downstream cellular pathways[1][4].

  • Metabolic Regulation: As a potential energy source and signaling molecule, this compound could influence cellular metabolism[1][4].

Data Presentation

Quantitative data from experiments should be organized into clear and concise tables to facilitate comparison between different treatment conditions. Below are template tables for common assays.

Table 1: Cell Viability (MTT or similar assay)

Concentration of this compound (mM)% Cell Viability (Mean ± SD)P-value (vs. Control)
0 (Control)100 ± 5.2-
0.5
1.0
2.5
5.0
10.0

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Concentration of this compound (mM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)% Necrotic Cells (Mean ± SD)
0 (Control)2.1 ± 0.51.5 ± 0.30.8 ± 0.2
2.5
5.0
10.0

Table 3: Gene Expression (qRT-PCR)

Target GeneConcentration of this compound (mM)Fold Change (Mean ± SD)P-value (vs. Control)
Gene X0 (Control)1.0 ± 0.1-
5.0
Gene Y0 (Control)1.0 ± 0.1-
5.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (liquid)[6]

    • Dimethyl sulfoxide (DMSO) or ethanol[7]

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure:

    • Due to its limited water solubility, this compound should first be dissolved in a suitable solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 1 M)[7].

    • Warm the this compound to room temperature if stored refrigerated.

    • In a sterile microcentrifuge tube, add the appropriate volume of DMSO or ethanol to the required mass of this compound to achieve the desired molarity.

    • Vortex thoroughly until the solution is completely clear.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1].

    • For cell culture experiments, dilute the stock solution in the cell culture medium to the desired final concentrations. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.1%).

Protocol 2: Cell Viability Assay (MTT Assay)

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest treatment dose).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Western Blot Analysis for Protein Expression

  • Materials:

    • Treated and untreated cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Visualizations

G cluster_workflow Experimental Workflow for this compound cluster_assays Downstream Assays prep Prepare 2-Methylvaleric Acid Stock Solution seed Seed Cells in Culture Plates treat Treat Cells with Varying Concentrations seed->treat incubate Incubate for Desired Time Period treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis expression Gene/Protein Expression (e.g., qRT-PCR, Western Blot) incubate->expression

Caption: A general experimental workflow for studying the effects of this compound on cultured cells.

G cluster_pathway Hypothetical Signaling Pathway for this compound cluster_epigenetic Epigenetic Regulation cluster_gpcr GPCR Signaling cluster_cellular Cellular Outcomes MVA This compound HDAC HDACs MVA->HDAC GPCR GPCRs (e.g., GPR41/43) MVA->GPCR HAT Histone Acetylation (Increased) HDAC->HAT inhibition Gene Altered Gene Expression HAT->Gene Proliferation Cell Proliferation Gene->Proliferation Apoptosis Apoptosis Gene->Apoptosis Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) GPCR->Downstream Downstream->Proliferation Metabolism Metabolic Shift Downstream->Metabolism

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Application Notes & Protocols: Solid-Phase Synthesis Incorporating 2-Methylvaleric Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 2-Methylvaleric acid and its analogues into peptide and small molecule libraries using solid-phase synthesis (SPS). The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and are designed to be a starting point for methodology development.[1][2][3]

Introduction

This compound is a branched-chain fatty acid that can serve as a unique building block in the synthesis of novel therapeutic agents and research compounds.[4] Its incorporation into peptides or small molecules can influence their lipophilicity, conformational properties, and ultimately their biological activity. Solid-phase synthesis offers a streamlined and efficient method for creating libraries of such modified compounds by simplifying the purification process and allowing for the use of excess reagents to drive reactions to completion.[1][3] This document provides detailed protocols for the manual solid-phase synthesis of molecules incorporating this compound analogues.

Data Presentation: Representative Synthesis of a this compound-Containing Peptide

The following table summarizes hypothetical yet realistic quantitative data for the solid-phase synthesis of a model peptide, Ac-Tyr-Ile-Gly-Phe-Leu-(2-MVA)-NH₂, where '2-MVA' represents a this compound residue. This data is intended to provide a benchmark for researchers developing their own specific applications.

ParameterValueMethod of Determination
Resin Loading Efficiency 0.45 mmol/gUV-Vis Spectroscopy (Fmoc quantification)
Average Coupling Efficiency >98%Kaiser Test / TNBS Test
Final Crude Product Yield 78%Gravimetric Analysis
Purity of Crude Product 85%RP-HPLC (214 nm)
Final Purity (after purification) >98%RP-HPLC (214 nm)
Identity Confirmation ConfirmedLC-MS (ESI+)
Observed Mass (M+H)⁺ 784.5 DaMass Spectrometry
Expected Mass (M+H)⁺ 784.48 DaMass Spectrometry

Experimental Protocols

Protocol 1: Resin Selection and Preparation

The choice of resin is critical for a successful solid-phase synthesis. For C-terminal amide peptides, a Rink Amide resin is a suitable choice. For molecules with a C-terminal carboxylic acid, a 2-Chlorotrityl chloride or Wang resin is recommended.[5][6]

Materials:

  • Rink Amide MBHA resin (0.3-0.8 mmol/g loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Solid-phase synthesis vessel with a fritted disc

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Place the desired amount of resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel. Add DMF (10 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]

  • Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL) to prepare for the first coupling or deprotection step.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[5]

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

Procedure:

  • Pre-wash: Wash the resin with DMF (3 x 10 mL).

  • Deprotection: Add the 20% piperidine in DMF solution to the resin (10 mL per gram of resin). Agitate the mixture for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 3: Coupling of Standard Amino Acids

This protocol is for the coupling of standard Fmoc-protected amino acids.

Materials:

  • Deprotected resin-bound peptide

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Activation: In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Monitoring (Optional): Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[8]

Protocol 4: Incorporation of this compound

Due to the potential for steric hindrance from the methyl group at the α-position, longer coupling times or a double coupling strategy may be required for this compound.[9]

Materials:

  • Deprotected resin-bound peptide

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Monitoring and Recoupling: Perform a Kaiser test. If the test is positive, repeat the coupling step with fresh reagents for another 1-2 hours.

Protocol 5: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized molecule from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., Reagent K or a standard TFA/TIS/H₂O mixture)

    • Standard Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[7]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under high vacuum for at least 1 hour.

  • Cleavage: In a fume hood, add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin). Agitate the mixture at room temperature for 2-3 hours.[10]

  • Product Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether (10-fold volume excess). A white precipitate should form.

  • Isolation: Centrifuge the suspension to pellet the crude product. Decant the ether.

  • Washing: Wash the pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

Protocol 6: Purification and Analysis

Materials:

  • Crude product

  • Solvents for HPLC (e.g., Water with 0.1% TFA, Acetonitrile with 0.1% TFA)

  • Preparative and analytical Reverse-Phase HPLC system

  • Mass spectrometer

Procedure:

  • Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) and purify using preparative RP-HPLC.

  • Analysis: Analyze the purified fractions by analytical RP-HPLC to assess purity.

  • Identity Confirmation: Confirm the molecular weight of the purified product using mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Visualizations

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Wash1 Wash with DMF/DCM Swell->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash with DMF Deprotection->Wash2 Coupling Couple Amino Acid (or 2-MVA analogue) Wash2->Coupling Wash3 Wash with DMF/DCM Coupling->Wash3 Wash3->Deprotection Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Wash4 Wash and Dry Resin Final_Deprotection->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Analysis Analyze (LC-MS, HPLC) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for solid-phase synthesis incorporating a this compound analogue.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Incomplete Coupling (Positive Kaiser Test) Steric_Hindrance Steric Hindrance (e.g., 2-MVA, α,α-disubstituted AA) Problem->Steric_Hindrance Aggregation Peptide Aggregation on Resin Problem->Aggregation Reagents Poor Reagent Quality Problem->Reagents Double_Couple Double Couple with Fresh Reagents Steric_Hindrance->Double_Couple Increase_Time Increase Coupling Time (2-4 hours) Steric_Hindrance->Increase_Time Change_Solvent Change Solvent (e.g., NMP, 'magic mixture') Aggregation->Change_Solvent Chaotropic Add Chaotropic Salts (e.g., LiCl) Aggregation->Chaotropic Check_Reagents Use Fresh, High-Quality Reagents Reagents->Check_Reagents

Caption: Troubleshooting logic for incomplete coupling reactions in solid-phase synthesis.

References

Application Note: Quantification of 2-Methylvaleric Acid in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is a metabolic product of gut microbiota from the fermentation of branched-chain amino acids.[1] Emerging research has identified this compound as a potential biomarker for metabolic diseases, such as type 2 diabetes, with its concentration being significantly altered in fecal samples of affected individuals.[1] Its biological activity may be mediated through the regulation of host energy metabolism and inflammatory responses via G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).[1] Accurate and robust quantification of this compound in complex matrices like feces is crucial for understanding its role in gut microbe-host interactions and its potential as a diagnostic or therapeutic target.

This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in human fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful and reliable analytical technique for the analysis of volatile compounds like SCFAs.[2][3][4] However, due to the high polarity and volatility of SCFAs, a derivatization step is essential to improve chromatographic separation and detection sensitivity.[5][6][7]

Principle of the Method

The protocol involves the homogenization of fecal samples, followed by acidification to protonate the fatty acids. The SCFAs, including this compound, are then extracted from the complex fecal matrix. To enhance volatility and thermal stability for GC-MS analysis, the extracted acids are chemically derivatized. This protocol details an esterification method using isobutyl chloroformate, which can be performed in an aqueous solution, thus avoiding sample drying steps that could lead to the loss of volatile analytes.[5] The resulting 2-Methylvaleryl isobutyl ester is then quantified using a GC-MS system.

Biological Significance and Signaling Pathway

This compound is produced by gut bacteria and influences host physiology. The diagram below illustrates its origin and proposed mechanism of action.

cluster_gut Gut Lumen cluster_host Host Intestinal Cell BCAA Branched-Chain Amino Acids (e.g., Isoleucine) Microbiota Gut Microbiota Metabolism BCAA->Microbiota MVA This compound Microbiota->MVA GPCR G-Protein Coupled Receptors (GPCRs) MVA->GPCR Activation HDAC Histone Deacetylases (HDACs) MVA->HDAC Inhibition Response Modulation of Gene Expression & Cellular Response (Energy Metabolism, Inflammation) GPCR->Response HDAC->Response arrow arrow A 1. Fecal Sample Collection (Snap-freeze at -80°C) B 2. Sample Preparation - Weigh frozen sample (~50-100 mg) - Homogenize in water/buffer - Acidify (e.g., with HCl) A->B C 3. Extraction - Add internal standard - Liquid-liquid extraction or - Solid-phase extraction B->C D 4. Derivatization - Add derivatizing agent (e.g., Isobutyl Chloroformate) - Incubate to form ester C->D E 5. Phase Separation - Extract derivative into organic solvent (e.g., Hexane) D->E F 6. GC-MS Analysis - Inject extract - Chromatographic separation - Mass spectrometric detection E->F G 7. Data Analysis - Peak integration - Quantification using calibration curve F->G

References

Application Notes and Protocols for Studying the Role of 2-Methylvaleric Acid in Host Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant microbial metabolite in the interplay between the gut microbiota and host energy metabolism. Produced by the fermentation of branched-chain amino acids by gut bacteria, its circulating levels have been observed to be altered in metabolic diseases such as type 2 diabetes, suggesting a potential role as both a biomarker and a modulator of metabolic pathways.[1] These application notes provide a comprehensive overview of the current understanding of this compound's function and offer detailed protocols for its investigation in the context of host energy metabolism.

While direct quantitative data on the metabolic effects of this compound are still emerging, the information presented here is based on the established roles of related short-chain fatty acids and provides a strong framework for initiating research in this area.

Putative Mechanisms of Action

This compound is hypothesized to influence host energy metabolism through two primary mechanisms, similar to other well-studied SCFAs:

  • G-Protein Coupled Receptor (GPCR) Activation: As a short-chain fatty acid, this compound is a likely ligand for free fatty acid receptors 2 (FFAR2, also known as GPR43) and 3 (FFAR3, also known as GPR41).[2][3] Activation of these receptors on various cell types, including adipocytes, hepatocytes, and immune cells, can trigger downstream signaling cascades that modulate glucose and lipid metabolism.

  • Histone Deacetylase (HDAC) Inhibition: Certain SCFAs are known to inhibit the activity of histone deacetylases.[4][5] By preventing the removal of acetyl groups from histones, this compound may alter chromatin structure and lead to changes in the expression of genes critical for energy homeostasis.

Data Presentation: Illustrative Quantitative Data of SCFA Effects

Direct quantitative data for this compound is limited in publicly available literature. The following tables present illustrative data from studies on other relevant SCFAs (butyrate and propionate) to provide a conceptual framework for the expected effects of this compound. Researchers should generate their own quantitative data for this compound.

Table 1: Illustrative Effects of SCFAs on Glucose Metabolism in Adipocytes

ParameterTreatmentFold Change vs. Control (Mean ± SD)Putative Mechanism
Glucose Uptake Propionate (1 mM)1.8 ± 0.3FFAR2/3 Activation
Butyrate (5 mM)1.5 ± 0.2HDAC Inhibition
Glycolysis Rate Propionate (1 mM)1.3 ± 0.1FFAR2/3 Activation
(Lactate Production)Butyrate (5 mM)1.2 ± 0.1HDAC Inhibition

Table 2: Illustrative Effects of SCFAs on Lipid Metabolism in Hepatocytes

ParameterTreatmentFold Change vs. Control (Mean ± SD)Putative Mechanism
Fatty Acid Oxidation Propionate (1 mM)1.6 ± 0.2AMPK Activation
(Oxygen Consumption Rate)Butyrate (5 mM)1.9 ± 0.4HDAC Inhibition, AMPK Activation
Lipogenesis Propionate (1 mM)0.7 ± 0.1AMPK Activation
(Fatty Acid Synthase Expression)Butyrate (5 mM)0.6 ± 0.1HDAC Inhibition

Mandatory Visualizations

Signaling Pathways

G_Protein_Coupled_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_MVA This compound FFAR2_3 FFAR2/3 (GPCR) 2_MVA->FFAR2_3 G_protein Gαq / Gαi/o FFAR2_3->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gαq AC Adenylyl Cyclase (AC) G_protein->AC Gαi/o MAPK MAPK/ERK Pathway G_protein->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Metabolic_Response Modulation of Glucose/Lipid Metabolism Ca2->Metabolic_Response PKC->MAPK cAMP ↓ cAMP AC->cAMP cAMP->Metabolic_Response MAPK->Metabolic_Response

Caption: GPCR-mediated signaling of this compound.

HDAC_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_MVA_cyto This compound 2_MVA_nuc This compound 2_MVA_cyto->2_MVA_nuc HDAC Histone Deacetylase (HDAC) 2_MVA_nuc->HDAC Histone Histone Proteins HDAC->Histone Deacetylation Ac_Histone Acetylated Histones (Open Chromatin) Histone->Ac_Histone Acetylation Gene_Expression ↑ Expression of Metabolic Genes (e.g., PGC-1α, CPT1) Ac_Histone->Gene_Expression Metabolic_Response Enhanced Fatty Acid Oxidation Improved Glucose Homeostasis Gene_Expression->Metabolic_Response

Caption: HDAC inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Adipocytes, Hepatocytes, Myocytes) Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Metabolic_Assays Metabolic Assays: - Glucose Uptake - Fatty Acid Oxidation - Glycolysis Rate (Seahorse) Treatment->Metabolic_Assays Molecular_Analysis Molecular Analysis: - Western Blot (AMPK, Akt) - qPCR (Gene Expression) - HDAC Activity Assay Treatment->Molecular_Analysis Animal_Model Animal Model (e.g., Diet-induced Obese Mice) Administration Administer this compound (Oral gavage or in drinking water) Animal_Model->Administration Phenotyping Metabolic Phenotyping: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) - Body Composition Analysis Administration->Phenotyping Tissue_Analysis Tissue Analysis: - Gene Expression (Liver, Muscle, Adipose) - Metabolomics (LC-MS) Administration->Tissue_Analysis

Caption: Workflow for studying this compound.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes

This protocol describes how to measure the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound (sodium salt)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin

  • Phloretin (glucose transport inhibitor)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 96-well black, clear-bottom plate and differentiate into mature adipocytes.

  • Serum Starvation: Once differentiated, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Pre-treatment: Wash cells twice with KRH buffer. Add KRH buffer containing vehicle (water or DMSO) or varying concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) to the respective wells. For positive control, add insulin (100 nM). For negative control, add phloretin (200 µM). Incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50 µM. Incubate for 1 hour at 37°C.

  • Termination and Measurement: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer. Add 100 µL of KRH buffer to each well.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with phloretin). Normalize the fluorescence intensity to the protein content of each well (e.g., using a BCA protein assay).

Protocol 2: In Vitro Fatty Acid Oxidation Assay in Myotubes

This protocol measures the effect of this compound on fatty acid oxidation in differentiated C2C12 myotubes using a radiolabeled fatty acid.

Materials:

  • Differentiated C2C12 myotubes

  • This compound (sodium salt)

  • [1-¹⁴C]Palmitic acid complexed to BSA

  • Seahorse XF Palmitate-BSA FAO Substrate

  • Seahorse XF Cell Mito Stress Test Kit (for Seahorse assay)

  • Scintillation counter and vials (for radiolabel assay)

Procedure (Radiolabel Method):

  • Cell Seeding and Differentiation: Seed C2C12 myoblasts in 12-well plates and differentiate into myotubes.

  • Pre-incubation: Wash the myotubes with serum-free DMEM. Incubate for 2 hours in serum-free DMEM containing vehicle or different concentrations of this compound.

  • Oxidation Reaction: Replace the medium with fresh serum-free DMEM containing [1-¹⁴C]palmitic acid (0.5 µCi/mL) complexed to BSA (100 µM) and the respective treatments (vehicle or this compound). Place a piece of filter paper soaked in 1M NaOH in a small tube suspended above the medium in each well to capture the released ¹⁴CO₂. Seal the plates.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Measurement of ¹⁴CO₂: Remove the filter paper and place it in a scintillation vial with scintillation cocktail. Count the radioactivity using a scintillation counter.

  • Measurement of Acid-Soluble Metabolites: Collect the medium and precipitate the protein. Measure the radioactivity in the acid-soluble supernatant, which represents incompletely oxidized fatty acid intermediates.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well.

Procedure (Seahorse XF Analyzer):

  • Cell Seeding: Seed C2C12 myoblasts in a Seahorse XF96 cell culture microplate and differentiate into myotubes.

  • Pre-treatment: Replace the culture medium with Seahorse XF DMEM supplemented with L-glutamine and pyruvate. Pre-treat cells with vehicle or this compound for 1 hour in a non-CO₂ incubator at 37°C.

  • Assay Setup: Prepare the Seahorse XF96 sensor cartridge by hydrating it overnight. Load the injection ports with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol for the Mito Stress Test.

  • Fatty Acid Oxidation Measurement: Replace the medium with Seahorse XF Base Medium supplemented with L-carnitine and the Palmitate-BSA FAO substrate. Place the cell plate in the Seahorse XF96 analyzer.

  • Data Acquisition: Follow the instrument's prompts to perform the Mito Stress Test. The oxygen consumption rate (OCR) will be measured in real-time.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between vehicle- and this compound-treated cells.

Protocol 3: In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol assesses the effect of this compound on glucose clearance in a mouse model of metabolic disease.

Materials:

  • C57BL/6J mice on a high-fat diet (or other relevant model)

  • This compound (sodium salt)

  • D-Glucose solution (20% in sterile saline)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Treatment: House the mice under standard conditions. Administer this compound or vehicle (water) daily via oral gavage for a predetermined period (e.g., 2-4 weeks).

  • Fasting: Fast the mice for 6 hours before the GTT, with free access to water.

  • Baseline Glucose: At time 0, obtain a baseline blood glucose reading from a tail snip using a glucometer.

  • Glucose Administration: Administer a bolus of D-glucose (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for glucose excursion. Compare the AUC between the vehicle and this compound-treated groups using appropriate statistical tests.

Protocol 4: LC-MS Based Metabolomics for In Vitro Studies

This protocol outlines the general steps for analyzing metabolic changes in cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • This compound

  • Liquid nitrogen

  • 80% Methanol (pre-chilled to -80°C)

  • Centrifuge

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with vehicle or this compound for a specified time.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add liquid nitrogen to the culture dish to quench metabolism.

    • Add pre-chilled 80% methanol and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the supernatant using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol).

    • Inject the samples onto the LC-MS system.

    • Perform chromatographic separation (e.g., using a HILIC or C18 column) followed by mass spectrometry analysis in both positive and negative ionization modes.

  • Data Processing and Analysis:

    • Process the raw LC-MS data using appropriate software for peak picking, alignment, and normalization.

    • Perform statistical analysis (e.g., t-test, PCA, PLS-DA) to identify metabolites that are significantly altered by this compound treatment.

    • Use metabolite databases (e.g., KEGG, HMDB) for pathway analysis to identify the metabolic pathways affected.

Conclusion

This compound represents a promising area of research for understanding the intricate communication between the gut microbiome and host metabolism. The protocols and information provided here offer a solid foundation for researchers to begin to dissect its specific roles in metabolic health and disease. Future studies focusing on generating direct quantitative data for this compound are crucial to fully elucidate its therapeutic potential.

References

Application of 2-Methylvaleric Acid in Flavor Formulation for Food and Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain fatty acid that serves as a potent flavoring agent in the food and beverage industry.[1][2] Classified under FEMA number 2754 and deemed safe for its intended use by regulatory bodies like the FDA and JECFA, this compound is valued for its ability to impart complex and desirable flavor notes at very low concentrations.[3] Its organoleptic profile is characterized by a powerful, pungent, and acrid odor in its concentrated form, which transforms into agreeable sour, oily, buttery, and cheesy notes upon dilution.[4] This dual characteristic makes it a versatile ingredient for crafting a wide array of flavor profiles, from dairy and cheese to fruits and baked goods.

This document provides detailed application notes and experimental protocols for researchers, scientists, and flavor development professionals on the effective use of this compound in flavor formulations.

Physicochemical and Organoleptic Properties

A summary of the key properties of this compound is presented below. Understanding these characteristics is crucial for its effective application in flavor systems.

PropertyValueReference
Synonyms 2-Methylpentanoic acid[1]
CAS Number 97-61-0[1]
Molecular Formula C₆H₁₂O₂[3]
Molecular Weight 116.16 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Concentrated: Powerful, pungent, acrid, unhappy. Diluted (<10%): Sour, cheesy.[4]
Flavor Profile Diluted (<10 ppm): Agreeable, sour, oily, buttery, creamy, slightly cheesy.[4]
Boiling Point 196-197 °C
Solubility Soluble in alcohol. Water: ~15,000 mg/L at 20°C.
FEMA Number 2754[3]
Regulatory Status FDA 21 CFR 172.515, JECFA Flavouring Agent[3]

Applications in Food and Beverage Flavors

This compound is utilized across a diverse range of food and beverage categories. Its application is highly concentration-dependent, where it can act as a primary flavor contributor or a subtle modulator to enhance and balance the overall profile.

Application CategorySpecific ExamplesDesired Flavor ContributionRecommended Starting Concentration (in final product)
Dairy Aged Cheeses (Cheddar, Swiss), Cream Cheese, ButterEnhances cheesy, creamy, and buttery notes; adds a sharp, aged character.1 - 5 ppm
Fruits Strawberry, Apple, Tropical Fruits (e.g., Mango, Papaya)Adds ripe, slightly fermented, and complex fruity notes; balances sweetness.0.1 - 2 ppm
Confectionery Chocolate, Cocoa, CaramelProvides subtle acidic and fruity undertones, enhancing richness.0.5 - 3 ppm
Beverages Coffee, Tea, Rum-based drinksContributes to the fermented, roasted, and complex aromatic profile.0.1 - 1 ppm
Savory Baked Goods, Nut Flavors, LambImparts savory, roasted notes and enhances overall richness.1 - 4 ppm

Synergistic Flavor Interactions

The true potential of this compound is often realized through its synergistic interactions with other flavor compounds. While specific quantitative synergy data is proprietary and context-dependent, the following relationships can guide formulation:

  • With Esters (e.g., Ethyl Butyrate, Methyl Cinnamate): In fruit flavors like strawberry, the sour and cheesy notes of this compound can cut through the sweetness of esters, creating a more balanced and authentic ripe fruit profile. The interaction can enhance the perception of juiciness and complexity.

  • With Lactones (e.g., gamma-Decalactone): In dairy and creamy profiles, it can amplify the buttery and creamy notes of lactones, adding a tangy, cultured flavor reminiscent of yogurt or sour cream.

  • With Aldehydes (e.g., Hexanal): The "green" notes of certain aldehydes can be rounded and softened by the fatty character of this compound, leading to a more mature and less harsh flavor profile in fruit and vegetable applications.

  • With other Fatty Acids (e.g., Butyric Acid): In cheese flavors, it can be blended with other short-chain fatty acids to create a more complex and authentic aged cheese profile, moving beyond a simple "buttery" note to a multi-faceted savory flavor.

The following diagram illustrates the logical relationship in building a complex flavor profile, such as strawberry, incorporating this compound.

Flavor_Synergy cluster_interactions Key Interactions A This compound (Sour, Cheesy, Ripe) B Esters (e.g., Ethyl Butyrate) (Fruity, Sweet) A->B Balances Sweetness D Aldehydes (e.g., Hexanal) (Green, Leafy) A->D Softens 'Green' Notes E Balanced Ripe Strawberry Flavor A->E Adds Complexity & Ripeness B->E Provides Core Fruity Note C Furanones (e.g., Furaneol) (Caramel, Sweet) C->E Enhances Sweetness D->E Adds Freshness (in moderation)

Flavor synergy in a strawberry formulation.

Experimental Protocols

The following protocols provide a framework for evaluating this compound in flavor applications. All sensory evaluations should be conducted in a controlled environment, free from distracting odors, with trained panelists.

Protocol 1: Determination of Detection and Recognition Thresholds

This protocol uses an ascending forced-choice method to determine the lowest concentration at which this compound can be detected and recognized.

1. Materials:

  • This compound (food grade)
  • Deionized, odor-free water (for aqueous base) or neutral oil (e.g., MCT oil for lipid base)
  • Series of coded, identical sample cups
  • Palate cleansers (unsalted crackers, room temperature water)

2. Stock Solution Preparation:

  • Prepare a 1000 ppm stock solution of this compound in the chosen base (water or oil).
  • From this, prepare a series of dilutions, typically in logarithmic steps (e.g., 100 ppm, 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, 0.001 ppm).

3. Sensory Session (Triangle Test):

  • For each concentration level, present panelists with a set of three coded samples (a "triangle"). Two samples are the blank base (water or oil), and one contains the this compound dilution.
  • Start with the lowest concentration and work upwards.
  • Instruct panelists to taste/smell each sample and identify the "odd" sample.
  • Provide palate cleansers and a mandatory wait time (e.g., 60 seconds) between each triangle.
  • Detection Threshold: The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
  • Recognition Threshold: After identifying the odd sample, ask panelists to describe the flavor. The lowest concentration at which a significant number of panelists can correctly describe the character (e.g., "sour," "cheesy") is the recognition threshold.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Serial Dilutions\n(e.g., 0.001 to 100 ppm)"]; present [label="Present Triangle Test\n(2 Blanks, 1 Sample)\nAscending Concentration"]; evaluate [label="Panelist Identifies\n'Odd' Sample"]; describe [label="Panelist Describes\nFlavor of Odd Sample"]; correct [label="Correct ID?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; descriptive [label="Correct Description?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Detection Threshold\nDetermined", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recognition [label="Recognition Threshold\nDetermined", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; next_conc [label="Move to Next\nHigher Concentration"]; finish [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> present; present -> evaluate; evaluate -> correct; correct -> describe [label="Yes"]; correct -> next_conc [label="No"]; describe -> descriptive; descriptive -> recognition [label="Yes"]; descriptive -> next_conc [label="No"]; next_conc -> present; recognition -> detection; detection -> finish; }

Workflow for threshold determination.
Protocol 2: Quantitative Descriptive Analysis (QDA) in a Food Matrix

This protocol is for evaluating the sensory impact of this compound within a specific food product, such as a model cheese or strawberry-flavored beverage.

1. Panel Training:

  • Select 8-12 panelists and train them to identify and scale key sensory attributes relevant to the product (e.g., for cheese: "cheesy," "buttery," "sour," "sharp"; for strawberry beverage: "fruity," "jammy," "green," "sour," "sweet").
  • Use reference standards for each attribute to calibrate the panel. For the "cheesy/sour" attribute contributed by this compound, use a known concentration (e.g., 2 ppm) in the base product as a reference point on the scale.

2. Sample Preparation:

  • Create a control sample (base product with no added this compound).
  • Create several test samples with varying concentrations of this compound added (e.g., 0.5 ppm, 1 ppm, 2 ppm, 5 ppm).
  • Code all samples with random three-digit numbers.

3. Evaluation:

  • Present the coded samples to the trained panelists in a randomized order.
  • Panelists will rate the intensity of each defined attribute (e.g., cheesy, sour, fruity) on a line scale (e.g., 0 = none, 100 = extreme).
  • Collect the data for statistical analysis.

4. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
  • Use Principal Component Analysis (PCA) or spider plots to visualize the differences in the sensory profiles of the control and test samples. This will clearly show how adding this compound at different levels changes the overall flavor profile of the product.

Signaling Pathway: Gustatory and Olfactory Perception

The flavor of this compound is perceived through a combination of taste (gustation) and smell (ortho- and retronasal olfaction). As a short-chain fatty acid, its sour taste is primarily detected by taste receptors on the tongue, while its more complex cheesy, buttery, and fruity aromas are detected by olfactory receptors in the nasal cavity.

Perception_Pathway compound This compound in Food Matrix oral Oral Processing (Mastication & Saliva) compound->oral taste Gustatory System (Taste Buds) oral->taste Non-Volatile (in solution) olfactory Olfactory System (Nasal Cavity) oral->olfactory Volatile (Retronasal) taste_receptors Sour Taste Receptors (e.g., OTOP1 channels) taste->taste_receptors olfactory_receptors Olfactory Receptors (GPCRs) olfactory->olfactory_receptors signal_taste Neural Signal (Cranial Nerves VII, IX, X) taste_receptors->signal_taste signal_olfactory Neural Signal (Olfactory Nerve I) olfactory_receptors->signal_olfactory brain Brain (Gustatory & Olfactory Cortex) signal_taste->brain signal_olfactory->brain perception Integrated Flavor Perception (Sour, Cheesy, Fruity) brain->perception

Generalized flavor perception pathway.

Conclusion

This compound is a highly impactful and versatile flavor ingredient. Its successful application hinges on a thorough understanding of its concentration-dependent sensory profile and its synergistic interactions with other flavor components. By employing systematic sensory evaluation protocols, flavor chemists and food scientists can precisely control and optimize its use to create distinctive and appealing flavor profiles in a wide variety of food and beverage products. Careful attention to dosage is paramount to avoid an overly acidic or pungent character and to achieve the desired nuanced contribution.

References

Application Notes and Protocols: 2-Methylvaleric Acid as an Intermediate in Pharmaceutical Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, a branched-chain carboxylic acid, serves as a valuable intermediate in the synthesis of novel pharmaceutical drug candidates. Its structural similarity to the well-established anticonvulsant, valproic acid (2-propylpentanoic acid), makes it an attractive starting material for the development of new central nervous system (CNS) active agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential anticonvulsant agents, specifically focusing on the preparation of N-substituted amides. The protocols and data presented are intended to guide researchers in the exploration of this compound derivatives as a potential new class of pharmaceuticals.

Rationale for Use as a Pharmaceutical Intermediate

The therapeutic potential of this compound derivatives is primarily based on the established mechanism of action of its structural analog, valproic acid. Valproic acid is a broad-spectrum anti-epileptic drug that exerts its effects through multiple mechanisms, with the enhancement of GABAergic neurotransmission being a key pathway.[1][2][3][4][5] By increasing the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, valproic acid reduces neuronal excitability, thereby preventing seizures. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and stimulating glutamic acid decarboxylase, the enzyme that synthesizes GABA.[1][2][3]

Derivatives of this compound are hypothesized to share a similar mechanism of action, making them promising candidates for the development of new anticonvulsant therapies. The synthesis of a variety of derivatives, such as amides and esters, allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles.

Key Applications and Experimental Protocols

A primary application of this compound in pharmaceutical synthesis is its conversion into a reactive acylating agent, such as 2-methylpentanoyl chloride, which can then be used to synthesize a library of amide derivatives.

Protocol 1: Synthesis of 2-Methylpentanoyl Chloride

This protocol outlines the conversion of this compound to its corresponding acid chloride, a key intermediate for subsequent amidation reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.2 equivalents of thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-methylpentanoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of N-Benzyl-2-methylvaleramide (A Model Amide Derivative)

This protocol describes the synthesis of a representative N-substituted amide of this compound, N-benzyl-2-methylvaleramide, which can be evaluated for its anticonvulsant properties.

Materials:

  • 2-Methylpentanoyl chloride (from Protocol 1)

  • Benzylamine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of benzylamine and 1.2 equivalents of triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 1.1 equivalents of crude 2-methylpentanoyl chloride in anhydrous dichloromethane dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-benzyl-2-methylvaleramide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and hypothetical biological evaluation of N-benzyl-2-methylvaleramide. This data is based on typical yields for such reactions and comparative biological data from structurally related compounds.[6]

Table 1: Synthesis of N-Benzyl-2-methylvaleramide - Reaction Parameters and Yield

ParameterValue
Starting MaterialThis compound
Intermediate2-Methylpentanoyl Chloride
Final ProductN-Benzyl-2-methylvaleramide
Molar Ratio (Acid:SOCl₂)1:1.2
Molar Ratio (Acid Chloride:Amine:Base)1.1:1.0:1.2
Reaction Time (Amidation)4-6 hours
Purification MethodColumn Chromatography
Overall Yield 75-85%
Purity (by HPLC)>98%

Table 2: Hypothetical Anticonvulsant Activity of N-Benzyl-2-methylvaleramide

TestParameterN-Benzyl-2-methylvaleramidePhenytoin (Reference)
Maximal Electroshock (MES) Test (mice, i.p.)ED₅₀ (mg/kg)15.59.5
PI (Protective Index)>106.8
Subcutaneous Pentylenetetrazole (scPTZ) Test (mice, i.p.)ED₅₀ (mg/kg)45.2>100
PI (Protective Index)>4-
Rotarod Neurotoxicity Test (mice, i.p.)TD₅₀ (mg/kg)>15065

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀). Data is hypothetical and for illustrative purposes.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 2-methylvaleramide derivatives.

Synthesis_Workflow Acid This compound AcidChloride 2-Methylpentanoyl Chloride Acid->AcidChloride SOCl₂ Amide N-Substituted 2-Methylvaleramide AcidChloride->Amide + R-NH₂ + Base Amine R-NH₂ (Amine) Amine->Amide Purification Purification Amide->Purification Evaluation Biological Evaluation Purification->Evaluation

Caption: General synthetic workflow for N-substituted 2-methylvaleramides.

Proposed Signaling Pathway

This diagram illustrates the hypothesized mechanism of action for this compound derivatives, focusing on the enhancement of GABAergic neurotransmission.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_syn GABA Synthesis GAD->GABA_syn GABA_vesicle GABA Vesicle GABA_syn->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_R GABA Receptor GABA->GABA_R GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation Ion_channel Cl⁻ Channel Opening GABA_R->Ion_channel Hyperpolarization Hyperpolarization Ion_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Derivative This compound Derivative Derivative->GAD Stimulates Derivative->GABA_T Inhibits

References

Application Notes and Protocols for the Extraction of 2-Methylvaleric Acid from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylvaleric acid, a branched-chain fatty acid, is a volatile organic compound found in a variety of natural sources, including the essential oils of plants such as Pelargonium graveolens (rose geranium) and fruits of Campomanesia adamantium. It is also a metabolic byproduct in dairy and fermented foods, contributing to their characteristic flavor profiles. This document provides detailed application notes and experimental protocols for the extraction of this compound from natural products, catering to researchers in natural product chemistry, flavor science, and drug development.

Application Notes

The selection of an appropriate extraction technique for this compound is contingent on the natural source matrix, the desired purity of the extract, and the scale of the operation. Key considerations for each method are outlined below:

  • Steam Distillation: This technique is particularly suitable for the extraction of volatile compounds like this compound from plant materials, especially for obtaining essential oils. It is a cost-effective and well-established method. The primary advantage is the avoidance of organic solvents. However, the high temperatures involved may potentially lead to the degradation of thermolabile compounds.

  • Solvent Extraction: A versatile method that can be adapted for a wide range of natural product matrices. The choice of solvent is critical and should be based on the polarity of this compound. Non-polar or weakly polar solvents are generally effective. This method can be performed at room temperature to minimize degradation, but may require subsequent purification steps to remove non-volatile co-extractives. For enhanced efficiency, Soxhlet extraction, a continuous solvent extraction method, can be employed.

  • Supercritical Fluid Extraction (SFE): A modern, green extraction technique that utilizes supercritical carbon dioxide (scCO₂) as the solvent. SFE offers high selectivity and efficiency, and the solvent is easily removed by depressurization, leaving a solvent-free extract. The solvating power of scCO₂ can be fine-tuned by modifying pressure and temperature, allowing for the selective extraction of target compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds. While highly efficient, the initial equipment cost for SFE is higher compared to traditional methods.

  • Headspace Solid-Phase Microextraction (HS-SPME): Primarily an analytical sample preparation technique, HS-SPME is excellent for the rapid screening and quantification of volatile compounds like this compound in various matrices. It is a solvent-free method that concentrates volatiles from the headspace above the sample onto a coated fiber. This technique is ideal for analyzing the aroma profile of natural products but is not suitable for large-scale extraction.

Quantitative Data Summary

The yield of this compound is highly dependent on the natural source, the extraction method, and the specific parameters used. The following table summarizes typical yields for short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) from various natural product matrices to provide a comparative overview. It is important to note that specific yield data for this compound is not widely reported, and these values serve as a general guideline.

Natural Source MatrixExtraction MethodCompound ClassTypical Yield/ConcentrationReference
Dairy Products (e.g., Cheese)Solvent ExtractionBranched-Chain Fatty Acids2-6% of total fatty acids[1][2]
Fermented FoodsLiquid-Liquid ExtractionShort-Chain Fatty Acidsµg/L to g/L range[3][4]
Valerian Root (Valeriana officinalis)Steam DistillationVolatile Oils (containing organic acids)0.0 - 5% of total volatile oils[5][6]

Experimental Protocols

Protocol 1: Steam Distillation for Extraction from Plant Material (e.g., Pelargonium graveolens)

This protocol describes the extraction of volatile compounds, including this compound, from fresh or dried plant material using a Clevenger-type apparatus.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves of Pelargonium graveolens)

  • Distilled water

  • Clevenger-type steam distillation apparatus

  • Heating mantle

  • Round bottom flask (2 L)

  • Condenser

  • Collection burette

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Finely chop or grind the plant material to increase the surface area for efficient extraction.

  • Apparatus Setup: Place a known quantity (e.g., 200 g) of the prepared plant material into the 2 L round bottom flask. Add distilled water until the material is fully submerged (approximately 1.5 L).

  • Assemble the Clevenger-type apparatus, ensuring all glass joints are properly sealed. Connect the condenser to a cold water supply.

  • Distillation: Gently heat the flask using the heating mantle. As the water boils, steam will pass through the plant material, carrying the volatile compounds.

  • The steam and volatile compounds will condense in the condenser and collect in the burette. The essential oil, containing this compound, will form a separate layer from the aqueous distillate (hydrosol).

  • Continue the distillation for a set period, typically 3-4 hours, or until no more oil is collected.

  • Oil Collection and Drying: Carefully collect the oil layer from the burette.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Workflow Diagram:

SteamDistillation cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Drying cluster_final Final Product PlantMaterial Plant Material Grinding Grinding/Chopping PlantMaterial->Grinding Flask Add to Flask with Water Grinding->Flask Distillation Steam Distillation (3-4h) Flask->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Oil/Water) Condensation->Separation Collection Collect Oil Layer Separation->Collection Drying Dry with Na2SO4 Collection->Drying Storage Store at 4°C Drying->Storage

Steam Distillation Workflow
Protocol 2: Solvent Extraction for this compound

This protocol details a liquid-liquid extraction procedure suitable for obtaining this compound from a liquid sample or a pre-prepared aqueous extract of a solid natural product.

Materials and Equipment:

  • Aqueous sample containing this compound

  • Diethyl ether (or other suitable non-polar solvent like hexane)

  • Hydrochloric acid (HCl), 37%

  • Sodium hydroxide (NaOH), 1 M

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Sample Preparation: If starting with a solid natural product, first prepare an aqueous extract by homogenizing the material in water and filtering to remove solid debris.

  • Acidification: Transfer a known volume of the aqueous sample (e.g., 200 mL) to a separatory funnel. Acidify the sample to a pH of approximately 2 by adding HCl dropwise. This protonates the carboxyl group of the acid, making it less water-soluble and more soluble in the organic solvent.

  • Extraction: Add an equal volume of diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh diethyl ether to maximize recovery.

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic phase with a small volume of brine to remove residual water and inorganic impurities.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.

  • Concentration: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., 30-40°C) to obtain the crude extract containing this compound.

Workflow Diagram:

SolventExtraction AqueousSample Aqueous Sample Acidification Acidify to pH 2 with HCl AqueousSample->Acidification Extraction Extract with Diethyl Ether (3x) Acidification->Extraction CombineWash Combine & Wash Organic Layers Extraction->CombineWash Drying Dry with Na2SO4 CombineWash->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Solvent Extraction Workflow
Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol provides a general procedure for the extraction of this compound using supercritical CO₂. The optimal parameters (pressure, temperature, and co-solvent) should be determined empirically for each specific natural product matrix.

Materials and Equipment:

  • Dried and ground natural product material

  • Supercritical Fluid Extraction system

  • High-purity CO₂

  • Co-solvent (e.g., ethanol)

  • Collection vials

Procedure:

  • Sample Preparation: Ensure the natural product material is thoroughly dried and ground to a fine powder to maximize surface area and extraction efficiency.

  • SFE System Setup: Load a known amount of the prepared sample into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the extraction temperature (e.g., 40-60°C).

    • Set the extraction pressure (e.g., 100-300 bar).

    • If using a co-solvent, set the co-solvent percentage (e.g., 2-10% ethanol).

    • Set the CO₂ flow rate.

  • Extraction: Start the CO₂ pump to pressurize the system to the desired level. The supercritical CO₂ will flow through the sample matrix, dissolving the this compound and other soluble compounds.

  • Collection: The extract-laden supercritical fluid then flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state and the extracted compounds to precipitate and be collected in a vial.

  • Continue the extraction for a predetermined time or until the extraction yield plateaus.

  • Post-Extraction: After the extraction is complete, depressurize the system safely. Collect the extract from the separator.

Logical Relationship Diagram:

SFE_Logic Pressure Pressure Selectivity Selectivity Pressure->Selectivity Yield Yield Pressure->Yield Temperature Temperature Temperature->Selectivity Temperature->Yield CoSolvent Co-solvent (%) CoSolvent->Selectivity CoSolvent->Yield GCMS_Workflow Extract Extract + Internal Standard Derivatization Esterification (BF3-MeOH) Extract->Derivatization Extraction Hexane Extraction of FAMEs Derivatization->Extraction Drying Drying (Na2SO4) Extraction->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve the yield and purity of your product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a reliable method for preparing this compound, involving the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Common Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the final product - Incomplete first or second alkylation. - Competing elimination reaction of the alkyl halide. - Incomplete hydrolysis of the diester. - Incomplete decarboxylation.- Ensure the use of a strong, non-nucleophilic base like sodium ethoxide in dry ethanol. - Use a primary alkyl halide (1-bromopropane) for the first alkylation to minimize elimination. - Reflux the reaction mixture for a sufficient time during hydrolysis with a strong acid (e.g., H2SO4). - Heat the reaction mixture to a sufficient temperature (typically >150 °C) after hydrolysis to ensure complete decarboxylation.
Presence of a significant amount of dialkylated byproduct (diethyl dipropylmalonate or diethyl dimethylmalonate) - Use of an excess of the first alkylating agent. - Insufficiently controlled reaction conditions allowing for multiple alkylations.- Use a stoichiometric amount of the alkylating agent in each step. - Add the second alkylating agent (methyl iodide) only after the first alkylation is complete.
Product is contaminated with unreacted diethyl malonate or mono-alkylated intermediate - Incomplete reaction in either of the alkylation steps.- Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material before proceeding to the next step. - Ensure the base is sufficiently strong and used in a slight excess to drive the deprotonation to completion.
Difficulty in isolating the final product - Inefficient extraction from the aqueous workup. - Formation of emulsions during extraction.- Adjust the pH of the aqueous layer to be acidic (pH < 2) before extraction to ensure the carboxylic acid is in its protonated, less water-soluble form. - Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane. - To break emulsions, add a small amount of brine or gently swirl the separatory funnel.
Method 2: Grignard Reagent Carboxylation

This method involves the formation of a Grignard reagent from a suitable pentyl halide, followed by its reaction with carbon dioxide.

Common Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Failure of Grignard reagent to form - Presence of moisture in glassware, solvent, or magnesium turnings. - Inactive magnesium surface.- Thoroughly flame-dry all glassware under vacuum or in an oven before use. - Use anhydrous solvents (e.g., dry diethyl ether or THF). - Activate the magnesium turnings with a small crystal of iodine or by grinding them in a mortar and pestle.
Low yield of this compound - The Grignard reagent is quenched by acidic protons from water or other sources. - Incomplete reaction with CO2. - Formation of byproducts such as ketones or tertiary alcohols.[1]- Ensure strictly anhydrous conditions throughout the reaction. - Bubble dry CO2 gas through the Grignard solution for an extended period or pour the Grignard reagent over crushed dry ice. - Use a purified Grignard reagent and control the stoichiometry to minimize side reactions.[1]
Presence of a significant amount of Wurtz coupling byproduct (e.g., 3,4-dimethylhexane from 2-bromopentane) - Elevated reaction temperatures during Grignard formation. - High concentration of the alkyl halide.- Maintain a gentle reflux during the Grignard reagent formation and avoid excessive heating. - Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.
Product contaminated with the starting alkyl halide - Incomplete formation of the Grignard reagent.- Ensure all the magnesium has reacted before proceeding with the carboxylation step. - Use a slight excess of magnesium turnings.
Method 3: Oxidation of 2-Methyl-1-pentanol or 2-Methylpentanal

This approach utilizes an oxidizing agent to convert the corresponding alcohol or aldehyde to the carboxylic acid.

Common Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete oxidation. - Over-oxidation and degradation of the product with harsh oxidizing agents. - Use of a mild oxidizing agent that stops at the aldehyde stage when starting from the alcohol.- Choose an appropriate oxidizing agent (e.g., Jones reagent for converting the primary alcohol to the carboxylic acid).[2] - Control the reaction temperature, typically by using an ice bath, as these oxidations can be exothermic. - Monitor the reaction progress by TLC or GC.
Formation of byproducts - With strong oxidizing agents like hot, basic potassium permanganate, cleavage of C-C bonds can occur.[3] - When starting with the alcohol, formation of the intermediate aldehyde if the oxidation is incomplete.- Use a selective oxidizing agent like Jones reagent under controlled conditions. - Ensure sufficient reaction time and stoichiometry of the oxidizing agent to drive the reaction to the carboxylic acid.
Difficulty in separating the product from the chromium salts (if using a chromium-based oxidant) - The chromium salts are often insoluble in the organic solvent used for extraction.- After the reaction, quench any excess oxidant with isopropanol. - Filter the reaction mixture to remove the precipitated chromium salts before workup and extraction.
Product contaminated with unreacted starting material (alcohol or aldehyde) - Insufficient amount of oxidizing agent. - Insufficient reaction time.- Use a slight excess of the oxidizing agent. - Allow the reaction to proceed until the starting material is no longer detected by TLC or GC.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method for this compound generally gives the highest yield?

A1: The malonic ester synthesis is often favored for its reliability and potential for high yields, typically in the range of 70-85% for disubstituted acetic acids.[3] However, the yield of any method is highly dependent on the optimization of reaction conditions and the purity of the starting materials.

Q2: What is the most critical factor to control during a Grignard synthesis?

A2: The absolute exclusion of moisture is the most critical factor.[4] Grignard reagents are extremely strong bases and will react readily with any protic source, including water, which will quench the reagent and significantly lower the yield.

Q3: Can I use a milder oxidizing agent like PCC to synthesize this compound from 2-Methyl-1-pentanol?

A3: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that typically oxidizes primary alcohols to aldehydes and is not effective for the direct conversion to carboxylic acids.[5][6] To synthesize this compound from 2-Methyl-1-pentanol in one step, a stronger oxidizing agent like Jones reagent (CrO3 in H2SO4/acetone) is required.[2][7]

Q4: In the malonic ester synthesis, is the order of adding the alkyl groups important?

A4: Yes, the order is important. It is generally better to add the larger, less reactive alkyl group first (in this case, the propyl group from 1-bromopropane) to minimize the risk of competing elimination reactions. The smaller, more reactive alkyl group (methyl from methyl iodide) is then added in the second alkylation step.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) is an excellent method for determining the percentage purity and identifying any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the molecule and identify any structural isomers or byproducts. Infrared (IR) spectroscopy will show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol is adapted from general procedures for malonic ester synthesis.[3]

Step 1: First Alkylation (Propylation)

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution.

  • After the addition is complete, add 1-bromopropane (1.0 eq) dropwise.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and add water.

  • Extract the aqueous layer with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain crude diethyl propylmalonate.

Step 2: Second Alkylation (Methylation)

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as in Step 1.

  • Dissolve the crude diethyl propylmalonate from the previous step in absolute ethanol and add it to the sodium ethoxide solution.

  • Add methyl iodide (1.0 eq) dropwise.

  • Heat the mixture to reflux for 2-3 hours.

  • Work up the reaction as in Step 1 to obtain crude diethyl methylpropylmalonate.

Step 3: Hydrolysis and Decarboxylation

  • Add a solution of concentrated sulfuric acid (e.g., 20% v/v in water) to the crude diethyl methylpropylmalonate.

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis.

  • After hydrolysis, increase the temperature to 150-180 °C to induce decarboxylation, which is evident by the evolution of CO2.

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent.

  • Purify the resulting this compound by distillation.

Protocol 2: Synthesis of this compound via Grignard Carboxylation

This protocol is based on general procedures for Grignard reactions.

Step 1: Formation of the Grignard Reagent

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromopentane solution to the magnesium. Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring until most of the magnesium is consumed.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate flask, crush a significant excess of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and the excess CO2 to sublime.

Step 3: Workup and Isolation

  • Slowly add a cold aqueous solution of a strong acid (e.g., 10% HCl or H2SO4) to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent.

  • Purify the this compound by distillation.

Protocol 3: Synthesis of this compound via Jones Oxidation

This protocol is based on the general procedure for Jones oxidation of primary alcohols.[2]

Step 1: Preparation of Jones Reagent

  • Dissolve chromium trioxide (CrO3) in concentrated sulfuric acid.

  • Slowly add this mixture to ice-cold water to prepare the Jones reagent.

Step 2: Oxidation

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-methyl-1-pentanol (1.0 eq) in acetone and cool the flask in an ice bath.

  • Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the absence of the starting alcohol.

Step 3: Workup and Isolation

  • Quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.

  • Filter the mixture to remove the green chromium salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • Add water to the residue and extract the this compound with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent.

  • Purify the product by distillation.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Materials Key Reagents Typical Yield Range Key Advantages Key Disadvantages
Malonic Ester Synthesis Diethyl malonate, 1-bromopropane, methyl iodideSodium ethoxide, H2SO470-85%High yield, reliable, versatile for other substituted carboxylic acids.Multi-step process, potential for side reactions (dialkylation).[8]
Grignard Carboxylation 2-bromopentane, Magnesium, CO2Anhydrous ether/THF, HCl/H2SO450-70%One-pot synthesis from the alkyl halide, readily available starting materials.Highly sensitive to moisture, potential for Wurtz coupling and other side reactions.[1][4]
Oxidation 2-methyl-1-pentanol or 2-methylpentanalJones reagent (CrO3, H2SO4)60-80%Direct conversion, relatively simple procedure.Use of toxic and carcinogenic chromium reagents, potential for over-oxidation with other oxidants.[2]

Visualizations

experimental_workflow_malonic_ester start Start: Diethyl Malonate step1 1. First Alkylation: - NaOEt, EtOH - 1-Bromopropane start->step1 intermediate1 Diethyl Propylmalonate step1->intermediate1 step2 2. Second Alkylation: - NaOEt, EtOH - Methyl Iodide intermediate1->step2 intermediate2 Diethyl Methylpropylmalonate step2->intermediate2 step3 3. Hydrolysis & Decarboxylation: - H2SO4, H2O - Heat intermediate2->step3 end_product End Product: This compound step3->end_product

Caption: Workflow for Malonic Ester Synthesis of this compound.

troubleshooting_grignard_synthesis problem Low Yield of This compound cause1 Grignard Reagent Quenched problem->cause1 cause2 Incomplete Carboxylation problem->cause2 cause3 Side Reactions problem->cause3 solution1a Use Anhydrous Solvents cause1->solution1a solution1b Flame-Dry Glassware cause1->solution1b solution2 Use Excess Dry Ice or Bubble CO2 for Longer cause2->solution2 solution3 Control Temperature and Stoichiometry cause3->solution3

Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.

signaling_pathway_oxidation start_alcohol 2-Methyl-1-pentanol intermediate_aldehyde 2-Methylpentanal start_alcohol->intermediate_aldehyde Oxidation end_product This compound start_alcohol->end_product Direct Oxidation intermediate_aldehyde->end_product Oxidation reagent_pcc PCC (Mild Oxidation) reagent_pcc->intermediate_aldehyde reagent_jones Jones Reagent (Strong Oxidation) reagent_jones->end_product

Caption: Oxidation Pathways to this compound.

References

Overcoming solubility issues of 2-Methylvaleric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in aqueous solutions.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting tips for overcoming solubility issues with this compound in your experiments.

1. What is the baseline solubility of this compound in water?

This compound, also known as 2-methylpentanoic acid, is sparingly soluble in water. Its reported solubility is approximately 13 g/L at room temperature.[1][2]

2. My this compound is not dissolving completely in water. What should I do?

Several factors can influence the dissolution of this compound. Here are some troubleshooting steps:

  • Ensure Purity: Verify the purity of your this compound, as impurities can affect solubility.

  • Gentle Heating: Gently warm the solution. For many carboxylic acids, solubility increases with temperature. A water bath set to 37°C can be effective.

  • Sonication: Use an ultrasonic bath to aid dissolution. Sonication can help break down solute aggregates and enhance solvent interaction.

  • pH Adjustment: this compound is a weak acid with a pKa of approximately 4.78.[1] Increasing the pH of the aqueous solution above the pKa will deprotonate the carboxylic acid group, forming the more soluble carboxylate salt.

3. How does pH affect the solubility of this compound?

As a weak acid, the solubility of this compound is highly dependent on the pH of the aqueous solution.

  • Below pKa (pH < 4.78): The acid will be predominantly in its protonated, less soluble form (CH₃(CH₂)₂CH(CH₃)COOH).

  • At pKa (pH ≈ 4.78): The solution will contain an equal mixture of the protonated acid and its deprotonated, more soluble carboxylate form (CH₃(CH₂)₂CH(CH₃)COO⁻).

  • Above pKa (pH > 4.78): The acid will be primarily in its deprotonated, more soluble carboxylate form.

To significantly increase solubility, adjust the pH of your solution to be at least 1-2 units above the pKa (e.g., pH 6.8-7.8) using a suitable base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to its solubility.

PropertyValueSource
Molecular Weight 116.16 g/mol
Water Solubility ~13 g/L (at 20-25°C)[1][2]
pKa ~4.78 (at 25°C)[1]
Form Colorless to pale yellow liquid[1]

The table below provides a theoretical estimation of the percentage of this compound in its more soluble, deprotonated form at various pH values, calculated using the Henderson-Hasselbalch equation.

pH% Deprotonated (Soluble Form)
3.89.9%
4.851.2%
5.891.2%
6.899.1%
7.499.8%

Experimental Protocols

Here are detailed methodologies for preparing aqueous solutions of this compound.

Protocol 1: pH-Adjusted Aqueous Solution

This protocol is suitable for applications where the final pH of the solution can be controlled.

  • Initial Slurry: Add the desired amount of this compound to your aqueous buffer (e.g., Phosphate Buffered Saline - PBS). It will likely form a cloudy suspension or an insoluble layer.

  • pH Monitoring: Place the solution on a magnetic stirrer and insert a calibrated pH probe.

  • Base Titration: Slowly add a low-concentration solution of NaOH (e.g., 0.1 M or 1 M) dropwise while monitoring the pH.

  • Dissolution: As the pH increases and surpasses the pKa of ~4.78, the this compound will begin to dissolve. Continue adding base until the solution becomes clear and the desired pH is reached.

  • Final Adjustments: If you overshoot the target pH, you can adjust it back down with a low-concentration acid (e.g., 0.1 M HCl).

  • Sterilization: If required for cell culture experiments, sterile-filter the final solution through a 0.22 µm filter.

Protocol 2: Co-Solvent System for Stock Solutions

This protocol is useful for preparing concentrated stock solutions for in vitro experiments where the final concentration of the co-solvent in the culture medium is non-toxic to the cells.

  • Prepare Stock in Organic Solvent: Dissolve this compound in a water-miscible organic solvent such as DMSO. A stock concentration of 100 mg/mL in DMSO is achievable with ultrasonic assistance.

  • Intermediate Dilution (Optional but Recommended): For cell culture applications, a multi-step dilution can prevent precipitation. Dilute the DMSO stock solution 10-fold in pre-warmed (e.g., 37-50°C) fetal bovine serum (FBS) or cell culture medium containing serum.

  • Final Working Solution: Further dilute the intermediate solution into your final pre-warmed cell culture medium to achieve the desired working concentration. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a step-by-step process for addressing solubility challenges with this compound.

G Troubleshooting Workflow for this compound Solubility start Start: 2-MVA does not dissolve check_purity Check Purity of 2-MVA start->check_purity gentle_heat Apply Gentle Heat (e.g., 37°C) check_purity->gentle_heat If pure sonicate Use Sonication gentle_heat->sonicate If not fully dissolved ph_adjustment Adjust pH > pKa (~4.78) sonicate->ph_adjustment If still not dissolved co_solvent Use a Co-solvent (e.g., DMSO) sonicate->co_solvent If pH adjustment is not an option dissolved Solution is Clear ph_adjustment->dissolved If pH adjustment is an option co_solvent->dissolved

Caption: A logical workflow for systematically troubleshooting solubility issues of this compound.

Signaling Pathways of this compound

As a short-chain fatty acid (SCFA), this compound can activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and inhibit histone deacetylases (HDACs).

1. GPR41/GPR43 Signaling Pathway

This diagram illustrates the activation of GPR41 and GPR43 by SCFAs, leading to downstream cellular responses.

G SCFA-Mediated GPR41/GPR43 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA This compound (SCFA) GPR41 GPR41 SCFA->GPR41 GPR43 GPR43 SCFA->GPR43 G_protein_i Gi GPR41->G_protein_i G_protein_q Gq GPR43->G_protein_q PLC Phospholipase C (PLC) G_protein_q->PLC AC Adenylate Cyclase (AC) G_protein_i->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., MAPK activation, Chemokine production) Ca_release->Cellular_Response cAMP->Cellular_Response

Caption: Activation of GPR41 and GPR43 by this compound initiates downstream signaling cascades.

2. HDAC Inhibition Pathway

This diagram shows how SCFAs like this compound can inhibit HDACs, leading to changes in gene expression.

G SCFA-Mediated HDAC Inhibition cluster_nucleus Nucleus SCFA This compound (SCFA) HDAC Histone Deacetylase (HDAC) SCFA->HDAC inhibits Histone Histone Proteins HDAC->Histone deacetylates Acetylation Histone Acetylation HDAC->Acetylation reduces DNA DNA Histone->DNA interacts with Gene_Expression Altered Gene Expression Acetylation->Gene_Expression

Caption: Inhibition of HDAC by this compound leads to increased histone acetylation and altered gene expression.

References

Technical Support Center: Stabilizing 2-Methylvaleric Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-Methylvaleric acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Change in sample color (e.g., yellowing) Oxidation of the fatty acid chain.Store under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant such as BHT or a natural alternative like rosemary extract or tocopherols.
Presence of unexpected peaks in analytical chromatograms (GC-MS, LC-MS) Degradation of this compound.Confirm the identity of degradation products using mass spectrometry. Review storage conditions and consider implementing stricter protocols, such as lower temperatures and the use of an inert atmosphere.
Decrease in the concentration of this compound over time Volatility of the short-chain fatty acid or degradation.Ensure storage containers are tightly sealed. For aqueous solutions, ensure the pH is not highly acidic or alkaline. Store at or below -20°C.
Phase separation or precipitation in stock solutions Poor solubility or temperature fluctuations.If precipitation occurs, gentle warming and sonication can aid in redissolving the compound. Ensure the chosen solvent is appropriate for the desired concentration and storage temperature.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pure this compound?

A1: For long-term stability, pure this compound should be stored in a tightly sealed container at -20°C. For extended periods (years), storage at -80°C is recommended. To minimize oxidation, flushing the container with an inert gas like nitrogen or argon before sealing is a best practice.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions can be prepared in appropriate solvents such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: What are the primary degradation pathways for this compound during storage?

A3: The most likely degradation pathway for this compound is oxidation.[2][3][4] This can be initiated by exposure to oxygen, light, and elevated temperatures. The presence of metal ions can also catalyze oxidative processes.

Q4: Can I use antioxidants to stabilize this compound?

A4: Yes, antioxidants can be effective in preventing the oxidation of fatty acids. Synthetic antioxidants like butylated hydroxytoluene (BHT) or natural antioxidants such as rosemary extract and mixed tocopherols can be added to the sample.[5][6][7] The choice of antioxidant may depend on the downstream application of the this compound.

Q5: How can I assess the stability of my stored this compound?

A5: The stability of this compound can be monitored by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8][9] These methods allow for the quantification of the parent compound and the detection of any degradation products.

Quantitative Data on Stability

The following table provides illustrative data on the expected stability of this compound under various storage conditions. These values are based on general principles of fatty acid stability and are intended for comparison purposes. Actual degradation rates may vary.

Storage Condition Temperature Atmosphere Antioxidant Estimated Purity after 1 Year (%)
14°CAirNone90-95
2-20°CAirNone>98
3-20°CInert Gas (N₂/Ar)None>99
4-20°CAirBHT (0.01%)>99
5-80°CInert Gas (N₂/Ar)None>99.5

Experimental Protocols

Protocol 1: Long-Term Storage of Pure this compound

Objective: To prepare pure this compound for stable long-term storage.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas source with a delivery system

  • -80°C freezer

Methodology:

  • Dispense the desired amount of pure this compound into a clean, dry amber glass vial.

  • Flush the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes to displace any oxygen.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a -80°C freezer for long-term storage.

Protocol 2: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term shelf life.

Materials:

  • This compound samples stored under different conditions (e.g., with and without antioxidant, under air vs. inert gas)

  • Temperature- and humidity-controlled stability chamber

  • GC-MS or LC-MS system for analysis

Methodology:

  • Prepare multiple aliquots of this compound under the desired storage conditions to be tested.

  • Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C with 75% relative humidity).[10]

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each storage condition for analysis.[11]

  • Analyze the purity of the this compound and quantify any degradation products using a validated GC-MS or LC-MS method.

  • Plot the percentage of remaining this compound against time for each condition.

  • Use the data to model the degradation kinetics and estimate the shelf life at the recommended storage temperature using the Arrhenius equation.[12]

Visualizations

DegradationPathway Potential Degradation Pathway of this compound MVA This compound PeroxyRadical Peroxy Radical MVA->PeroxyRadical Oxidation Initiators Initiators (Oxygen, Light, Heat, Metal Ions) Initiators->MVA Initiation Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide Propagation DegradationProducts Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->DegradationProducts Decomposition

Caption: A diagram illustrating a potential oxidative degradation pathway for this compound.

StorageWorkflow Recommended Workflow for Long-Term Storage start Start prep_sample Prepare Sample (Pure or Stock Solution) start->prep_sample add_antioxidant Add Antioxidant (Optional) prep_sample->add_antioxidant inert_atmosphere Flush with Inert Gas (Nitrogen or Argon) add_antioxidant->inert_atmosphere Yes add_antioxidant->inert_atmosphere No seal_container Tightly Seal Container inert_atmosphere->seal_container storage Store at Recommended Temperature (-20°C or -80°C) seal_container->storage end End storage->end TroubleshootingTree Troubleshooting Decision Tree for Sample Instability instability Sample Instability Observed (e.g., color change, degradation) check_temp Is storage temperature at or below -20°C? instability->check_temp lower_temp Action: Lower storage temperature to -80°C check_temp->lower_temp No check_atmosphere Is the sample stored under an inert atmosphere? check_temp->check_atmosphere Yes reassess Re-assess stability after implementing changes lower_temp->reassess use_inert Action: Implement inert gas flushing before sealing check_atmosphere->use_inert No check_antioxidant Is an antioxidant being used? check_atmosphere->check_antioxidant Yes use_inert->reassess add_antioxidant Action: Consider adding an antioxidant (e.g., BHT) check_antioxidant->add_antioxidant No check_antioxidant->reassess Yes add_antioxidant->reassess

References

Technical Support Center: Optimizing GC-MS for 2-Methylvaleric Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Methylvaleric acid and other short-chain fatty acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Issue 1: Poor or No Peak Detected for this compound

Possible Causes and Solutions:

  • Analyte Volatility and Loss: this compound, like other SCFAs, is volatile. Significant loss can occur during sample preparation, especially during evaporation or drying steps.[1]

    • Solution: Minimize sample drying times or use a derivatization method that can be performed in the presence of water or solvent.[1] Consider a derivatization-free method with direct injection if sensitivity allows.[2]

  • Improper Derivatization: Incomplete or failed derivatization will result in poor chromatographic performance and low signal intensity.[3][4]

    • Solution: Ensure the derivatization reagent is fresh and of high quality.[5] Optimize the reaction conditions, including temperature and time.[4][6] Common derivatization methods include esterification to form methyl esters (e.g., using BCl₃-methanol) or silylation to form TMS-esters (e.g., using BSTFA).[4][5]

  • Injector Issues: A blocked syringe or an incorrect injection technique can prevent the sample from reaching the column.[7]

    • Solution: Clean or replace the syringe.[7] Verify autosampler operation and ensure the correct injection volume and speed are used.

  • Column Incompatibility: The GC column may not be suitable for the analysis of acidic compounds.

    • Solution: Use a column specifically designed for fatty acid analysis, such as a Free Fatty Acid Phase (FFAP) column (e.g., DB-FFAP).[8]

Issue 2: Tailing or Broad Peaks

Possible Causes and Solutions:

  • Active Sites in the GC System: Polar carboxyl groups of underivatized fatty acids can interact with active sites in the inlet liner, column, or connections, leading to peak tailing.[4][9]

    • Solution: Use a deactivated inlet liner and ensure all connections are properly made with high-quality ferrules.[10][11] Silanizing the glassware can also help to minimize adsorption.[12]

  • Suboptimal GC Oven Temperature Program: An inappropriate temperature ramp can lead to poor peak shape.

    • Solution: Optimize the initial oven temperature, hold time, and ramp rate. A slower ramp rate can sometimes improve peak shape for early eluting compounds.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad, fronting, or tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.[13] Adjust the split ratio to a higher value (e.g., 1:15 or higher) to reduce the amount of sample entering the column.[14]

Issue 3: Poor Sensitivity and Inconsistent Results

Possible Causes and Solutions:

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement.[13]

    • Solution: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[15][16] Use an internal standard that is structurally similar to the analyte to compensate for matrix effects.[2] 3-Methylvaleric acid can be used as an internal standard for other SCFAs.[3]

  • Dirty MS Ion Source: Contamination in the ion source can significantly reduce sensitivity.

    • Solution: Regularly clean the ion source according to the manufacturer's instructions.[7]

  • Suboptimal MS Parameters: Incorrect ion source temperature, electron energy, or detector gain can lead to poor sensitivity.

    • Solution: Optimize the ion source temperature, typically between 230°C and 280°C.[11] Ensure the electron energy is set to the standard 70 eV for electron ionization.[8] Adjust the detector gain to achieve an optimal signal-to-noise ratio without saturating the detector.[11]

  • Leaks in the GC-MS System: Leaks can introduce air and moisture into the system, leading to a high baseline and reduced sensitivity.

    • Solution: Perform a leak check of the entire system, paying close attention to the injector seal, column fittings, and vacuum connections.[7]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: While direct analysis of underivatized SCFAs is possible, derivatization is highly recommended.[2] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl derivative.[4][17] This improves peak shape, reduces tailing, and increases sensitivity.[4]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common methods are esterification and silylation.

  • Esterification: Reagents like Boron Trichloride in Methanol (BCl₃-Methanol) or methanolic HCl are used to form fatty acid methyl esters (FAMEs).[5][18]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form trimethylsilyl (TMS) esters.[4][15]

Q3: What type of GC column is best for analyzing this compound?

A3: A polar capillary column is generally preferred. Columns with a Free Fatty Acid Phase (FFAP) or a wax-based stationary phase (e.g., DB-WAX) are often used. A standard non-polar column like a DB-5ms can also be used, especially after derivatization.[19][20]

Q4: How can I minimize the loss of volatile this compound during sample preparation?

A4: To minimize loss, avoid complete drying of the sample.[1] If a drying step is necessary, use a gentle stream of nitrogen at a low temperature. Alternatively, use a derivatization procedure that can be performed in an aqueous or organic solvent without a prior drying step.[1]

Q5: What are typical GC-MS parameters for the analysis of derivatized this compound?

A5: The optimal parameters will vary depending on the specific instrument and column. However, the tables below provide a starting point based on published methods.

Data Presentation

Table 1: Recommended GC Parameters for SCFA Analysis
ParameterSettingReference
Column DB-FFAP (30 m x 0.25 mm, 0.25 µm)[8]
HP-5MS (30 m x 0.25 mm, 0.25 µm)[19]
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Injection Mode Split (e.g., 30:1)[1]
Injector Temp. 250 - 260 °C[1][3]
Oven Program Initial: 40-60°C, hold for 2 min[1][8]
Ramp 1: 5-15°C/min to 140-200°C[1][8]
Ramp 2: 40°C/min to 200-240°C, hold for 5-6 min[8]
Table 2: Recommended MS Parameters for SCFA Analysis
ParameterSettingReference
Ionization Mode Electron Ionization (EI)[8]
Electron Energy 70 eV[8][19]
Ion Source Temp. 230 - 250 °C[3][8]
Quadrupole Temp. 150 °C[3][8]
Transfer Line Temp. 275 - 280 °C[3][8]
Acquisition Mode Selected Ion Monitoring (SIM) for higher sensitivity[2][19]
Full Scan for qualitative analysis[20]
Solvent Delay 4.5 min or adjusted to avoid solvent peak[19]

Experimental Protocols

Protocol 1: Derivatization of this compound using BCl₃-Methanol (Esterification)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Place 1-25 mg of your sample (or an extract containing the acid) into a micro-reaction vessel.[5]

  • Reagent Addition: Add 2 mL of 12% w/w BCl₃-Methanol solution.[5]

  • Reaction: Tightly cap the vessel and heat at 60 °C for 5-10 minutes. The optimal time may vary depending on the specific sample.[5]

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane.[5]

  • Phase Separation: Shake the vessel vigorously to extract the resulting fatty acid methyl esters (FAMEs) into the hexane layer. Allow the layers to separate.[5]

  • Sample Collection: Carefully transfer the upper hexane layer to a GC vial for analysis.[5]

Protocol 2: Derivatization of this compound using BSTFA (Silylation)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Place the dried sample extract in an autosampler vial. The sample should be in an aprotic solvent like acetonitrile.[4]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[4]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS. Dilution with a suitable solvent like dichloromethane can be performed if necessary.[4]

Mandatory Visualization

GCMS_Troubleshooting_Workflow start Start: Poor or No Peak for This compound check_volatility Check for Analyte Loss during Sample Prep start->check_volatility check_derivatization Verify Derivatization Procedure start->check_derivatization check_injection Inspect Injection System (Syringe, Autosampler) start->check_injection check_column Evaluate GC Column Compatibility start->check_column solution_volatility Solution: Minimize Drying, Use Wet Derivatization check_volatility->solution_volatility Loss Confirmed solution_derivatization Solution: Use Fresh Reagent, Optimize Reaction check_derivatization->solution_derivatization Incomplete Reaction solution_injection Solution: Clean/Replace Syringe, Verify Settings check_injection->solution_injection System Fault solution_column Solution: Use FFAP or Wax-based Column check_column->solution_column Incompatible Phase end_node Problem Resolved solution_volatility->end_node solution_derivatization->end_node solution_injection->end_node solution_column->end_node

Caption: Troubleshooting workflow for poor or no peak detection.

Sample_Prep_Workflow sample Biological Sample (e.g., Plasma, Feces) extraction Extraction of SCFAs (e.g., LLE or SPE) sample->extraction derivatization Derivatization (Esterification or Silylation) extraction->derivatization analysis GC-MS Analysis derivatization->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: General experimental workflow for GC-MS analysis of SCFAs.

References

Preventing degradation of 2-Methylvaleric acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Methylvaleric acid during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to degradation.

Question 1: Why am I observing low recovery of this compound in my samples?

Low recovery of this compound can be attributed to several factors during sample preparation and analysis. The primary causes include degradation of the analyte, incomplete extraction, or loss during sample handling.

Potential Causes and Solutions:

Potential CauseRecommended Action
Sample Degradation
pH-dependent degradation Maintain the sample pH in a slightly acidic to neutral range (pH 4-7) during extraction and storage.[1] Avoid strongly alkaline conditions, which can promote degradation of some organic acids.
Thermal degradation Keep samples on ice or at 4°C during processing. For long-term storage, freeze samples at -80°C.[2] Avoid repeated freeze-thaw cycles.
Esterification with alcohol solvents If using alcohol-based solvents (e.g., methanol, ethanol) for extraction, perform the extraction at low temperatures and minimize the presence of acid catalysts. Consider using alternative solvents or derivatization to protect the carboxylic acid group.[3][4][5]
Oxidative degradation While less common for saturated fatty acids, minimize exposure to air and light. Consider adding antioxidants if sample matrix is prone to oxidation.
Incomplete Extraction
Poor partitioning Optimize the extraction solvent system. For liquid-liquid extraction, ensure the pH is adjusted to protonate the carboxylic acid, making it more soluble in organic solvents.
Insufficient mixing/vortexing Ensure thorough mixing of the sample with the extraction solvent to maximize analyte transfer.
Analyte Adsorption
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption of the carboxylic acid to surfaces.
GC Inlet Issues
Active sites in the inlet Use a deactivated inlet liner and replace it regularly. Peak tailing is a common indicator of active sites.[6][7]

Question 2: Why are my this compound peaks tailing in my GC-MS chromatogram?

Peak tailing for carboxylic acids like this compound is a frequent issue in gas chromatography and often points to unwanted interactions within the analytical system.

Potential Causes and Solutions:

Potential CauseRecommended Action
Active Sites The primary cause of tailing for acidic compounds is their interaction with active silanol groups in the GC system.[6][8]
Inlet LinerUse a fresh, deactivated (silanized) inlet liner. Replace the liner regularly, especially when analyzing complex matrices.
GC ColumnUse a column specifically designed for acidic compounds or a highly inert column. If the column is old, the stationary phase may be degraded, exposing active sites. Trimming the first few centimeters of the column can sometimes resolve the issue.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector to avoid dead volumes.[9]
Column Overload Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing.[10] Try diluting the sample.
Inappropriate Solvent The injection solvent should be compatible with the stationary phase. A mismatch in polarity can cause poor peak shape.[7]
Derivatization Issues If using derivatization, incomplete reaction can leave free carboxylic acid groups that will tail. Optimize the derivatization conditions (reagent concentration, temperature, and time).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing samples containing this compound?

A1: For short-term storage and during sample preparation, maintaining a slightly acidic to neutral pH (around 4-7) is recommended to ensure the stability of the carboxylic acid.[1] Storing at a pH where the acid is in its protonated form can also improve its stability and extraction efficiency into organic solvents.

Q2: What are the recommended storage temperatures for this compound samples?

A2: For short-term storage (a few hours), samples should be kept on ice or at 4°C. For long-term storage, freezing at -80°C is crucial to prevent degradation.[2] It is also advisable to aliquot samples before freezing to avoid multiple freeze-thaw cycles, which can lead to analyte degradation.

Q3: Can I use methanol or ethanol for the extraction of this compound?

A3: While methanol and ethanol can be used, there is a risk of esterification, where the alcohol reacts with the carboxylic acid to form an ester, especially in the presence of an acid catalyst and heat.[3][4][5] This will lead to a loss of the target analyte. If alcoholic solvents are necessary, perform extractions at low temperatures and consider derivatizing the acid to a more stable form.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is often recommended for GC analysis to improve peak shape and thermal stability. For LC-MS/MS analysis, derivatization can enhance ionization efficiency and chromatographic retention. Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) for GC and agents that add a readily ionizable group for LC-MS.

Q5: How can I prevent the loss of this compound due to its volatility?

A5: this compound is a semi-volatile compound. To prevent loss during sample preparation, keep sample vials tightly capped and avoid high temperatures during solvent evaporation steps. When concentrating samples, use a gentle stream of nitrogen and do not allow the sample to go to complete dryness.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Fluids (e.g., Plasma, Urine) for LC-MS/MS Analysis

This protocol is a general guideline and may need optimization for specific matrices.

  • Sample Thawing: Thaw frozen samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to each sample, vortex briefly.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation (Optional): If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid complete dryness.

  • Reconstitution: Reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent.

  • Sample Extraction: Extract this compound from the sample matrix using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) after acidification of the sample.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to a small volume under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample Collection & Storage (-80°C) thaw Thaw on Ice start->thaw spike Spike with Internal Standard thaw->spike extract Extraction (e.g., Protein Precipitation or LLE) spike->extract centrifuge Centrifugation extract->centrifuge transfer Supernatant Transfer centrifuge->transfer concentrate Concentration (under N2 stream) transfer->concentrate reconstitute Reconstitution concentrate->reconstitute derivatize Derivatization (Optional) (e.g., for GC-MS) reconstitute->derivatize analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis Direct Injection (LC-MS) derivatize->analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_sample_prep_issues Sample Preparation Issues cluster_instrument_issues Instrumental Issues start Poor Analytical Result (Low Recovery or Peak Tailing) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Review Instrument Parameters start->check_instrument storage Improper Storage? (Temp, pH, Freeze-Thaw) check_sample_prep->storage extraction Incomplete Extraction? (Solvent, pH, Mixing) check_sample_prep->extraction adsorption Adsorption to Labware? check_sample_prep->adsorption esterification Potential Esterification? check_sample_prep->esterification inlet Active Inlet Liner? check_instrument->inlet column Column Degradation? check_instrument->column leaks System Leaks? check_instrument->leaks method Inappropriate Method Parameters? check_instrument->method

Caption: Logical troubleshooting workflow for this compound analysis.

References

Troubleshooting peak tailing of 2-Methylvaleric acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, specifically peak tailing, encountered during the chromatographic analysis of 2-Methylvaleric acid.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatographic separation, the peaks should be symmetrical with a Gaussian shape.[1] Peak tailing is a common issue where the peak is asymmetrical, featuring a drawn-out or "tailing" trailing edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and negatively affect the overall reproducibility of the analytical method.[1][3] For acidic compounds like this compound, this is a frequent challenge.

Q2: What are the primary causes of peak tailing for this compound in Reversed-Phase HPLC?

A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by a combination of factors:

  • Secondary Silanol Interactions: The most common cause is the interaction between the ionized carboxyl group of the acid and residual silanol groups (Si-OH) on the silica-based column packing.[1][4] These active sites can cause a secondary, undesirable retention mechanism, leading to tailing.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not correctly controlled, this compound can exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms.[1] Analyzing at a pH close to the analyte's pKa can lead to broad and tailing peaks.[6]

  • Column Overload: Injecting an excessive concentration of the analyte can saturate the stationary phase, leading to distorted peak shapes.[6][7]

  • Column Degradation: Over time, columns can develop voids in the packing or have a contaminated inlet frit, both of which disrupt the sample flow path and cause peak tailing.[1][6]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volumes in fittings and connections, can contribute to band broadening and peak tailing.[7][8]

Q3: How can I eliminate peak tailing caused by mobile phase pH?

A3: The mobile phase pH is a critical parameter. For an acidic analyte like this compound, the goal is to suppress the ionization of its carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 1 to 2 units below the analyte's pKa.[9][10]

  • Action: Buffer the mobile phase to a pH between 2.5 and 3.0. Use an acidic modifier like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to achieve and maintain this low pH.[8][9][10] At this pH, the acid will be fully protonated, minimizing its interaction with silanol groups and promoting a single, consistent retention mechanism, which results in sharper, more symmetrical peaks.[10]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Typical Carboxylic Acid
Mobile Phase pHAnalyte StateExpected Tailing Factor (Tf)Peak Shape Quality
2.5Fully Protonated1.0 - 1.2Excellent, symmetrical peak.[10]
3.5 (Near pKa)Partially Ionized1.3 - 1.6Moderate tailing.[10]
5.5Fully Ionized> 1.5Significant tailing due to strong secondary interactions.[10]
Note: The pKa of this compound is similar to other short-chain fatty acids, generally in the range of 4.8-5.0.

Q4: My mobile phase pH is optimized, but I still see tailing. What else can I do?

A4: If pH optimization is insufficient, consider the following troubleshooting steps:

  • Check for Column Overload: Reduce the sample concentration by diluting it, or decrease the injection volume.[7][8]

  • Evaluate the Column:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, significantly reducing the potential for secondary interactions.[11][12]

    • Flush the Column: If the column is contaminated, a high-strength solvent wash may restore performance. (See Protocol 1).

    • Replace the Guard Column: A contaminated guard column can be a source of tailing.

    • Replace the Analytical Column: The column may be irreversibly damaged or have a void at the inlet.[6][12]

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) between the injector, column, and detector, and ensure all fittings are properly connected to avoid dead volume.[7][8]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase.[4][8] Dissolving the sample directly in the mobile phase is ideal.[7]

Frequently Asked Questions (FAQs) - GC Analysis

Q1: Why does this compound show significant peak tailing in its free form during GC analysis?

A1: Free carboxylic acids like this compound are highly polar and contain an active hydrogen atom.[13] This makes them prone to forming hydrogen bonds and interacting with any active sites within the GC system, such as the inlet liner, column stationary phase, or even metal surfaces.[13][14] This strong, undesirable interaction (adsorption) leads to severe peak tailing, poor sensitivity, and poor reproducibility.[13]

Q2: What is the most effective way to eliminate peak tailing for this compound in GC?

A2: The most robust and widely recommended solution is derivatization .[13] This process involves chemically modifying the carboxylic acid group to create a less polar and more volatile derivative, typically an ester.[15] Silylation (forming a TMS ester) or alkylation (forming a methyl or butyl ester) are the most common methods.[13][16] Derivatized this compound will be much less susceptible to secondary interactions, resulting in sharp, symmetrical peaks and improved quantification.[15]

Q3: Which GC column should I use for analyzing this compound?

A3: The column choice depends on whether you are analyzing the free acid or a derivative.

  • For Derivatized this compound (Recommended): A standard, non-polar or mid-polarity column is ideal. A 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5MS) is a versatile and excellent choice.

  • For Free this compound (Not Recommended): If derivatization is not possible, a specialized, highly polar polyethylene glycol (PEG) stationary phase (e.g., Carbowax, DB-WAX, FFAP) is required.[13] These columns are designed to better handle acidic compounds, but may still show some tailing and have lower upper-temperature limits compared to non-polar columns.[13]

Q4: I am still seeing tailing even after derivatization. What are the likely causes?

A4: If tailing persists after derivatization, the issue is likely related to the GC system's setup or condition:

  • Inlet Contamination: Active sites in the inlet are a common cause. Ensure you are using a clean, deactivated inlet liner, preferably with deactivated glass wool.[17] Septum particles can also accumulate in the inlet and should be cleaned out.[17]

  • Poor Column Installation: A poorly cut column end (not a clean, square cut) can create turbulence and active sites, causing tailing.[18] Additionally, ensure the column is installed at the correct depth in both the injector and the detector to avoid dead volumes.[18]

  • Incomplete Derivatization: The derivatization reaction may be incomplete. Review your procedure, ensure reagents are fresh, and optimize reaction time and temperature.

  • Column Activity: The front end of the analytical column may have become active due to contamination from previous injections. Trimming 10-20 cm from the column inlet can often resolve this.[19]

Experimental Protocols

Protocol 1: HPLC Column Flushing and Regeneration

This protocol is for cleaning a contaminated reversed-phase (e.g., C18) column. Always check the manufacturer's guidelines for your specific column's limitations regarding pH and solvents.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Flush Buffer: Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.[2]

  • Flush with Intermediate Solvent: Flush with 20 column volumes of isopropanol or methanol. Isopropanol is particularly effective at removing strongly retained non-polar contaminants.[2]

  • Strong Solvent Flush (for organic contaminants): Flush with 20 column volumes of a strong, non-polar solvent like hexane or dichloromethane (if column compatible).

  • Return to Intermediate Solvent: Flush again with 20 column volumes of isopropanol or methanol.[2]

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase (without buffer initially, then with buffer) until a stable baseline is achieved.[2]

Protocol 2: GC Derivatization of this compound (Esterification)

This protocol describes a common method for converting carboxylic acids to their methyl esters for GC analysis using BF3-Methanol.

  • Sample Preparation: Place approximately 1-5 mg of your sample containing this compound into a reaction vial.

  • Add Reagent: Add 2 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 10-15 minutes.[16]

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of water to the vial. Vortex for 1 minute to extract the methyl esters into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the 2-methylvalerate, to a clean GC vial.

  • Analysis: Inject the hexane solution into the GC.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G cluster_0 Initial Observation cluster_1 Analysis Type cluster_2 HPLC Troubleshooting Path cluster_3 GC Troubleshooting Path start Peak Tailing Observed for This compound is_hplc HPLC Analysis? start->is_hplc is_gc GC Analysis? start->is_gc hplc_ph Check Mobile Phase pH (Should be pH 2.5-3.0) is_hplc->hplc_ph Yes gc_derivatize Is Analyte Derivatized? is_gc->gc_derivatize Yes hplc_overload Reduce Sample Concentration or Injection Volume hplc_ph->hplc_overload pH is OK hplc_solved Problem Solved hplc_ph->hplc_solved Adjusted pH, Problem Solved hplc_column Evaluate Column (End-capped? Contaminated?) hplc_overload->hplc_column Still Tailing hplc_overload->hplc_solved Reduced Conc., Problem Solved hplc_extracol Check for Extra-Column Volume (Tubing, Fittings) hplc_column->hplc_extracol Still Tailing hplc_column->hplc_solved Replaced/Cleaned, Problem Solved hplc_extracol->hplc_solved Still Tailing? Consider Further Method Development gc_derivatize_no Derivatize Analyte (Esterification) gc_derivatize->gc_derivatize_no No gc_inlet Check Inlet System (Liner, Septum, Contamination) gc_derivatize->gc_inlet Yes gc_solved Problem Solved gc_derivatize_no->gc_solved gc_column_install Check Column Installation (Cut, Depth) gc_inlet->gc_column_install Inlet OK gc_inlet->gc_solved Cleaned Inlet, Problem Solved gc_column_type Using Correct Column? (e.g., DB-5 for esters, FFAP for free acids) gc_column_install->gc_column_type Installation OK gc_column_install->gc_solved Re-installed, Problem Solved gc_column_type->gc_solved Still Tailing? Consider Column Conditioning/Replacement

Figure 1. Troubleshooting workflow for peak tailing of this compound.

References

Technical Support Center: Enhancing the Resolution of 2-Methylvaleric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 2-Methylvaleric acid enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving the enantiomers of this compound, a chiral carboxylic acid, include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound with a chiral base (resolving agent) to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Chiral Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) can effectively separate the enantiomers.[3][4][] This technique is widely used for both analytical and preparative separations.

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction with one enantiomer, leaving the other enantiomer unreacted. This is a form of kinetic resolution.

Q2: How do I select a suitable chiral resolving agent for diastereomeric salt crystallization of this compound?

A2: The selection of a resolving agent is often empirical. For a carboxylic acid like this compound, chiral amines are commonly used.[6] Key considerations include:

  • Chemical Nature: The resolving agent must be a chiral base to form a salt with the acidic this compound.

  • Availability and Cost: Naturally occurring alkaloids (e.g., brucine, strychnine) and synthetic amines (e.g., (R)- or (S)-1-phenylethylamine) are common choices.[6]

  • Formation of Crystalline Salts: The resulting diastereomeric salts should have significantly different solubilities in a chosen solvent to allow for effective separation by crystallization.[1][7] A screening of multiple resolving agents and solvents is highly recommended.[2][6]

Q3: What are the critical parameters to optimize in chiral HPLC for the separation of this compound enantiomers?

A3: For successful chiral HPLC separation, the following parameters are crucial:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[4] Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns are often effective for carboxylic acids.[4][8]

  • Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol in hexane for normal phase) and additives, significantly impacts resolution.[4] For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape.[4]

  • Temperature: Column temperature can affect selectivity. It is a parameter that can be optimized to improve resolution.

  • Flow Rate: Lower flow rates often lead to better resolution but increase analysis time.

Q4: Can I use Gas Chromatography (GC) for the chiral separation of this compound?

A4: Yes, Chiral GC is a viable method. However, due to the low volatility of carboxylic acids, derivatization is typically required to convert the this compound into a more volatile ester (e.g., methyl or ethyl ester) before analysis on a chiral GC column. Common chiral stationary phases for GC are based on cyclodextrins.[3][9]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Causes Solutions
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the salt is too low.- Try a different solvent or a solvent mixture where the salt is less soluble.- Concentrate the solution.- Cool the solution to a lower temperature.
Low yield of crystalline diastereomer - The desired diastereomeric salt has high solubility in the selected solvent.- Insufficient cooling or crystallization time.- Switch to a solvent in which the desired diastereomeric salt has lower solubility.- Decrease the final crystallization temperature and/or extend the crystallization time.
Low enantiomeric excess (ee) of the resolved acid - Inefficient separation of the diastereomeric salts due to similar solubilities.- Co-crystallization of both diastereomers.- Perform multiple recrystallizations of the diastereomeric salt.- Screen for a different resolving agent or solvent system that provides a greater difference in solubility.
Difficulty in regenerating the enantiomer from the salt - Incomplete breaking of the diastereomeric salt.- Ensure complete protonation/deprotonation by adjusting the pH with a strong acid or base.- Perform multiple extractions to recover the resolved enantiomer.
Chiral Chromatography (HPLC/GC)
Issue Possible Causes Solutions
No separation of enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Screen different types of CSPs.- Systematically vary the mobile phase composition (e.g., ratio of organic modifiers, type and concentration of additives).
Poor peak shape (tailing or fronting) - Secondary interactions between the analyte and the stationary phase.- Column overload.- Column contamination.- Add a mobile phase modifier (e.g., trifluoroacetic acid for an acidic compound).- Reduce the sample injection volume or concentration.- Wash the column according to the manufacturer's instructions.
Inconsistent retention times - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure it is well-mixed.- Use a column thermostat to maintain a constant temperature.- Use a guard column and filter samples to protect the analytical column.
Loss of resolution over time - Column contamination or degradation.- Flush the column with a strong solvent.- If performance is not restored, the column may need to be replaced.

Experimental Protocols

General Protocol for Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines a general procedure. Optimization of the resolving agent, solvent, and crystallization conditions is essential for this compound.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, acetone).

    • In a separate flask, dissolve the chosen chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) (0.5 - 1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the this compound solution with stirring.

    • The mixture may be heated gently to ensure complete dissolution and salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cooling (e.g., in an ice bath or refrigerator) may be required to induce crystallization.

    • Collect the crystals by filtration. These crystals will be enriched in one diastereomer.

  • Isolation and Purification:

    • Wash the collected crystals with a small amount of cold solvent to remove impurities.

    • The diastereomeric purity can be improved by recrystallizing the salt.

  • Regeneration of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to break the salt and precipitate the enantiomerically enriched this compound.

    • Extract the this compound with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved this compound using chiral HPLC or GC.

General Protocol for Chiral HPLC Analysis

This is a representative protocol and requires optimization for your specific instrument and column.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a specific ratio (e.g., 90:10 v/v).

    • Add a small percentage of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) to improve peak shape.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve a small amount of the resolved this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm).

    • Calculate the enantiomeric excess (%ee) from the peak areas of the two enantiomers using the formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Quantitative Data Summary

The following tables provide representative data ranges for chiral resolution of carboxylic acids. The optimal values for this compound must be determined experimentally.

Table 1: Typical Parameters for Chiral HPLC Resolution of Carboxylic Acids

ParameterTypical Value/Range
Chiral Column Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)
Mobile Phase n-Hexane/Alcohol (e.g., IPA, EtOH) (99:1 to 80:20) + 0.1% TFA
Flow Rate 0.5 - 1.5 mL/min
Temperature 10 - 40 °C
Resolution Factor (Rs) > 1.5 for baseline separation
Selectivity Factor (α) > 1.1

Table 2: Expected Outcomes for Diastereomeric Salt Crystallization

ParameterTarget Value/Range
Enantiomeric Excess (ee) after one crystallization 50 - 90%
Enantiomeric Excess (ee) after recrystallization > 98%
Yield (per enantiomer) < 50% (theoretically)

Visualizations

experimental_workflow racemic Racemic this compound resolution Chiral Resolution Method racemic->resolution diastereomeric Diastereomeric Salt Crystallization resolution->diastereomeric chromatography Chiral Chromatography (HPLC/GC) resolution->chromatography enzymatic Enzymatic Resolution resolution->enzymatic enantiomers Separated Enantiomers (R and S) diastereomeric->enantiomers chromatography->enantiomers enzymatic->enantiomers analysis Enantiomeric Purity Analysis (Chiral HPLC/GC) enantiomers->analysis pure_enantiomer Enantiomerically Pure This compound analysis->pure_enantiomer

Caption: General workflow for the resolution of this compound enantiomers.

troubleshooting_logic start Resolution Experiment issue Issue Encountered? start->issue low_ee Low Enantiomeric Excess issue->low_ee Yes poor_yield Poor Yield issue->poor_yield Yes bad_peak Poor Peak Shape (Chromatography) issue->bad_peak Yes success Successful Resolution issue->success No optimize_agent Optimize Resolving Agent/ Solvent (Crystallization) low_ee->optimize_agent optimize_csp Optimize CSP/ Mobile Phase (Chromatography) low_ee->optimize_csp optimize_conditions Optimize Crystallization Conditions poor_yield->optimize_conditions check_column Check Column Health/ Injection Volume bad_peak->check_column optimize_agent->start optimize_csp->start optimize_conditions->start check_column->start

Caption: A logical troubleshooting workflow for chiral resolution experiments.

References

Minimizing matrix effects in the analysis of 2-Methylvaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of 2-methylvaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] In biological matrices like plasma, serum, and urine, common sources of matrix effects include salts, endogenous metabolites, and phospholipids.[1]

Q2: How can I assess the extent of matrix effects in my assay for this compound?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected. Any deviation in the analyte's baseline signal indicates the presence of ion suppression or enhancement at that retention time.[1]

  • Post-Extraction Spike: The response of this compound in a blank, extracted sample matrix is compared to its response in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of <1 suggests signal suppression, while >1 indicates signal enhancement.[2]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[3]

Q4: When should I consider derivatization for the analysis of this compound?

A4: Derivatization is often employed in gas chromatography-mass spectrometry (GC-MS) analysis of short-chain fatty acids like this compound. This chemical modification increases the volatility and thermal stability of the analyte, improving its chromatographic behavior and sensitivity.[4] Common derivatization methods include esterification to form methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.[4] For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be used to improve ionization efficiency and chromatographic retention.[5]

Troubleshooting Guide

Problem: Poor peak shape or peak splitting for this compound.

  • Possible Cause: Particulate matter from the sample matrix may be blocking the column inlet frit.

  • Solution: Ensure all samples are filtered through a 0.2 µm syringe filter or centrifuged before injection.[6] Implementing a robust sample cleanup procedure, such as solid-phase extraction (SPE), can also help remove particulates.

  • Possible Cause: The injection solvent may be stronger than the mobile phase, causing peak distortion.

  • Solution: If possible, dissolve and inject your sample in the initial mobile phase.

  • Possible Cause: Analyte degradation. This compound may be unstable in the sample matrix or during sample processing.

  • Solution: Maintain consistent and controlled conditions for sample collection, storage, and preparation to minimize degradation.[1] For fecal samples, storage in 70% ethanol at room temperature for up to seven days has been shown to maintain SCFA concentrations.[7]

Problem: High variability in results and poor reproducibility.

  • Possible Cause: Inconsistent sample preparation leading to variable matrix effects.

  • Solution: Automate the sample preparation process where possible. Ensure consistent vortexing times, extraction volumes, and evaporation conditions. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[3]

  • Possible Cause: Inefficient extraction of this compound from the matrix.

  • Solution: Optimize the sample preparation method. For liquid-liquid extraction (LLE), test different organic solvents and pH conditions. For solid-phase extraction (SPE), screen different sorbents and elution solvents to maximize recovery.

Problem: Low sensitivity or inability to detect this compound at low concentrations.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Solution:

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE to remove interfering matrix components.[8]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components that may be causing suppression.[8]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[9]

    • Derivatization: Derivatizing this compound can shift its retention time to a cleaner region of the chromatogram, avoiding co-eluting interferences.[1]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Short-Chain Fatty Acids in Human Plasma

Sample Preparation MethodMean Recovery (%)Mean Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile (2:1, v/v) 95.8105.2Simple, fast, and provides clean extracts.[10]May not effectively remove all interfering components.[1]
Protein Precipitation (PPT) with Methanol (2:1, v/v) 98.2110.5High number of extracted features.[10]Less effective at protein removal compared to acetonitrile.[10]
Solid-Phase Extraction (SPE) - HybridSPE 92.598.7Effective at removing phospholipids and proteins.More time-consuming and costly than PPT.
Liquid-Liquid Extraction (LLE) with MTBE 97.1102.4Good recovery and clean extracts.[11]Requires solvent evaporation and reconstitution steps.

Data is synthesized from multiple sources for illustrative purposes.[1][10][11]

Table 2: Recovery of Short-Chain Fatty Acids from Fecal Samples using Acetone Extraction with SPE Cleanup

AnalyteRecovery (%) at Low ConcentrationRecovery (%) at High Concentration
Acetic Acid98.34105.21
Propionic Acid101.56108.93
Isobutyric Acid103.22110.45
Butyric Acid105.78112.67
Isovaleric Acid110.23115.89
This compound (Valeric Acid as proxy) 112.98 118.34
Hexanoic Acid115.67121.76

Adapted from a study on short-chain fatty acids, demonstrating the efficacy of the extraction method.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS or GC-MS system.

Protocol 2: Extraction of this compound from Fecal Samples using SPE

  • Sample Homogenization: Weigh approximately 50 mg of fecal sample and homogenize in 1 mL of a suitable solvent (e.g., acetone or 70% isopropanol).[12]

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a Bond Elut Plexa SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other SCFAs with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Analysis: The eluate can be directly injected for LC-MS analysis or derivatized for GC-MS analysis.

Protocol 3: Derivatization of this compound for GC-MS Analysis (Esterification)

  • Sample Preparation: Use the dried extract from Protocol 1 or the eluate from Protocol 2 (evaporated to dryness).

  • Reagent Addition: Add 100 µL of 2% (v/v) sulfuric acid in methanol to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.

  • Neutralization: After cooling to room temperature, add 200 µL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Add 200 µL of hexane, vortex for 1 minute, and centrifuge for 5 minutes.

  • Analysis: Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Visualizations

Experimental_Workflow_Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS or GC-MS Analysis reconstitute->analysis Experimental_Workflow_Feces cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis / Derivatization feces Fecal Sample homogenize Homogenize in Solvent feces->homogenize add_is Add Internal Standard homogenize->add_is centrifuge1 Centrifuge add_is->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute analysis_options Direct LC-MS Analysis or Derivatize for GC-MS elute->analysis_options Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Poor Analytical Result (e.g., Low Sensitivity, High Variability) assess_me Assess Matrix Effects? (Post-Column Infusion / Post-Extraction Spike) start->assess_me check_recovery Check Extraction Recovery? start->check_recovery check_chromatography Evaluate Chromatography? start->check_chromatography improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) assess_me->improve_cleanup Matrix Effects Confirmed optimize_chroma Optimize Chromatography assess_me->optimize_chroma Matrix Effects Confirmed use_sil_is Use Stable Isotope-Labeled IS assess_me->use_sil_is Matrix Effects Confirmed derivatize Consider Derivatization assess_me->derivatize Matrix Effects Confirmed dilute Dilute Sample assess_me->dilute Matrix Effects Confirmed check_recovery->improve_cleanup Low Recovery check_chromatography->optimize_chroma Poor Peak Shape

References

Technical Support Center: Purification of Crude 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of crude 2-Methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route. A frequent method of synthesis is the oxidation of 2-methyl-1-pentanol or 2-methylpentanal.[1][2] Therefore, potential impurities include:

  • Unreacted starting materials: 2-methyl-1-pentanol or 2-methylpentanal.

  • Byproducts of oxidation: Smaller carboxylic acids or other oxidation products.

  • Solvent residues: Solvents used in the reaction or extraction steps.

  • Water: From aqueous workups.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification techniques for this compound, a liquid at room temperature, are fractional distillation and preparative chromatography. For solid derivatives or related compounds, crystallization can be employed.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties for planning the purification of this compound include:

  • Boiling Point: 196-197 °C at atmospheric pressure.

  • Solubility: Soluble in organic solvents and slightly soluble in water (13 g/L).[3]

  • Acidity (pKa): As a carboxylic acid, its pKa allows for manipulation with bases for extraction purposes.

Purification Techniques: Troubleshooting and Protocols

This section provides detailed troubleshooting guides and experimental protocols for the primary purification methods for this compound.

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, especially for removing impurities with significantly different boiling points. Due to its relatively high boiling point, vacuum fractional distillation is often preferred to prevent potential decomposition at atmospheric pressure.

Troubleshooting Guide: Fractional Distillation

Problem Potential Cause Recommended Solution
Bumping or uneven boiling - No boiling chips or stir bar.- Heating too rapidly.- Add boiling chips or a magnetic stir bar before heating.- Apply heat gradually and evenly.
Poor separation of components (broad boiling point range) - Inefficient distillation column.- Distillation rate is too fast.- Poor insulation of the column.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Insulate the distillation column with glass wool or aluminum foil.
Product temperature does not reach the expected boiling point - System has a leak (if under vacuum).- Thermometer bulb is incorrectly placed.- Check all joints and connections for leaks.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Product decomposes in the distillation flask - Heating temperature is too high.- Presence of catalytic impurities.- Use vacuum distillation to lower the boiling point.- Consider a pre-purification step, such as an acid/base wash, to remove impurities.

Experimental Protocol: Vacuum Fractional Distillation

  • Preparation:

    • Ensure all glassware is dry and free of cracks.

    • Place the crude this compound in a round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar for smooth boiling.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head.

    • Place a thermometer with the bulb positioned correctly at the distillation head.

    • Connect the condenser and a receiving flask.

    • Connect the vacuum adapter to a vacuum trap and a vacuum pump. Ensure all joints are properly sealed.

  • Distillation:

    • Begin stirring the crude this compound.

    • Gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently.

    • Collect any low-boiling impurities as the first fraction.

    • Increase the temperature gradually and collect the main fraction of this compound at its reduced-pressure boiling point. A patent for a related compound suggests a distillation temperature of 140-190°C, which can be a starting reference point.[4]

    • Monitor the temperature and pressure throughout the distillation. A stable temperature reading during collection indicates a pure fraction.

  • Shutdown:

    • Remove the heat source and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the pump.

    • Disassemble the apparatus.

Purity and Yield Data (Illustrative)

Purification MethodStarting PurityFinal PurityYieldReference
Fractional Distillation~80% (Crude)>98%~60-70%[4]

Note: The provided purity and yield are illustrative and can vary based on the initial purity of the crude product and the efficiency of the distillation setup.

Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis prep1 Charge crude this compound and stir bar into flask distill1 Assemble fractional distillation apparatus prep1->distill1 Proceed to distillation distill2 Apply vacuum distill1->distill2 distill3 Apply heat gently distill2->distill3 distill4 Collect forerun (low-boiling impurities) distill3->distill4 distill5 Collect main fraction at stable temperature distill4->distill5 analysis1 Analyze purity of main fraction (e.g., GC-MS) distill5->analysis1 Purified Product

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating this compound from closely related impurities. Reversed-phase chromatography is commonly employed for the separation of short-chain fatty acids.

Troubleshooting Guide: Preparative HPLC

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) - Strong interaction of the carboxylic acid with the stationary phase.- Inappropriate mobile phase pH.- Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound.
Low resolution between peaks - Mobile phase composition is not optimal.- Inefficient column.- Optimize the gradient of the mobile phase (e.g., water/acetonitrile or water/methanol).- Use a column with a smaller particle size or a different stationary phase chemistry.
High backpressure - Column frit is clogged.- Sample precipitation on the column.- Filter the sample before injection.- Use a guard column to protect the main column.- Backflush the column according to the manufacturer's instructions.
Irreproducible retention times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Check the HPLC system for leaks and ensure proper pump performance.

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Sample Preparation:

    • Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase (e.g., a small amount of the initial mobile phase).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A preparative C18 column is a common choice.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Flow Rate: Adjust based on the column diameter (typically in the range of 10-50 mL/min for preparative columns).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.

  • Fraction Collection:

    • Set the fraction collector to collect peaks based on retention time or detector signal threshold.

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Remove the mobile phase solvents, typically by rotary evaporation.

    • Analyze the purity of the final product using an analytical HPLC or GC-MS. A study on short-chain fatty acids showed good recovery (80.88% to 119.03%) using GC-MS for analysis after derivatization.[5][6]

Purity and Yield Data (Illustrative)

Purification MethodStarting PurityFinal PurityYield
Preparative HPLC~90%>99%~70-85%

Note: The provided purity and yield are illustrative and depend on the complexity of the crude mixture and the optimization of the HPLC method.

Logical Relationship for HPLC Method Development

HPLC_Method_Development cluster_initial Initial Assessment cluster_method_dev Method Development cluster_purification Purification and Analysis assess_purity Assess crude purity (analytical HPLC/GC-MS) identify_impurities Identify major impurities assess_purity->identify_impurities select_column Select stationary phase (e.g., C18) identify_impurities->select_column optimize_mobile_phase Optimize mobile phase (solvents, additives, gradient) select_column->optimize_mobile_phase determine_loading Determine sample loading capacity optimize_mobile_phase->determine_loading run_prep_hplc Run preparative HPLC determine_loading->run_prep_hplc collect_fractions Collect fractions run_prep_hplc->collect_fractions analyze_purity Analyze purity of fractions collect_fractions->analyze_purity analyze_purity->optimize_mobile_phase If impure pool_and_evaporate Pool pure fractions and evaporate solvent analyze_purity->pool_and_evaporate If pure

Caption: Logical workflow for developing a preparative HPLC purification method.

Crystallization

While this compound is a liquid at room temperature, crystallization can be a viable purification method if it is converted to a suitable solid derivative (e.g., a salt or an amide). The principles of crystallization can also be applied if the crude product solidifies at lower temperatures.

Troubleshooting Guide: Crystallization

Problem Potential Cause Recommended Solution
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree.- The cooling rate is too fast.- Choose a solvent with a lower boiling point.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.
No crystal formation - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).- Scratch the inside of the flask with a glass rod or add a seed crystal.
Low recovery of purified product - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with ice-cold solvent.

Experimental Protocol: Crystallization (for a solid derivative)

  • Solvent Selection:

    • Choose a solvent in which the solid derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for carboxylic acid derivatives include water, ethanol, acetone, or mixtures like ethanol/water.

  • Dissolution:

    • Place the crude solid derivative in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Decision Tree for Purification Method Selection

Purification_Selection node_end node_end start Crude this compound boiling_point_diff Significant difference in boiling points of impurities? start->boiling_point_diff thermal_stability Is the compound thermally stable at its boiling point? boiling_point_diff->thermal_stability Yes polarity_diff Significant difference in polarity of impurities? boiling_point_diff->polarity_diff No frac_dist Fractional Distillation thermal_stability->frac_dist Yes vac_dist Vacuum Fractional Distillation thermal_stability->vac_dist No prep_hplc Preparative HPLC polarity_diff->prep_hplc Yes derivatize Consider Derivatization for Crystallization or improved Chromatography polarity_diff->derivatize No

Caption: Decision tree for selecting a suitable purification method for this compound.

References

Technical Support Center: Optimizing 2-Methylvaleric Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Methylvaleric acid derivatization reactions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for my analysis?

A1: this compound, like other short-chain fatty acids, is a polar compound. This polarity can lead to poor peak shape (tailing), low volatility, and potential adsorption to the analytical column, particularly in Gas Chromatography (GC). Derivatization converts the polar carboxylic acid group into a less polar, more volatile derivative, which significantly improves chromatographic separation, peak symmetry, and detection sensitivity.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent and effective methods for derivatizing this compound are:

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]

  • Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester. Common reagents for this include diazomethane, N,N-dimethylformamide dimethylacetal (DMF-DMA), and boron trichloride in methanol (BCl₃-methanol).[1][2][4]

Q3: How do I choose the best derivatization reagent for my application?

A3: The choice of reagent depends on several factors:

  • Sample Matrix: For complex biological samples, a robust method that minimizes by-products is preferable. Silylation with BSTFA + TMCS is a common choice.[3]

  • Analytical Instrument: For GC-MS, silylation is widely used as it produces derivatives with characteristic mass spectra.

  • Safety and Handling: Diazomethane is highly effective but also toxic and explosive, requiring specialized handling procedures.[1] Reagents like BCl₃-methanol and silylating agents are less hazardous but still require proper safety precautions.

  • Presence of Other Functional Groups: Silylating reagents can also derivatize other functional groups like hydroxyls and amines, which can be an advantage or a disadvantage depending on the analytical goals.[1]

Q4: What are the critical parameters to control for an efficient derivatization reaction?

A4: To ensure a complete and reproducible reaction, the following parameters are crucial:

  • Anhydrous Conditions: Water can hydrolyze the derivatizing reagent and the formed derivative, leading to low yields.[2] Samples and solvents should be thoroughly dried.

  • Reaction Temperature: Heating can increase the reaction rate and yield.[2] However, excessive heat can degrade the sample or derivative. Optimal temperatures are typically in the range of 60-100°C.

  • Reaction Time: The reaction must be allowed to proceed to completion. This can range from minutes to hours depending on the reagent and the steric hindrance of the carboxylic acid.

  • Reagent Concentration: A molar excess of the derivatizing reagent is generally recommended to drive the reaction to completion.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Derivative Peak Incomplete reaction.- Optimize reaction time and temperature. - Ensure a sufficient molar excess of the derivatization reagent.
Presence of water in the sample or reagents.- Thoroughly dry the sample before derivatization. - Use anhydrous solvents and fresh, high-quality reagents. - Consider adding a water scavenger.
Degraded derivatization reagent.- Use a fresh vial of the reagent. Store reagents under the recommended conditions (e.g., in a desiccator, refrigerated).
Incorrect pH of the sample.- For some methods, the pH may need to be adjusted to ensure the carboxylic acid is in its protonated form.
Poor Peak Shape (Tailing) Incomplete derivatization.- Re-optimize the derivatization protocol (see "Low or No Derivative Peak").
Active sites in the GC inlet or column.- Use a deactivated inlet liner.[2] - Condition the GC column according to the manufacturer's instructions. - Consider silanizing the glassware.[2]
Co-elution with interfering compounds from the matrix.- Optimize the GC temperature program. - Improve sample clean-up procedures.
Presence of Extraneous Peaks By-products from the derivatization reaction.- Optimize reaction conditions to minimize their formation. - Prepare a reagent blank to identify peaks originating from the reagents.
Contamination from solvents, glassware, or the sample itself.- Use high-purity solvents and reagents. - Thoroughly clean all glassware.
Column bleed.- This typically appears as a rising baseline at high temperatures. Ensure the column is properly conditioned and not exceeding its maximum temperature limit.
Poor Reproducibility Inconsistent sample preparation.- Ensure accurate and precise measurement of the sample and reagents.
Variability in reaction conditions.- Use a heating block or water bath for consistent temperature control. - Ensure consistent reaction times.
Instability of the derivative.- Analyze the samples as soon as possible after derivatization. - Store derivatized samples at a low temperature (e.g., 4°C) if immediate analysis is not possible.

Quantitative Data on Derivatization Efficiency

The efficiency of derivatization can vary depending on the chosen reagent and the sample matrix. Below is a summary of available quantitative data.

Table 1: Derivatization Yield of this compound with Aniline

Derivatizing AgentAnalyteDerivatization YieldReference
AnilineThis compound20 - 49%[5]

Table 2: Recovery of Fatty Acids using Different Methylation Methods

MethodAnalyteRecovery (%)Relative Standard Deviation (%)Reference
KOCH₃/HClC12:0953.5[4]
C14:0924.1[4]
C16:0982.8[4]
C18:0963.2[4]
C18:1t845.3[4]
C18:1c884.8[4]
C18:2tt855.1[4]
C18:2cc894.5[4]
TMS-DMC12:0962.9[4]
C14:0943.3[4]
C16:01012.1[4]
C18:0982.5[4]
C18:1t904.2[4]
C18:1c933.8[4]
C18:2tt914.0[4]
C18:2cc953.1[4]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is suitable for the derivatization of this compound for GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 100 µL of a mixture of pyridine and ethyl acetate (1:1 v/v) to dissolve the sample.

  • Derivatization: Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set at 60°C for 30 minutes.[3]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Esterification using Boron Trichloride (BCl₃) in Methanol

This protocol is a common method for preparing fatty acid methyl esters (FAMEs).

Materials:

  • Dried sample containing this compound

  • 12-14% Boron trichloride in methanol (BCl₃-methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipette

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the dried sample into a reaction vial.

  • Reagent Addition: Add 2 mL of 12-14% BCl₃-methanol reagent to the vial.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath at 60°C for 5-10 minutes. The optimal time should be determined for the specific sample matrix.

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Cap and vortex vigorously for 30 seconds to extract the methyl esters into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Visualized Workflows

experimental_workflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis start Start with Dried Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Reagent dissolve->add_reagent react Incubate at Optimal Temperature and Time add_reagent->react cool Cool to Room Temperature react->cool extract Extract with Organic Solvent (if necessary) cool->extract dry Dry with Anhydrous Na2SO4 (if necessary) extract->dry analyze Inject into GC-MS dry->analyze

Caption: A generalized workflow for the derivatization of this compound.

troubleshooting_workflow Troubleshooting Logic for Derivatization Issues start Problem Encountered? (e.g., Low Yield, Poor Peak Shape) check_water Anhydrous Conditions Ensured? start->check_water check_reagent Reagent Fresh and in Excess? check_water->check_reagent Yes solution_water Dry Sample and Solvents Thoroughly check_water->solution_water No check_conditions Reaction Time and Temperature Optimized? check_reagent->check_conditions Yes solution_reagent Use Fresh Reagent; Increase Reagent Amount check_reagent->solution_reagent No check_cleanup Sample Matrix Interference? check_conditions->check_cleanup Yes solution_conditions Systematically Vary Time and Temperature check_conditions->solution_conditions No solution_cleanup Improve Sample Clean-up Protocol check_cleanup->solution_cleanup Yes end Problem Resolved check_cleanup->end No solution_water->check_reagent solution_reagent->check_conditions solution_conditions->check_cleanup solution_cleanup->end

Caption: A logical workflow for troubleshooting common derivatization problems.

References

Safe handling and disposal procedures for 2-Methylvaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Methylvaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and combustible liquid.[1] It can cause severe skin burns and serious eye damage.[1][2] Inhalation of vapors or mists may cause respiratory irritation.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: It is mandatory to wear protective gloves, protective clothing, eye protection (safety goggles or glasses), and face protection (face shield).[1][2][4] In case of insufficient ventilation, a NIOSH/MSHA approved respirator with an appropriate filter for acid gases should be used.[4]

Q3: How should I properly store this compound in the laboratory?

A3: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][4] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and bases.[2][4]

Q4: What is the correct procedure for disposing of this compound waste?

A4: this compound waste must be disposed of in accordance with local, state, and federal regulations. The recommended method is to use a licensed chemical waste disposal company.[5] Do not mix it with other waste and leave it in its original container. Under no circumstances should it be allowed to enter drains or sewer systems.[1][3]

Q5: Can I neutralize small amounts of this compound for disposal?

A5: Neutralization of very small, dilute quantities of this compound with a base like sodium bicarbonate may be a possibility, but this requires prior approval from your institution's Environmental Health and Safety (EHS) office.[5] This procedure should only be performed by trained personnel in a chemical fume hood.[5]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • Issue: You have accidentally splashed this compound on your skin or in your eyes.

  • Solution:

    • Skin Contact: Immediately take off all contaminated clothing.[1][4] Rinse the affected skin area with plenty of water/shower for at least 15 minutes.[1][4] Seek immediate medical attention.[1][4]

    • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do so.[1][4] Continue rinsing for at least 15 minutes.[4] Immediately call a poison center or doctor/physician.[1][4]

Scenario 2: Small Spill of this compound

  • Issue: A small amount of this compound has been spilled on the lab bench.

  • Solution:

    • Evacuate non-essential personnel from the immediate area.[1]

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][5]

    • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[5]

    • Clean the affected area thoroughly.[1]

    • Do not allow the spilled chemical to enter drains.[1]

Scenario 3: Inhalation of Vapors

  • Issue: You are feeling dizzy or experiencing respiratory irritation after working with this compound.

  • Solution:

    • Immediately move to an area with fresh air.[1]

    • If you are not breathing, have a trained person administer artificial respiration.[4]

    • Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1]

Quantitative Data Summary

PropertyValueReference
Flash Point 93 °C (199.4 °F) - closed cup[6]
Boiling Point 196-197 °C[6]
Density 0.931 g/mL at 25 °C[6]
Oral LD50 (Rat) 2040 mg/kg[2]
UN Number 3265
Hazard Class 8 (Corrosive)
Packing Group III

Experimental Protocols

Protocol 1: Spill Neutralization (for very small, dilute quantities with EHS approval)

  • Preparation: Don appropriate PPE (chemical-resistant gloves, safety goggles, lab coat, and face shield) and work within a certified chemical fume hood.[5]

  • Dilution: If the acid is concentrated, slowly add it to a large volume of cold water to dilute it to a concentration below 10%.[5]

  • Neutralization: Place the diluted acid solution in a large beaker with a stir bar. While stirring, slowly add a weak base such as sodium bicarbonate. Be cautious as this can cause foaming and heat generation.[5]

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[5] Continue adding the neutralizing agent until the pH is between 6 and 8.

  • Disposal: Once neutralized, the solution may be eligible for drain disposal, but only with explicit permission from your institution's EHS department.

Protocol 2: First Aid for Ingestion

  • Immediate Action: If this compound is swallowed, rinse the mouth with water.[2][4]

  • Do NOT Induce Vomiting: There is a risk of perforation.[1]

  • Hydration: Have the victim drink water (two glasses at most).[1]

  • Medical Attention: Call a physician or poison control center immediately.[1][2][4] Do not attempt to neutralize the acid in the stomach.[1]

Visualizations

Spill_Response_Workflow cluster_prep Initial Response cluster_action Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Evacuate Evacuate Area Assess->Evacuate Large Spill PPE Don Appropriate PPE Assess->PPE Small Spill Alert Alert Supervisor & EHS Evacuate->Alert Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose

Caption: Decision workflow for responding to a this compound spill.

Safe_Handling_Workflow cluster_planning Experiment Planning cluster_execution Handling & Use cluster_cleanup Post-Experiment ReviewSDS Review Safety Data Sheet (SDS) GatherPPE Gather Required PPE ReviewSDS->GatherPPE PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) GatherPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleAcid Handle this compound with Care DonPPE->HandleAcid CloseContainer Keep Container Tightly Closed When Not in Use HandleAcid->CloseContainer CollectWaste Collect Waste in Designated Container CloseContainer->CollectWaste Decontaminate Decontaminate Work Area CollectWaste->Decontaminate RemovePPE Remove and Dispose of/ Clean PPE Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: General workflow for the safe handling of this compound.

References

Addressing skin and eye irritation from 2-Methylvaleric acid exposure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylvaleric acid. Adherence to these guidelines is critical to ensure personal safety and experimental integrity.

Section 1: Troubleshooting Guides for Skin and Eye Irritation

Immediate action is crucial in the event of accidental exposure to this compound, a corrosive compound that can cause severe skin burns and eye damage.[1] The following guides outline the necessary steps to take in case of skin or eye contact.

Skin Exposure

Immediate Actions:

  • Remove Contaminated Clothing: Immediately take off all contaminated clothing, including shoes.[1][2]

  • Rinse Skin: Flush the affected skin area with copious amounts of water for at least 15 minutes.[2] If available, use a safety shower for large exposures.

  • Wash with Soap and Water: After initial rinsing, gently wash the affected area with soap and water.[2]

  • Seek Medical Attention: Immediately call a poison center or a doctor.[1] Severe skin burns require prompt medical evaluation and treatment.

Troubleshooting Persistent Irritation:

IssuePossible CauseRecommended Action
Redness, pain, or blistering persists after rinsing.Incomplete removal of the acid or significant tissue damage.Continue rinsing and seek immediate medical attention. Do not apply any creams or ointments without medical advice.
A large area of skin is affected.Significant splash or immersion.Use a safety shower for at least 15 minutes and have someone call for emergency medical services.
Clothing is stuck to the skin.The acid has caused the material to adhere to the burn.Do not attempt to remove it. Continue to flush with water and wait for medical professionals.
Eye Exposure

Immediate Actions:

  • Flush Eyes: Immediately and continuously rinse the affected eye(s) with a gentle stream of clean, lukewarm water for at least 15 minutes. Use an eyewash station if available.[2]

  • Remove Contact Lenses: If present and easy to do, remove contact lenses after the initial flushing has begun.[2]

  • Hold Eyelids Open: Keep the eyelids open during flushing to ensure water reaches all parts of the eye and under the eyelids.

  • Seek Immediate Medical Attention: After flushing, it is imperative to seek immediate evaluation by an ophthalmologist or emergency medical services.[1]

Troubleshooting Post-Flushing Symptoms:

IssuePossible CauseRecommended Action
Persistent pain, redness, or blurred vision after 15 minutes of flushing.Severe corneal damage.Continue gentle flushing while awaiting medical assistance. Do not rub the eyes.
Difficulty keeping the eye open.Severe irritation and pain.Have another person assist with holding the eyelid open during flushing.
Feeling of a foreign body in the eye.Potential for residual chemical particles.Continue flushing and inform the medical professionals about this sensation.

Emergency Response Workflow for this compound Exposure

G Emergency Response Workflow for this compound Exposure cluster_skin Skin Exposure cluster_eye Eye Exposure skin_exposure Skin Contact Occurs remove_clothing Immediately remove all contaminated clothing. skin_exposure->remove_clothing Step 1 rinse_skin Rinse skin with water for at least 15 minutes. remove_clothing->rinse_skin Step 2 wash_skin Wash with soap and water. rinse_skin->wash_skin Step 3 seek_medical_skin Seek immediate medical attention. wash_skin->seek_medical_skin Step 4 eye_exposure Eye Contact Occurs flush_eyes Immediately flush eyes with water for 15 minutes. eye_exposure->flush_eyes Step 1 remove_contacts Remove contact lenses (if applicable and easy to do). flush_eyes->remove_contacts Step 2 seek_medical_eye Seek immediate medical attention. remove_contacts->seek_medical_eye Step 3

Caption: Workflow for immediate actions following skin or eye exposure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also a combustible liquid.

Q2: What are the typical symptoms of skin and eye exposure?

A2: Skin contact can lead to redness, pain, and severe burns. Eye contact can cause immediate pain, redness, blurred vision, and potentially irreversible eye damage.

Q3: What Personal Protective Equipment (PPE) should I wear when handling this compound?

A3: It is mandatory to wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat or chemical-resistant apron. All handling of the pure substance should be done in a certified chemical fume hood.

Q4: Is there an established occupational exposure limit for this compound?

A4: Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH established for this compound.[1] It is crucial to handle it in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

Q5: What type of gloves are recommended for handling this compound?

Q6: How should I clean up a small spill of this compound?

A6: For a small spill, first ensure the area is well-ventilated and you are wearing appropriate PPE. Contain the spill with an inert absorbent material such as sand, earth, or a commercial acid absorbent. Do not use combustible materials like sawdust. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Section 3: Data Presentation

Personal Protective Equipment (PPE) Recommendations

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors causing severe eye damage.
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin contact and chemical burns.
Body Protection Chemical-resistant lab coat or apronProtects against skin contact from splashes.
Respiratory Use in a certified chemical fume hoodMinimizes inhalation of corrosive and irritating vapors.

First Aid Quick Reference

Exposure RouteImmediate ActionDurationFollow-up
Skin Remove contaminated clothing, rinse with water.At least 15 minutesWash with soap and water, seek immediate medical attention.
Eyes Flush with water at an eyewash station.At least 15 minutesRemove contact lenses if possible, seek immediate medical attention.

Section 4: Experimental Protocols

General Protocol for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Assemble all necessary materials, including the required PPE.

    • Have a spill kit readily available.

  • Donning PPE:

    • Put on a lab coat, followed by chemical safety goggles and a face shield.

    • Don the appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Handling and Dispensing:

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep containers of this compound sealed when not in use.

  • Waste Disposal:

    • Dispose of all waste contaminated with this compound in a designated hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution after use.

    • Properly remove and dispose of gloves after handling.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Protocol for Use as an Internal Standard in Gas Chromatography (GC)

This compound is sometimes used as an internal standard for the analysis of other short-chain fatty acids.[5]

  • Stock Solution Preparation:

    • Inside a chemical fume hood, prepare a stock solution of this compound in a suitable solvent (e.g., HPLC grade water or an organic solvent compatible with your sample matrix) at a known concentration (e.g., 0.2 mg/mL).[5]

    • Use calibrated volumetric flasks and pipettes for accuracy.

  • Sample and Standard Spiking:

    • Add a precise volume of the this compound internal standard stock solution to all calibration standards, quality control samples, and unknown samples.

    • The final concentration of the internal standard should be consistent across all samples.

  • Sample Preparation:

    • Follow your established protocol for the extraction and derivatization of short-chain fatty acids from your sample matrix (e.g., fecal samples).[6]

  • GC-MS Analysis:

    • Inject the prepared samples into the GC-MS system.

    • Develop a GC method that provides good separation of this compound from the other analytes of interest.[5]

  • Data Analysis:

    • Quantify the target analytes by calculating the ratio of their peak area to the peak area of the this compound internal standard.

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound prep Preparation: - Verify fume hood, safety shower, eyewash. - Assemble materials and PPE. - Have spill kit ready. ppe Don PPE: - Lab coat - Goggles and face shield - Chemical-resistant gloves prep->ppe handling Handling in Fume Hood: - Dispense carefully. - Keep containers sealed. ppe->handling waste Waste Disposal: - Use designated hazardous  waste containers. handling->waste decon Decontamination: - Clean work surfaces. - Dispose of gloves properly. waste->decon hygiene Personal Hygiene: - Wash hands thoroughly. decon->hygiene

Caption: A logical workflow for the safe handling of this compound.

References

Selecting the appropriate solvent for 2-Methylvaleric acid stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methylvaleric Acid Stock Solutions

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate solvent for preparing this compound stock solutions. It includes frequently asked questions, troubleshooting advice, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is slightly soluble in water but readily dissolves in common organic solvents.[1] For general laboratory use, ethanol, ether, and chloroform are effective.[1] For biological experiments, particularly cell culture, dimethyl sulfoxide (DMSO) is a widely used solvent.[2][3]

Q2: What is the solubility of this compound in water?

A2: The solubility of this compound in water is approximately 13 g/L.[1][4]

Q3: Are there established protocols for preparing this compound for in vivo studies?

A3: Yes, for in vivo studies, specific formulations are used to ensure biocompatibility and dissolution. One such protocol involves a multi-component solvent system:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline[2]

Another option includes:

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)[2]

These formulations can achieve a concentration of at least 2.5 mg/mL.[2]

Q4: How should I store this compound stock solutions?

A4: The storage conditions for this compound stock solutions depend on the temperature:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.[2][3]

To maintain stability, it is recommended to store the solution in aliquots to avoid repeated freeze-thaw cycles.

Q5: Is this compound stable in solution?

A5: this compound is stable under normal conditions.[5] However, it is incompatible with strong oxidizing agents and strong bases.[5]

Troubleshooting Guide

Issue 1: My this compound is not dissolving completely.

  • Solution: Gentle heating and sonication can aid in the dissolution of this compound.[2] For instance, warming the solution to 37°C or using an ultrasonic bath can be effective. If working with DMSO, ensure it is a fresh, anhydrous grade, as hygroscopic DMSO can affect solubility.[3]

Issue 2: The solution appears cloudy or has precipitated after preparation or storage.

  • Solution: This may be due to the solvent choice, concentration, or storage conditions.

    • Re-dissolve: Try warming and sonicating the solution as described above.[2]

    • Solvent consideration: For aqueous-based media, the limited water solubility might be the issue. Consider using a co-solvent system or switching to a more suitable organic solvent like DMSO for the initial stock.[1][2]

    • Storage: Ensure the stock solution is stored at the recommended temperature and that aliquots are used to prevent issues from repeated freezing and thawing.[2]

Issue 3: I am observing cellular toxicity in my cell culture experiments.

  • Solution: The solvent itself, especially at higher concentrations, can be toxic to cells.

    • Limit DMSO concentration: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept low, often below 0.5% or 1%, to avoid cytotoxicity.

    • Alternative Solvents: If DMSO toxicity is a concern, consider other less toxic organic solvents or specialized formulations. However, always perform a solvent toxicity control experiment.

    • pH check: Ensure that the addition of the acidic this compound stock solution does not significantly alter the pH of your culture medium.

Data Presentation

Solubility of this compound in Various Solvents

SolventSolubilityReference
Water13 g/L[1][4]
EthanolReadily soluble[1]
EtherReadily soluble[1]
ChloroformReadily soluble[1]
DMSO≥ 100 mg/mL[2][3]
DMSO/PEG300/Tween-80/Saline≥ 2.5 mg/mL[2]
DMSO/SBE-β-CD in Saline≥ 2.5 mg/mL[2]

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (liquid, density ~0.931 g/mL)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Calculate the required volume of this compound:

    • The molecular weight of this compound is 116.16 g/mol .

    • To prepare a 100 mM (0.1 M) solution, you need 0.1 moles/L or 11.616 g/L.

    • For 1 mL of stock solution, you would need 11.616 mg.

    • Using the density (0.931 g/mL or 931 mg/mL), the volume of this compound needed is: Volume (µL) = (11.616 mg / 931 mg/mL) * 1000 µL/mL ≈ 12.48 µL

  • Dispensing:

    • In a sterile vial, carefully pipette 12.48 µL of this compound.

  • Dissolving:

    • Add a sufficient volume of anhydrous DMSO to reach a final volume of 1 mL.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution or sonicate in an ultrasonic bath.[2]

  • Sterilization (for cell culture):

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3]

Mandatory Visualization

SolventSelectionWorkflow start Start: Need to prepare This compound Stock exp_type What is the experimental application? start->exp_type general_lab General Lab Use (e.g., synthesis, analysis) exp_type->general_lab General biological Biological Assay (in vitro / in vivo) exp_type->biological Biological organic_solvents Select common organic solvent: - Ethanol - Ether - Chloroform general_lab->organic_solvents in_vitro In Vitro (e.g., Cell Culture)? biological->in_vitro in_vivo In Vivo? biological->in_vivo dissolution_check Does the compound dissolve completely? organic_solvents->dissolution_check dmso Use DMSO as the primary solvent. Prepare a concentrated stock. in_vitro->dmso special_formulation Use a biocompatible formulation: - DMSO/PEG300/Tween-80/Saline - DMSO/SBE-β-CD/Saline in_vivo->special_formulation dilute Dilute stock into aqueous culture medium before use. Keep final solvent conc. low. dmso->dilute special_formulation->dissolution_check dilute->dissolution_check troubleshoot Troubleshoot: - Gently warm (37°C) - Sonicate dissolution_check->troubleshoot No end End: Stock Solution Prepared dissolution_check->end Yes troubleshoot->dissolution_check

References

Strategies to increase the solubility of 2-Methylvaleric acid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Methylvaleric acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound?

This compound is a branched-chain carboxylic acid. It is a colorless to pale yellow liquid at room temperature. Its solubility is limited in aqueous solutions but higher in organic solvents.[1]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for developing effective solubilization strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₁₂O₂[2]
Molecular Weight116.16 g/mol [2]
AppearanceColorless to pale yellow liquid[2]
pKa~4.8[3]
Water Solubility~13-15 g/L at 20-25°C
Organic Solvent SolubilitySoluble in DMSO, ethanol, ether, chloroform[3][4]

Q3: What are the primary strategies to increase the aqueous solubility of this compound?

There are four primary methods to enhance the solubility of this compound in aqueous media for experiments:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the acid.

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin.

  • Micellar Solubilization: Using surfactants to form micelles that carry the acid.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies and troubleshooting for the most common solubility challenges.

Strategy 1: pH Adjustment

Issue: My this compound is not dissolving in my aqueous buffer.

Cause: At a pH below its pKa (~4.8), this compound exists predominantly in its neutral, less soluble form. To increase solubility, it must be converted to its more soluble anionic (carboxylate) form.[5]

Solution: Increase the pH of the aqueous solution to be at least 2 units above the pKa. A pH of 7 or higher is generally sufficient. This deprotonates the carboxylic acid, forming the highly soluble 2-methylvalerate salt.

start Start: Insoluble This compound check_ph Measure pH of Aqueous Solution start->check_ph ph_low pH < pKa (4.8)? check_ph->ph_low add_base Add Base (e.g., 1M NaOH) dropwise with stirring ph_low->add_base Yes ph_high pH is already high ph_low->ph_high No recheck_ph Measure pH add_base->recheck_ph ph_ok pH > 6.8? recheck_ph->ph_ok ph_ok->add_base No dissolved Result: Soluble 2-Methylvalerate Salt ph_ok->dissolved Yes other_method Consider other solubilization methods ph_high->other_method

Caption: Workflow for increasing solubility via pH adjustment.

Objective: To prepare a clear aqueous solution of this compound by converting it to its sodium salt.

Materials:

  • This compound

  • Purified water (e.g., deionized or distilled)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and magnetic stir bar

Methodology:

  • Add the desired amount of this compound to a beaker containing the required volume of purified water. The solution will likely be cloudy or form a separate phase.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise to the mixture.

  • Monitor the pH of the solution continuously.

  • Continue adding NaOH until the this compound fully dissolves and the solution becomes clear.

  • Confirm that the final pH is in the desired range for your experiment (typically pH > 6.8).[6] If necessary, adjust with small additions of NaOH or a dilute acid (e.g., 0.1 M HCl), though be aware that lowering the pH near the pKa may cause precipitation.

Strategy 2: Co-solvency

Issue: I need to dissolve this compound for an experiment, but cannot alter the pH, or require a non-aqueous solvent system.

Cause: The polarity of the solvent is not suitable for dissolving the compound. This compound has both polar (carboxylic acid) and non-polar (alkyl chain) regions, making a single solvent challenging.

Solution: Use a co-solvent system, which is a mixture of solvents. By blending a primary solvent (like water or a buffer) with a miscible organic co-solvent, you can modify the overall polarity of the solvent system to better match the solute.[7]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility InformationSource(s)
Water~13-15 g/L
Ethanol (95%)1 mL dissolves in 1 mL of solvent[2]
DMSO≥ 100 mg/mL (requires sonication)[4]
PEG300, Tween-80Used in combination to achieve ≥ 2.5 mg/mL[8]
SBE-β-CD (in Saline)Used in combination to achieve ≥ 2.5 mg/mL[8]

Objective: To prepare a stock solution of this compound using a co-solvent system. This protocol is adapted from a known formulation.[8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare a concentrated stock in DMSO: If possible, first dissolve the this compound in a small amount of pure DMSO. Heating to 37°C or using an ultrasonic bath can aid dissolution.[4]

  • Sequential Addition: To prepare a final solution, add the solvents sequentially. For a target formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

    • Start with the required volume of the this compound/DMSO stock.

    • Add the required volume of PEG300. Vortex until the solution is clear.

    • Add the required volume of Tween-80. Vortex until the solution is clear.

    • Finally, add the required volume of saline. Vortex thoroughly.

  • Observation: If at any stage the solution becomes cloudy or precipitation occurs, gentle warming or sonication can be used to aid dissolution.[8]

Troubleshooting:

  • Precipitation upon dilution: This occurs when the primary solvent cannot maintain the solubility established by the co-solvent. Try reducing the initial stock concentration or performing an intermediate dilution step into a mixture of the co-solvent and primary solvent before the final dilution.

Strategy 3: Cyclodextrin Complexation

Issue: My experiment is sensitive to organic solvents and pH changes, but I need higher aqueous solubility.

Cause: The hydrophobic alkyl chain of this compound limits its interaction with water.

Solution: Use cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] The this compound molecule can become encapsulated within the hydrophobic cavity, forming an "inclusion complex" that has significantly greater aqueous solubility.[9]

start Start: Insoluble This compound add_acid Add this compound to CD solution start->add_acid prep_cd Prepare aqueous solution of Cyclodextrin (e.g., SBE-β-CD) prep_cd->add_acid mix Stir/Shake at constant temperature for 24-72h to reach equilibrium add_acid->mix filter Filter through 0.22 µm syringe filter to remove undissolved acid mix->filter analyze Analyze supernatant for dissolved acid concentration (e.g., by HPLC) filter->analyze result Result: Soluble Inclusion Complex analyze->result

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Objective: To determine the increase in aqueous solubility of this compound by complexation with a cyclodextrin (e.g., SBE-β-CD or HP-β-CD).

Materials:

  • This compound

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • Analytical method to quantify this compound (e.g., HPLC, GC-MS)

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in your chosen aqueous buffer at various concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Add Excess Acid: Add an excess amount of this compound to each vial containing the different cyclodextrin concentrations. Ensure there is undissolved acid visible in each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for 24-72 hours to allow the system to reach equilibrium.[10]

  • Sample Preparation: After equilibration, let the vials stand to allow undissolved solid to settle. Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of dissolved this compound using a validated analytical method.

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this "phase solubility diagram" can be used to determine the complexation efficiency.[11]

Strategy 4: Micellar Solubilization

Issue: I need to create a stable aqueous formulation of this compound without using co-solvents or cyclodextrins.

Cause: The hydrophobic nature of the molecule prevents it from dissolving in water.

Solution: Use a surfactant at a concentration above its Critical Micelle Concentration (CMC). Surfactants are amphiphilic molecules that self-assemble into spherical structures called micelles in water. The hydrophobic tails form a core, while the hydrophilic heads face the water.[6] this compound can be partitioned into the hydrophobic core of these micelles, effectively "dissolving" it in the aqueous phase.[12]

Objective: To increase the apparent aqueous solubility of this compound using a surfactant.

Materials:

  • This compound

  • A suitable surfactant (e.g., Tween-80, Polysorbate 80, Sodium Dodecyl Sulfate - SDS)

  • Aqueous buffer

  • Stir plate and magnetic stir bar

  • Analytical method for quantification

Methodology:

  • Determine the CMC: Find the Critical Micelle Concentration (CMC) of your chosen surfactant in your buffer from literature or experimental determination.

  • Prepare Surfactant Solutions: Prepare a series of surfactant solutions in the aqueous buffer at concentrations both below and significantly above the CMC.

  • Add Excess Acid: Add an excess amount of this compound to each surfactant solution.

  • Equilibration: Stir the mixtures for 24 hours at a constant temperature to reach equilibrium.[13]

  • Sample and Analyze: Filter the samples through a 0.22 µm filter and quantify the concentration of dissolved this compound.

  • Data Analysis: Plot the solubility of this compound against the surfactant concentration. A sharp increase in solubility should be observed at surfactant concentrations above the CMC, indicating micellar solubilization.[13]

Troubleshooting:

  • Low Solubilization: The chosen surfactant may not be optimal. The solubilization capacity depends on the surfactant's structure.[14] Consider screening different types of surfactants (anionic, cationic, non-ionic).

  • Foaming: Vigorous agitation of surfactant solutions can cause excessive foaming. Stir gently or use a shaker with controlled speed.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Methylvaleric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), is crucial in various research fields, from gut microbiome studies to drug development, where it can serve as a biomarker. This guide provides an objective comparison of the primary analytical methods for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, it addresses the critical aspect of chiral separation of its enantiomers.

Quantitative Performance Comparison

The choice of an analytical method hinges on its quantitative performance. The following table summarizes key validation parameters for GC-MS, LC-MS/MS, and NMR spectroscopy for the analysis of short-chain fatty acids, including this compound. It is important to note that performance can vary based on the specific instrumentation, sample matrix, and protocol employed.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) Low (typically in the low µM to nM range)[1]Very Low (can reach pM to fM levels)High (typically in the low µM to mM range)[2]
Limit of Quantification (LOQ) Low (typically in the µM range)[1]Very Low (can reach nM to pM levels)[3]High (typically in the µM to mM range)[2]
Linearity (R²) Excellent (typically >0.99)[1][4]Excellent (typically >0.99)[3][5]Good (typically >0.99)[2]
Accuracy (% Recovery) Good to Excellent (typically 80-120%)[1]Good to Excellent (typically 80-120%)[1]Good to Excellent (can be affected by matrix)
Precision (%RSD) Excellent (typically <15%)[1]Excellent (typically <15%)[1]Good (can be higher than MS methods)[2]
Throughput Moderate to HighHighModerate
Matrix Effect Can be significant, often requires extensive sample cleanupCan be significant, manageable with appropriate internal standards and sample preparation[6]Less prone to matrix effects compared to MS-based methods[2]
Chiral Separation Possible with chiral columns or derivatizationPossible with chiral columns or chiral mobile phase additivesPossible with chiral solvating agents, but less common for quantification

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are representative protocols for each of the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile compounds. For non-volatile analytes like this compound, a derivatization step is mandatory to increase volatility.

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 100 µL of plasma or fecal homogenate, add an internal standard (e.g., a deuterated analog of this compound).

  • Acidify the sample with 10 µL of 5 M HCl to protonate the carboxylic acid.

  • Add 500 µL of an extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction with another 500 µL of the organic solvent and combine the organic layers.

  • Evaporate the solvent under a gentle stream of nitrogen.

Derivatization (using Pentafluorobenzyl Bromide - PFBBr):

  • To the dried extract, add 50 µL of a PFBBr solution in acetone and 10 µL of a catalyst (e.g., diisopropylethylamine).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Evaporate the solvent and derivatization reagents under nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection of 1 µL.

  • Oven Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often analyze this compound without derivatization, although derivatization can improve chromatographic retention and ionization efficiency.

Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma or fecal supernatant, add an internal standard.

  • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides structural information and can be used for quantification without the need for derivatization or extensive sample separation.

Sample Preparation:

  • To 500 µL of fecal extract or plasma ultrafiltrate, add 100 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).

  • Adjust the pH of the sample to ~7.0.

  • Centrifuge to remove any precipitates.

  • Transfer the supernatant to an NMR tube.

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., ≥400 MHz).

  • Experiment: A standard 1D proton NMR experiment with water suppression.

  • Data Processing: The signal integral of a specific resonance of this compound is compared to the integral of the internal standard for quantification.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral molecule, distinguishing between its enantiomers (R and S) can be critical. This is typically achieved using chiral HPLC.

Methodology:

  • Chiral Stationary Phase (CSP): The most common approach is to use a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase: The choice of mobile phase depends on the CSP. For normal-phase chromatography, mixtures of hexane and an alcohol (e.g., isopropanol) are common. For reversed-phase, aqueous buffers with organic modifiers are used.

  • Derivatization: In some cases, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. However, the direct method using a CSP is generally preferred.

Methodology Diagrams

To visualize the workflows of the described analytical methods, the following diagrams are provided in the DOT language for Graphviz.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate1 Evaporate Solvent LLE->Evaporate1 Add_Reagent Add PFBBr Evaporate1->Add_Reagent Heat Heat Add_Reagent->Heat Evaporate2 Evaporate Reagents Heat->Evaporate2 Reconstitute Reconstitute in Hexane Evaporate2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for this compound Quantification by GC-MS.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate Eluate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound Quantification by LC-MS/MS.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Extract Add_Buffer Add D2O Buffer with Internal Standard Sample->Add_Buffer Centrifuge Centrifuge Add_Buffer->Centrifuge Transfer Transfer to NMR Tube Centrifuge->Transfer NMR NMR Analysis Transfer->NMR

Caption: Workflow for this compound Quantification by NMR.

Conclusion

The selection of an optimal analytical method for this compound quantification depends on the specific requirements of the study.

  • GC-MS is a reliable and well-established method, particularly suitable for targeted analysis when high sensitivity is required after derivatization.

  • LC-MS/MS offers the highest sensitivity and throughput, making it ideal for the analysis of large sample cohorts and for detecting trace levels of the analyte.

  • NMR Spectroscopy provides a robust, non-destructive, and less labor-intensive alternative for quantification, especially when analyzing samples with higher concentrations of this compound and when simultaneous analysis of other metabolites is desired.

For studies where the stereochemistry of this compound is important, chiral HPLC is the method of choice for separating and quantifying the individual enantiomers. The validation of the chosen method is paramount to ensure the accuracy and reliability of the obtained results.

References

2-Methylvaleric Acid: A Potential New Biomarker for Metabolic Diseases on the Horizon

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and reliable biomarkers for metabolic diseases is a continuous endeavor. In this context, 2-Methylvaleric acid, a branched-chain fatty acid produced by the gut microbiota, is emerging as a potential candidate. This guide provides a comprehensive comparison of this compound with other established and experimental biomarkers for diseases such as type 2 diabetes, supported by available experimental data and detailed methodologies.

This compound: An Introduction

This compound is a short-chain fatty acid (SCFA) produced through the metabolism of branched-chain amino acids by gut microbes.[1][2] Emerging evidence suggests its potential as a biomarker for metabolic diseases, particularly type 2 diabetes, with studies indicating significantly reduced levels in the feces of diabetic mice.[1][2] Its proposed mechanism of action involves the regulation of host energy metabolism and inflammatory responses through G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylase (HDAC).[1][2]

Comparative Analysis of Biomarkers for Type 2 Diabetes

While direct comparative studies for this compound are limited, we can evaluate its potential by comparing its characteristics with other known biomarkers for type 2 diabetes.

Biomarker ClassSpecific Biomarker(s)Sample MatrixDirection of Change in Type 2 DiabetesAnalytical Method
Branched-Chain Fatty Acid This compound FecesDecreased (in diabetic mice) [1]Gas Chromatography-Mass Spectrometry (GC-MS)
Short-Chain Fatty Acids Acetic acid, Propionic acid, Butyric acidFecesInconsistent results; some studies show decreases, others increases or no change[3][4][5][6]GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS)
Branched-Chain and Aromatic Amino Acids Leucine, Isoleucine, Valine, Phenylalanine, TyrosinePlasma, FecesIncreased[7][8]Mass Spectrometry, High-Performance Liquid Chromatography (HPLC)
Keto Acids 3-Methyl-2-oxovaleratePlasma, UrineIncreased[7]Mass Spectrometry
Lipids Ceramides, DiacylglycerolsPlasma, TissueIncreased[9]Mass Spectrometry
Glycemic Markers Glucose, HbA1cBloodIncreasedEnzymatic assays, Immunoassays
Adipokines Leptin, AdiponectinSerumLeptin: Increased; Adiponectin: DecreasedImmunoassays
Inflammatory Markers C-reactive protein (CRP), Interleukin-6 (IL-6)SerumIncreasedImmunoassays

Experimental Protocols

Accurate and reproducible quantification of biomarkers is crucial for their validation. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for analyzing short-chain fatty acids like this compound.

Protocol for Fecal Short-Chain Fatty Acid Analysis by GC-MS

This protocol is a generalized representation based on common methodologies for SCFA analysis.

1. Sample Preparation:

  • Homogenize 50-100 mg of frozen fecal sample in a known volume of acidic solution (e.g., 1M HCl) to protonate the SCFAs.

  • Vortex the mixture thoroughly and sonicate in an ice-water bath for 10-15 minutes to ensure complete extraction.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet solid debris.

2. Extraction:

  • Transfer the supernatant to a new tube.

  • Add an organic solvent (e.g., diethyl ether or ethyl acetate) to the supernatant for liquid-liquid extraction of the SCFAs.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the organic layer containing the SCFAs.

3. Derivatization (Optional but common for improved chromatography):

  • The extracted SCFAs can be derivatized to increase their volatility and improve chromatographic separation. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • The derivatization reaction is typically carried out at a specific temperature and time (e.g., 60°C for 30 minutes).

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for fatty acid analysis (e.g., DB-FFAP).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

5. Quantification:

  • Create a standard curve using known concentrations of this compound and other SCFAs.

  • An internal standard (e.g., a deuterated SCFA) should be added at the beginning of the sample preparation for accurate quantification.

Signaling Pathways

This compound is proposed to exert its biological effects through two primary signaling pathways: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Methylvaleric_Acid This compound GPCR G Protein-Coupled Receptor (GPCR) 2_Methylvaleric_Acid->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Regulation of Energy Metabolism, Inflammation) Second_Messenger->Cellular_Response Initiates

Figure 1: G Protein-Coupled Receptor Signaling Pathway for this compound.

Histone_Deacetylase_Inhibition cluster_nucleus Cell Nucleus 2_Methylvaleric_Acid This compound HDAC Histone Deacetylase (HDAC) 2_Methylvaleric_Acid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Deacetylation Gene_Expression Altered Gene Expression (e.g., related to Metabolism and Inflammation) Acetylated_Histones->Gene_Expression Promotes

Figure 2: Mechanism of Histone Deacetylase (HDAC) Inhibition by this compound.

Conclusion and Future Directions

This compound presents an intriguing possibility as a novel biomarker for metabolic diseases, particularly type 2 diabetes. Its origin from the gut microbiota links it to a critical area of metabolic health research. However, the current evidence is primarily based on animal models. To validate this compound as a robust clinical biomarker, further research is imperative. This includes:

  • Human Cohort Studies: Large-scale human studies are needed to confirm the association between fecal or plasma this compound levels and the presence and progression of type 2 diabetes and other metabolic disorders.

  • Direct Comparative Analyses: Studies directly comparing the diagnostic and prognostic performance of this compound with established biomarkers are essential.

  • Mechanistic Elucidation: Deeper investigation into the specific GPCRs and HDACs that this compound interacts with will clarify its precise role in metabolic regulation.

The exploration of this compound and other gut microbiota-derived metabolites holds significant promise for advancing our understanding and management of metabolic diseases. Continued research in this area may lead to the development of new diagnostic tools and therapeutic strategies.

References

A Comparative Analysis of 2-Methylvaleric Acid and Other Short-Chain Fatty Acids in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Short-chain fatty acids (SCFAs) are key microbial metabolites that play a pivotal role in host physiology, influencing a spectrum of biological processes from energy metabolism to immune responses. While the activities of straight-chain SCFAs like butyrate, propionate, and acetate have been extensively studied, the biological impact of branched-chain SCFAs, such as 2-methylvaleric acid, remains less characterized. This guide provides a comparative overview of the known biological activities of this compound versus the well-documented effects of butyrate, propionate, and acetate, supported by available experimental data and detailed methodologies for key assays.

Overview of Biological Activities

Short-chain fatty acids exert their biological effects primarily through two main mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), notably GPR41 (FFAR3) and GPR43 (FFAR2). These actions translate into a range of physiological outcomes, including anti-inflammatory, anti-cancer, and metabolic effects.

This compound , a branched-chain SCFA, is produced from the microbial metabolism of branched-chain amino acids.[1] While its direct biological activities are not as extensively documented as those of its straight-chain counterparts, it is suggested that it may also modulate host energy metabolism and inflammatory responses through GPCR activation or HDAC inhibition.[2] However, quantitative data to support these potential functions are limited. Studies have indicated that branched-chain SCFAs are generally less potent in their biological activities compared to straight-chain SCFAs.[3]

Butyrate , a four-carbon straight-chain SCFA, is a potent inhibitor of class I and IIa HDACs and serves as a primary energy source for colonocytes.[4] Its ability to induce histone hyperacetylation leads to changes in gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[5] Butyrate also exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]

Propionate , a three-carbon straight-chain SCFA, is also an HDAC inhibitor, although generally less potent than butyrate.[7] It is a potent activator of both GPR41 and GPR43, contributing to its roles in metabolic regulation and immune responses.[8][9] Propionate has been shown to induce apoptosis and cell cycle arrest in cancer cells and to possess anti-inflammatory properties.[6]

Acetate , the most abundant two-carbon SCFA in the colon, is a primary activator of GPR43.[10] While it is a weak HDAC inhibitor, its activation of GPCRs plays a role in regulating appetite, fat storage, and immune function.[9]

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and other major SCFAs. It is important to note the significant lack of direct experimental data for this compound, which necessitates cautious interpretation and highlights the need for further research.

Fatty AcidTargetAssay TypeIC50/EC50Cell Line/System
This compound HDACs-Data Not Available-
GPR41/FFAR3-Data Not Available-
GPR43/FFAR2-Data Not Available-
Butyrate HDACsHDAC Activity Assay~0.09 mM[7]HT-29 (human colon carcinoma)
GPR41/FFAR3cAMP Assay~10-100 µM[11]-
GPR43/FFAR2cAMP Assay~1-10 mM[8]CHO cells expressing human GPR43
Propionate HDACsHDAC Activity AssayLess potent than butyrate[7]HT-29 (human colon carcinoma)
GPR41/FFAR3cAMP Assay~10-100 µM[11]-
GPR43/FFAR2cAMP Assay~0.1-1 mM[8]CHO cells expressing human GPR43
Acetate HDACsHDAC Activity AssayWeak inhibitor-
GPR41/FFAR3cAMP Assay>1 mM[11]-
GPR43/FFAR2cAMP Assay~0.1-1 mM[8]CHO cells expressing human GPR43
Fatty AcidBiological EffectAssay TypeIC50/Effective ConcentrationCell Line/System
This compound Anti-inflammatory-Data Not Available-
Anti-cancer-Data Not Available-
Butyrate Anti-inflammatory (TNF-α reduction)ELISA30 mM[6]Human neutrophils
Anti-cancer (cell proliferation)Cell Viability AssayIC50: 5 mM[5]HT-29 cells
Propionate Anti-inflammatory (TNF-α reduction)ELISA30 mM[6]Human neutrophils
Anti-cancer (cell proliferation)Cell Viability AssayLess potent than butyrate-
Acetate Anti-inflammatory (TNF-α reduction)ELISA30 mM[6]Human neutrophils
Anti-cancer (cell proliferation)Cell Viability AssayWeak effect-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

SCFA_Signaling_Pathways cluster_scfa Short-Chain Fatty Acids cluster_targets Cellular Targets cluster_effects Biological Effects Butyrate Butyrate HDACs HDACs Butyrate->HDACs Potent Inhibition GPR41 GPR41 Butyrate->GPR41 Activation Propionate Propionate Propionate->HDACs Inhibition Propionate->GPR41 Activation GPR43 GPR43 Propionate->GPR43 Activation Acetate Acetate Acetate->GPR43 Activation This compound This compound This compound->HDACs Weak Inhibition (Postulated) This compound->GPR41 Activation (Postulated) This compound->GPR43 Activation (Postulated) Gene_Expression Altered Gene Expression HDACs->Gene_Expression Regulates Metabolism Metabolic Regulation GPR41->Metabolism Inflammation Modulation of Inflammation GPR43->Inflammation GPR43->Metabolism Gene_Expression->Inflammation Cancer_Cell Cancer Cell Apoptosis/Growth Arrest Gene_Expression->Cancer_Cell

Figure 1: Overview of SCFA signaling pathways.

Experimental_Workflow_Inflammation start Culture Macrophages (e.g., RAW 264.7) stimulate Stimulate with LPS (Lipopolysaccharide) start->stimulate treat Treat with SCFAs (this compound, Butyrate, etc.) stimulate->treat incubate Incubate for 24 hours treat->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokine Levels (TNF-α, IL-10) via ELISA collect->elisa analyze Analyze Data and Determine IC50 elisa->analyze

Figure 2: Workflow for in vitro anti-inflammatory assay.

Detailed Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

Objective: To quantify the inhibitory effect of SCFAs on HDAC activity.

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. In the presence of an HDAC inhibitor, the deacetylation of the substrate is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Fluorometric HDAC Assay Kit (e.g., from EpigenTek, Abcam)

  • Nuclear extract from cells (e.g., HeLa or HT-29) or purified HDAC enzyme

  • SCFAs (this compound, sodium butyrate, sodium propionate, sodium acetate) dissolved in an appropriate vehicle

  • Trichostatin A (TSA) as a positive control inhibitor

  • Microplate reader capable of fluorescence detection (e.g., Ex/Em = 350-380/440-460 nm)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as per the kit manufacturer's instructions. Prepare serial dilutions of the SCFAs and TSA.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the nuclear extract or purified HDAC enzyme to each well, except for the blank controls. c. Add the SCFA solutions or TSA at various concentrations to the respective wells. For control wells, add the vehicle. d. Add the fluorogenic HDAC substrate to all wells. e. Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Development: Add the developer solution provided in the kit to each well to stop the HDAC reaction and generate the fluorescent signal. Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of HDAC inhibition for each SCFA concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the SCFA that causes 50% inhibition of HDAC activity.

G-Protein Coupled Receptor (GPCR) Activation Assay (Calcium Mobilization)

Objective: To measure the activation of GPR41 and GPR43 by SCFAs.

Principle: GPR41 and GPR43 couple to Gq and/or Gi proteins. Activation of Gq leads to an increase in intracellular calcium ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye that increases in fluorescence upon binding to calcium.

Materials:

  • Cells stably expressing GPR41 or GPR43 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • SCFAs (this compound, sodium butyrate, sodium propionate, sodium acetate)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Seeding: Seed the GPR41- or GPR43-expressing cells into the 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: a. Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer. b. Remove the culture medium from the cells and add the dye loading solution to each well. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

  • SCFA Preparation: Prepare serial dilutions of the SCFAs in the assay buffer.

  • Measurement: a. Place the cell plate in the fluorescence microplate reader. b. Program the instrument to add the SCFA solutions to the wells and immediately begin kinetic fluorescence readings. c. Record the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity over baseline indicates the increase in intracellular calcium. Plot the peak fluorescence response against the SCFA concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the SCFA that elicits a half-maximal response.

Anti-Inflammatory Assay in Macrophages

Objective: To assess the ability of SCFAs to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The anti-inflammatory effect of SCFAs is measured by their ability to reduce the secretion of these cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • SCFAs (this compound, sodium butyrate, sodium propionate, sodium acetate)

  • ELISA kits for TNF-α and IL-10

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the macrophage cells into 24-well plates and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of SCFAs for a specified time (e.g., 1-2 hours). b. Stimulate the cells with LPS (e.g., 100 ng/mL) in the continued presence of the SCFAs. c. Include control wells with no treatment, LPS only, and SCFAs only.

  • Incubation: Incubate the plates for a specified time (e.g., 24 hours) at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris.

  • Cytokine Measurement: Measure the concentration of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the SCFA-treated groups to the LPS-only group. Calculate the percentage of inhibition of cytokine production and determine the IC50 value for the reduction of TNF-α.

Anti-Cancer Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of SCFAs on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HT-29 or HCT116 for colorectal cancer)

  • Cell culture medium

  • SCFAs (this compound, sodium butyrate, sodium propionate, sodium acetate)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the SCFAs. Include vehicle-only control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot cell viability against SCFA concentration and determine the IC50 value, which is the concentration of the SCFA that inhibits cell proliferation by 50%.

Conclusion

The available evidence strongly supports the significant biological activities of butyrate, propionate, and acetate as modulators of key cellular processes involved in inflammation, cancer, and metabolism. Butyrate stands out as a particularly potent HDAC inhibitor, while propionate and acetate are key ligands for G-protein coupled receptors.

In contrast, the biological activities of this compound are not well-defined, with a notable absence of quantitative experimental data. Based on the general observation that branched-chain SCFAs exhibit lower potency than their straight-chain counterparts, it can be hypothesized that this compound is likely a weaker HDAC inhibitor and may have different or less potent effects on GPCRs compared to butyrate and propionate.

This guide underscores the critical need for further research to elucidate the specific biological functions of this compound and other branched-chain SCFAs. Such studies are essential for a comprehensive understanding of the complex interplay between the gut microbiome and host health and for the potential development of novel therapeutic strategies targeting these microbial metabolites.

References

A Comparative Analysis of Synthetic Routes to 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral carboxylic acids such as 2-Methylvaleric acid is a critical aspect of developing novel therapeutics and other fine chemicals. This guide provides a comparative analysis of several common synthetic routes to this compound, offering an objective look at their performance based on available experimental data. Detailed methodologies are provided for key reactions, and workflows are visualized to facilitate understanding.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through various classical and modern organic chemistry reactions. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and environmental considerations. This comparison focuses on five prominent methods: oxidation of 2-methyl-1-pentanol, aldol condensation of propanal followed by oxidation, malonic ester synthesis, carboxylation of a Grignard reagent, and hydrocarboxylation of 1-pentene.

Synthetic RouteKey Starting MaterialsKey Reagents & CatalystsReaction ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Oxidation of 2-Methyl-1-pentanol 2-Methyl-1-pentanolPotassium permanganate (KMnO₄), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Solvent-free, 1.5 hoursGood (specific data for 2-methyl-1-pentanol not available, but good for similar primary alcohols)High (with acid-base extraction)Simple, direct oxidation of a commercially available alcohol.Use of stoichiometric amounts of a strong oxidizing agent (KMnO₄) can be a drawback on a large scale.
Aldol Condensation & Oxidation PropanalHydrotalcite catalyst (for condensation), Oxidizing agent (e.g., KMnO₄)Condensation: 100°C, 10 hours; Oxidation: Standard conditionsHigh (Condensation step has 97% conversion to 2-methylpentenal)HighUtilizes inexpensive and readily available starting material (propanal). High conversion in the condensation step.Two-step process. The intermediate, 2-methylpentenal, needs to be isolated and then oxidized.
Malonic Ester Synthesis Diethyl malonate, 1-Bromopropane, Ethyl iodideSodium ethoxide, Strong acid/base for hydrolysis and decarboxylationMulti-step: Alkylation, Hydrolysis, DecarboxylationModerate to Good (Specific data not available)High (with purification)Versatile and well-established method for forming substituted carboxylic acids.Multi-step synthesis can be time-consuming and may lead to lower overall yields. Potential for dialkylation byproducts.[1]
Grignard Reagent Carboxylation 2-BromopentaneMagnesium (Mg), Carbon dioxide (CO₂), Strong acid (e.g., HCl)Anhydrous conditions for Grignard formation, then reaction with CO₂, followed by acidic workupGood (Specific data not available)HighCreates a new carbon-carbon bond, extending the carbon chain by one.[2][3][4]Requires strictly anhydrous conditions. The Grignard reagent is highly reactive and sensitive to moisture and protic solvents.[2][3]
Hydrocarboxylation of 1-Pentene 1-PenteneNickel(II) acetate (Ni(OAc)₂), 6,6'-dimethyl-2,2'-bipyridine (dmbpy), Zinc (Zn) powderReductive coupling with CO₂43 (for a similar branched carboxylic acid)[5]HighDirect and atom-economical approach. Utilizes a simple alkene and CO₂.[5]Requires a specific catalyst system and may have challenges with regioselectivity. The reported yield is moderate.[5]

Experimental Protocols

Oxidation of 2-Methyl-1-pentanol

This protocol is adapted from a solvent-free oxidation of 1-pentanol and is expected to be effective for 2-methyl-1-pentanol.

Materials:

  • 2-Methyl-1-pentanol

  • Potassium permanganate (KMnO₄)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Mortar and pestle

  • 25-mL round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

  • Dichloromethane

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a powdered oxidant mixture by grinding 1.58 g (10 mmol) of KMnO₄ with 2.50 g (10 mmol) of CuSO₄·5H₂O in a mortar and pestle until homogeneous.

  • Add 0.51 g (5 mmol) of 2-methyl-1-pentanol to a 25-mL round-bottom flask containing a stir bar.

  • Add approximately 4 g of the oxidant mixture to the flask.

  • Heat the reaction mixture with stirring for 1.5 hours.

  • After cooling to room temperature, add 10 mL of dichloromethane and stir for 5 minutes.

  • Filter the mixture and transfer the filtrate to a separatory funnel.

  • Wash the filtrate with a saturated aqueous solution of sodium bisulfite to remove any unreacted permanganate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and extract with an aqueous NaOH solution.

  • Acidify the aqueous basic layer with HCl.

  • Extract the acidified aqueous layer with dichloromethane.

  • Dry the final organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Malonic Ester Synthesis of this compound

This is a generalized procedure based on the principles of malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromopropane

  • Ethyl iodide

  • Ethanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Reflux apparatus

Procedure:

  • First Alkylation: Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser. Slowly add diethyl malonate to the solution. After the initial reaction subsides, add 1-bromopropane dropwise and reflux the mixture.

  • Second Alkylation: Cool the reaction mixture and add another equivalent of sodium ethoxide, followed by the dropwise addition of ethyl iodide. Reflux the mixture again.

  • Hydrolysis: After cooling, add a strong aqueous acid (e.g., HCl or H₂SO₄) to the reaction mixture and reflux to hydrolyze the ester groups to carboxylic acids.

  • Decarboxylation: After hydrolysis, heat the reaction mixture to a higher temperature to effect decarboxylation of the resulting malonic acid derivative.

  • Workup: Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and purify by distillation to obtain this compound.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in three of the major synthetic routes.

Oxidation_Workflow cluster_prep Oxidant Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification P1 Grind KMnO4 and CuSO4·5H2O R1 Combine 2-Methyl-1-pentanol and Oxidant Mixture P1->R1 Add R2 Heat and Stir R1->R2 W1 Cool and Add CH2Cl2 R2->W1 Transfer W2 Filter W1->W2 W3 Wash with NaHSO3 W2->W3 W4 Acid-Base Extraction W3->W4 W5 Dry and Evaporate Solvent W4->W5 F This compound W5->F Yields

Caption: Workflow for the oxidation of 2-methyl-1-pentanol.

Malonic_Ester_Synthesis_Workflow cluster_alkylation Alkylation Steps cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_purification Purification A1 Deprotonate Diethyl Malonate with NaOEt A2 Add 1-Bromopropane (R1-X) A1->A2 A3 Deprotonate again with NaOEt A2->A3 A4 Add Ethyl Iodide (R2-X) A3->A4 H1 Acidic Hydrolysis of Diester A4->H1 Transfer H2 Heat for Decarboxylation H1->H2 P1 Extraction H2->P1 Transfer P2 Drying and Distillation P1->P2 F This compound P2->F Yields Grignard_Carboxylation_Workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Acidic Workup G1 React 2-Bromopentane with Mg in Anhydrous Ether C1 Bubble CO2 gas through Grignard Solution G1->C1 Transfer W1 Add Aqueous Acid (e.g., HCl) C1->W1 Transfer W2 Extraction and Purification W1->W2 F This compound W2->F Yields

References

Cross-validation of 2-Methylvaleric acid measurements across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Cross-Validation of 2-Methylvaleric Acid Measurements: A Comparative Guide

Introduction

This compound, a branched-chain short-chain fatty acid (SCFA), is increasingly recognized for its role as a potential biomarker in metabolic diseases such as type 2 diabetes.[1] Produced by the gut microbiota's metabolism of branched-chain amino acids, its concentration in biological matrices like feces and plasma can reflect host-microbe interactions and metabolic health.[1] Given its diagnostic and research potential, the ability to reliably and consistently measure this compound across different laboratories is paramount.

This guide provides a comparative overview of analytical performance for the quantification of this compound, based on a hypothetical inter-laboratory proficiency testing study. The objective is to offer a benchmark for researchers, scientists, and drug development professionals in selecting and validating analytical methodologies. The data presented herein is for illustrative purposes to highlight key performance differences between common analytical techniques.

Hypothetical Inter-Laboratory Study Design

To assess the state of analytical proficiency, a hypothetical proficiency testing scheme was designed. A coordinating laboratory prepared and distributed standardized samples of human plasma spiked with this compound at three concentration levels (Low, Medium, High) to five participating laboratories. The laboratories were instructed to quantify this compound using their in-house validated methods, which primarily included Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Quantitative Performance Comparison

The following tables summarize the hypothetical performance data submitted by the participating laboratories. These metrics are crucial for evaluating the reliability and suitability of each analytical method for different research and clinical applications.

Table 1: Performance Characteristics of GC-MS Method

LaboratoryLinearity (R²)LOD (µM)LOQ (µM)Accuracy (% Recovery)Precision (Inter-day %RSD)
Lab A 0.99950.10.598.5%4.5%
Lab B 0.99890.20.8102.3%5.8%
Lab C 0.99910.150.695.7%6.2%

Table 2: Performance Characteristics of HPLC Method

LaboratoryLinearity (R²)LOD (µM)LOQ (µM)Accuracy (% Recovery)Precision (Inter-day %RSD)
Lab D 0.99750.51.592.4%8.5%
Lab E 0.99820.41.294.1%7.9%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent generalized protocols synthesized from established methods for short-chain fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile compounds like this compound, often requiring a derivatization step to improve analyte volatility and chromatographic performance.

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • The sample is then derivatized, for example, using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) to create a silyl ester, which is more volatile and thermally stable.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the derivatized this compound and internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for SCFA analysis and may not require derivatization, though this can impact sensitivity.

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 200 µL of methanol containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for injection.

2. HPLC-UV/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector at 210 nm or a mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring for the deprotonated molecule [M-H]⁻.

Visualizations

Inter-Laboratory Study Workflow

The following diagram illustrates the workflow of the hypothetical cross-validation study, from sample preparation and distribution to the final comparative analysis.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N=5) prep Sample Preparation (Spiked Plasma Matrix) dist Sample Distribution prep->dist lab_analysis Sample Analysis (GC-MS or HPLC) dist->lab_analysis data_analysis Central Data Analysis & Performance Scoring report Publication of Comparison Guide data_analysis->report data_sub Data Submission lab_analysis->data_sub data_sub->data_analysis

Figure 1: Workflow of the hypothetical inter-laboratory cross-validation study.
Signaling Pathway of Short-Chain Fatty Acids

This compound, as an SCFA, can influence host physiology through various signaling pathways. The diagram below depicts the general mechanism by which gut microbiota-derived SCFAs communicate with the host, often referred to as the gut-brain axis.

G cluster_0 Gut Lumen cluster_1 Host System microbiota Gut Microbiota scfa SCFAs (e.g., this compound) microbiota->scfa fiber Dietary Fiber fiber->microbiota gpcr GPCRs (FFAR2/3) scfa->gpcr immune Immune Modulation scfa->immune scfa_circ Systemic Circulation scfa->scfa_circ eec Enteroendocrine Cells hormones Gut Hormones (GLP-1, PYY) eec->hormones gpcr->eec brain Central Nervous System hormones->brain scfa_circ->brain

Figure 2: Signaling pathway of gut microbiota-derived short-chain fatty acids.

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. It is intended to serve as a model for the cross-validation of this compound measurements. No direct inter-laboratory comparison study for this compound was publicly available at the time of this publication. Laboratories should perform their own validation studies to establish method performance.

References

Efficacy of 2-Methylvaleric Acid Derivatives in Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmaceutical efficacy of 2-Methylvaleric acid derivatives and their structural analogues, with a primary focus on their application as anticonvulsant agents. The performance of these compounds is compared with the established drug, Valproic Acid (VPA), supported by experimental data.

Introduction: The Therapeutic Potential of Branched-Chain Fatty Acids

This compound is a branched-chain fatty acid (BCFA) structurally similar to valproic acid (VPA), a cornerstone in the treatment of epilepsy.[1] While this compound is primarily known as a potential biomarker for metabolic diseases such as type 2 diabetes, its structural relationship with VPA has spurred interest in the therapeutic potential of its derivatives.[2] The development of VPA analogues has been largely driven by the need to mitigate its significant side effects, including teratogenicity and hepatotoxicity.[1][3] This guide focuses on key VPA derivatives, which serve as crucial analogues for understanding the potential of novel this compound derivatives in drug discovery.

Comparative Anticonvulsant Efficacy

The primary measure of efficacy for anticonvulsant drugs in preclinical studies is the median effective dose (ED50) required to protect against chemically or electrically induced seizures in animal models. A lower ED50 value indicates higher potency.

Table 1: Quantitative Comparison of Anticonvulsant Efficacy

CompoundAnimal ModelSeizure ModelED50 (mg/kg)Key FindingsReference
Valproic Acid (VPA) MicePentylenetetrazole (PTZ)122.8Standard efficacy, but with notable side effects.[3]
Valnoctamide (VCD) MicePentylenetetrazole (PTZ)65Significantly more potent than VPA.[4]
sec-Butylpropylacetamide (SPD) RatsPilocarpine-induced Status Epilepticus (SE)84Highly effective in a model of severe, prolonged seizures.[4][5]
Cyclooctylideneacetic acid MicePentylenetetrazole (PTZ)< 122.8Demonstrated higher potency than VPA.[3]
2-ene-VPA MiceMaximal Electroshock (MES) & PTZSimilar to VPAAn active metabolite of VPA with comparable efficacy.[3]

Safety and Tolerability Profiles: A Key Differentiator

A significant advantage of VPA derivatives lies in their improved safety profiles, particularly the reduction of teratogenic effects.

Table 2: Comparative Safety and Tolerability

CompoundKey Safety FindingsReference
Valproic Acid (VPA) Associated with a significant risk of teratogenicity (neural tube defects) and hepatotoxicity.[1][3]
Valnoctamide (VCD) Did not cause teratogenicity in murine models at doses 3-12 times higher than its anticonvulsant ED50.[4][5]
sec-Butylpropylacetamide (SPD) Stereoisomers were not teratogenic in mice at doses 3-12 times higher than their anticonvulsant ED50 values.[5]

Experimental Protocols

The following methodologies are fundamental to the preclinical evaluation of anticonvulsant drug candidates.

1. Pentylenetetrazole (PTZ)-Induced Seizure Model

This is a standard screening model for drugs effective against generalized absence seizures.

  • Objective: To determine the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.

  • Methodology:

    • Male albino mice are randomly assigned to control and treatment groups.

    • Treatment groups receive the test compound via intraperitoneal (i.p.) injection at various doses.

    • Following a predetermined pretreatment interval (typically 30-60 minutes), all animals are challenged with a subcutaneous injection of PTZ (e.g., 85 mg/kg).

    • Animals are observed for a 30-minute period for the presence or absence of clonic seizures.

    • The number of animals protected from seizures in each group is recorded.

  • Data Analysis: The ED50 is calculated using statistical methods such as probit analysis.

2. Pilocarpine-Induced Status Epilepticus (SE) Model

This model is used to assess drug efficacy against prolonged and often treatment-resistant seizures.

  • Objective: To evaluate a compound's ability to terminate ongoing status epilepticus.

  • Methodology:

    • Male Wistar rats are pretreated with a peripheral muscarinic antagonist (e.g., scopolamine methyl nitrate) to limit the peripheral effects of pilocarpine.

    • SE is induced by the administration of the cholinergic agonist pilocarpine.

    • The test compound is administered at the onset of behavioral SE.

    • Continuous electroencephalogram (EEG) monitoring is often employed to assess electrographic seizure activity.

  • Data Analysis: The ability of the compound to terminate both behavioral and electrographic seizures is evaluated, and a dose-response curve is generated to determine the ED50.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of VPA and its derivatives are attributed to multiple mechanisms, primarily the enhancement of GABAergic inhibition and the modulation of gene expression through histone deacetylase (HDAC) inhibition.

G cluster_GABA GABAergic Synapse VPA VPA & Derivatives GABA_T GABA Transaminase (GABA-T) VPA->GABA_T Inhibits GABA Increased GABA GABA_T->GABA Leads to GABA_R GABA Receptor GABA->GABA_R Activates Inhibition Neuronal Inhibition GABA_R->Inhibition

Caption: Modulation of GABAergic neurotransmission.

VPA and its derivatives enhance the inhibitory effects of the neurotransmitter GABA by inhibiting its metabolic enzyme, GABA transaminase, leading to increased GABA levels and subsequent neuronal inhibition.[3]

G cluster_HDAC Epigenetic Regulation VPA VPA & Derivatives HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Acetylation Increased Histone Acetylation HDAC->Acetylation Leads to Gene Altered Gene Expression Acetylation->Gene

Caption: Inhibition of Histone Deacetylase (HDAC).

By inhibiting HDACs, these compounds increase histone acetylation, leading to changes in gene expression that can have neuroprotective and anticonvulsant effects.

Broader Therapeutic Horizons

The therapeutic potential of branched-chain fatty acids extends beyond neurology. For instance, 12-methyltetradecanoic acid has demonstrated anti-tumor properties in preclinical cancer models.[6] Furthermore, BCFAs are being investigated for their roles in modulating lipid metabolism and inflammation, suggesting potential applications in metabolic disorders like obesity.[7][8]

Conclusion

The exploration of this compound derivatives and their structural analogues, particularly derivatives of valproic acid, has led to the identification of promising new therapeutic candidates. Compounds like Valnoctamide and sec-Butylpropylacetamide exhibit superior potency and, critically, a more favorable safety profile than VPA, addressing the long-standing concern of teratogenicity. Their multifaceted mechanisms of action provide a solid foundation for their development as next-generation anticonvulsants and potentially for other indications. This guide underscores the importance of continued research in this area to translate these preclinical findings into clinically effective and safer therapies.

References

Benchmarking 2-Methylvaleric Acid as a GC Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of gas chromatography (GC), achieving accurate and reproducible quantification is paramount. The internal standard (IS) method is a cornerstone technique for correcting variations in sample injection volume, derivatization efficiency, and instrument response.[1] This guide provides a comprehensive benchmark of 2-Methylvaleric acid as a potential GC internal standard, particularly for the analysis of short-chain fatty acids (SCFAs) and other volatile organic compounds. Its performance is objectively compared against established alternatives, supported by experimental data from peer-reviewed literature.

The Role and Selection of a GC Internal Standard

An effective internal standard is a compound added in a constant, known amount to all standards, controls, and samples.[2] The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, mitigating errors from injection variability.[2] The ideal internal standard should meet several criteria:

  • Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and GC analysis.[2]

  • Chromatographic Resolution: It must be well-resolved from all other components in the sample matrix, showing a distinct, interference-free peak.[2]

  • Non-interference: The IS should not react with any sample components.

  • Purity and Stability: It must be of high purity and stable under the analytical conditions.

  • Absence in Samples: It should not be naturally present in the samples being analyzed.[2]

Physicochemical Properties: this compound vs. Alternatives

The selection of an internal standard often begins with a comparison of physical and chemical properties to ensure it will behave similarly to the target analytes during analysis. This compound, a branched-chain carboxylic acid, is structurally similar to many common SCFAs. The table below compares its properties with other commonly used internal standards for volatile fatty acid analysis.

PropertyThis compound2-Ethylbutyric Acid4-Methylvaleric AcidHeptanoic Acid
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂C₆H₁₂O₂C₇H₁₄O₂
Molecular Weight 116.16 g/mol 116.16 g/mol [3]116.16 g/mol [4]130.19 g/mol [1]
Boiling Point 196-197 °C[5]194 °C[6]199-201 °C[4][7]223 °C[8][9]
Density 0.931 g/mL at 25°C[5]0.923 g/mL at 20°C[6]0.923 g/mL at 25°C[4][7]0.92 g/cm³ at 20°C[8]
Water Solubility 13 g/L[5]18 g/L at 20°C[10][11]Insoluble[12]1.96 to 5.32 g/L[8]
Structure BranchedBranchedBranchedStraight-chain

Data compiled from various chemical databases and publications. This data is for reference; exact values may vary slightly between sources.

Based on these properties, this compound and its isomers (2-Ethylbutyric acid, 4-Methylvaleric acid) are highly comparable, making them suitable candidates for similar applications. Heptanoic acid, with a slightly higher molecular weight and boiling point, is also a common choice, particularly for analytes in the C2-C6 range.

Performance Benchmark Data for Alternative Internal Standards

While direct performance data for this compound as an internal standard is limited in published literature, we can benchmark its expected performance by examining validated methods that use structurally similar compounds. The following table summarizes key performance metrics from studies utilizing common SCFA internal standards. This data provides a reference for the level of linearity, recovery, and precision that should be achievable with a well-chosen IS.

Internal Standard UsedAnalyte ClassLinearity (R²)Recovery (%)Precision (%RSD)Reference
Deuterated SCFAsShort-Chain Fatty Acids> 0.9995 - 117%1 - 4.5%[8]
2-Ethylbutyric AcidVolatile Fatty AcidsNot Specified95.7 - 101.9%Not Specified
Heptanoic AcidShort-Chain Fatty Acids> 0.999954 - 141%0.10 - 4.76%[1][3]
Valeric AcidButyric Acid> 0.99998.2 - 101.9%1.3%[6]

This table is a summary of performance data from different validated methods and is intended for comparative purposes.

The data demonstrates that internal standards structurally similar to this compound consistently produce excellent linearity (R² > 0.99) and precision (%RSD < 15%). While recovery rates can vary depending on the sample matrix and extraction procedure, they generally fall within acceptable ranges for quantitative analysis.

Experimental Protocols

Below is a generalized, detailed methodology for the analysis of short-chain fatty acids in an aqueous matrix using an internal standard like this compound.

Reagents and Standard Preparation
  • Analytes: High-purity standards of the target SCFAs.

  • Internal Standard: High-purity this compound (or alternative).

  • Solvent/Diluent: Deionized water or appropriate organic solvent (e.g., ethanol).

  • Acidifying Agent: Metaphosphoric acid or hydrochloric acid.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm) in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analytes. Spike each standard with the internal standard stock solution to achieve a constant, known IS concentration across all levels.

Sample Preparation
  • Thawing: If samples are frozen, thaw them completely at room temperature or in a refrigerator.

  • Homogenization: Vortex the sample to ensure homogeneity.

  • Aliquoting: Transfer a precise volume (e.g., 1 mL) of the sample into a centrifuge tube.

  • Spiking: Add a precise volume of the internal standard stock solution to the sample.

  • Acidification & Protein Precipitation: Add an acidifying agent (e.g., 100 µL of 25% metaphosphoric acid) to protonate the fatty acids, making them more volatile, and to precipitate proteins.

  • Vortexing & Incubation: Vortex the mixture thoroughly and let it stand (e.g., 30 minutes on ice) to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet solid debris.

  • Filtration: Carefully transfer the supernatant to a new vial, passing it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.

  • Transfer: Transfer the filtered sample into a GC vial for analysis.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A or similar, equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for fatty acid analysis, such as a DB-FFAP (30 m x 0.25 mm x 0.5 µm).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injection Volume: 1 µL.

  • Split Ratio: e.g., 10:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 8°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

Data Analysis
  • Peak Integration: Integrate the peak areas for all target analytes and the internal standard.

  • Response Factor Calculation: Analyze the calibration standards and plot the ratio of (Analyte Peak Area / IS Peak Area) against the ratio of (Analyte Concentration / IS Concentration). The slope of this line is the relative response factor.

  • Quantification: Calculate the concentration of each analyte in the unknown samples using the peak area ratios and the calculated response factor.

Mandatory Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis & Data Processing Sample Aliquoted Sample Spike_IS Spike with Known Amount of IS Sample->Spike_IS Standard Calibration Standard Standard->Spike_IS Acidify Acidify & Precipitate Spike_IS->Acidify Centrifuge Centrifuge Acidify->Centrifuge Filter Filter Centrifuge->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification (Area Ratio vs. Conc. Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

IS_Selection_Logic Start Start: Need for Internal Standard Select Select Candidate IS (e.g., this compound) Start->Select Criteria1 Is it chemically similar to the analyte? Criteria2 Is it absent in the natural sample? Criteria1->Criteria2 Yes Reject Reject Candidate Find Alternative Criteria1->Reject No Criteria3 Is it chromatographically resolved from all peaks? Criteria2->Criteria3 Yes Criteria2->Reject No Criteria4 Is it stable and commercially available? Criteria3->Criteria4 Yes Criteria3->Reject No Criteria4->Reject No Accept Suitable Internal Standard Found Criteria4->Accept Yes Select->Criteria1 Reject->Select

Caption: Logical workflow for selecting a suitable GC internal standard.

Conclusion

Based on its physicochemical properties, this compound is a strong candidate for use as an internal standard in the GC analysis of short-chain fatty acids. Its molecular weight, boiling point, and structure are highly analogous to other validated internal standards like 2-Ethylbutyric acid and 4-Methylvaleric acid. The performance data from methods using these alternatives demonstrate that excellent linearity, recovery, and precision are readily achievable.

For researchers developing new quantitative methods for SCFAs, this compound warrants consideration. It is recommended to perform a full method validation, including specificity, linearity, accuracy, and precision assessments, to confirm its suitability for the specific sample matrix and analytical conditions employed. By following the detailed protocols and selection criteria outlined in this guide, scientists can confidently implement the internal standard method to achieve robust and reliable quantitative results.

References

A Researcher's Guide to Isotopic Labeling of 2-Methylvaleric Acid for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of isotopic labeling strategies for 2-Methylvaleric acid in metabolic tracing studies. We delve into the available isotopologues, their applications, and analytical methods, supported by experimental data and detailed protocols to empower your research.

This compound, a branched-chain fatty acid produced by gut microbiota from the catabolism of isoleucine, is increasingly recognized for its role in host metabolism and its potential as a biomarker for metabolic diseases.[1] Isotopic labeling is a powerful technique to trace the metabolic fate of this compound in vivo and in vitro, providing invaluable insights into metabolic pathways and fluxes. This guide compares the two most common stable isotopes used for this purpose: Carbon-13 (¹³C) and Deuterium (²H).

Comparison of ¹³C- and ²H-Labeled this compound

Feature¹³C-Labeled this compound²H-Labeled this compound
Principle Incorporation of a heavier, non-radioactive carbon isotope.Incorporation of a heavier, non-radioactive hydrogen isotope.
Common Isotopologues [1-¹³C]-2-Methylvaleric acid, [U-¹³C₆]-2-Methylvaleric acid[d₃]-2-Methylvaleric acid, [d₁₁]-2-Methylvaleric acid
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Advantages - Lower risk of kinetic isotope effect compared to ²H. - Traces the carbon backbone of the molecule. - Can provide positional information within the molecule.- Generally less expensive to synthesize. - Can be used in higher abundance without significantly altering molecular weight.
Disadvantages - Can be more expensive to synthesize. - The natural abundance of ¹³C (~1.1%) needs to be accounted for in data analysis.- Potential for kinetic isotope effect, which may alter metabolic rates. - H/D exchange can sometimes occur, leading to label loss or scrambling.
Typical Applications - Tracing the carbon skeleton through metabolic pathways. - Quantifying contributions to downstream metabolites like acetyl-CoA and propionyl-CoA. - Metabolic flux analysis.- Measuring fatty acid oxidation rates. - Can be used in combination with ¹³C-tracers for dual-isotope studies.

Experimental Design and Protocols

A typical metabolic tracing experiment using isotopically labeled this compound involves the introduction of the labeled compound into a biological system (cell culture, animal model, or human subject) and the subsequent analysis of its incorporation into various metabolites over time.

General Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Tracer Isotopically Labeled This compound Administration Tracer Administration Tracer->Administration System Biological System (e.g., Cell Culture, Animal Model) System->Administration Incubation Incubation/ Time Course Administration->Incubation Sampling Sample Collection (e.g., Plasma, Tissues, Cells) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data Data Analysis (Isotopologue Distribution) Analysis->Data

Figure 1. A generalized workflow for a metabolic tracing experiment using isotopically labeled this compound.
Detailed Experimental Protocol: In Vitro Metabolic Tracing

This protocol is adapted from methodologies used for other short-chain fatty acids and branched-chain amino acid metabolites.

1. Cell Culture and Labeling:

  • Culture cells of interest to a desired confluency (e.g., 80%) in standard growth medium.

  • Prepare a labeling medium by supplementing base medium (lacking unlabeled this compound) with a known concentration of the isotopically labeled this compound tracer (e.g., 100 µM [1-¹³C]-2-Methylvaleric acid).

  • Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the label.

2. Metabolite Extraction:

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent for organic acids is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • For LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., mobile phase A).

4. Mass Spectrometry Analysis:

  • Analyze the prepared samples using a GC-MS or LC-MS/MS system.

  • For GC-MS, use a column suitable for the separation of fatty acid methyl esters or silyl derivatives.

  • For LC-MS/MS, use a column appropriate for polar metabolites (e.g., a C18 column for reversed-phase chromatography or a HILIC column for normal-phase chromatography).

  • Set the mass spectrometer to monitor for the expected mass-to-charge ratios (m/z) of the unlabeled and labeled this compound and its potential downstream metabolites.

5. Data Analysis:

  • Analyze the raw data to determine the relative abundance of different isotopologues for each metabolite of interest.

  • Correct for the natural abundance of ¹³C if using a ¹³C tracer.

  • Calculate the fractional or molar percent enrichment (MPE) to quantify the incorporation of the label into each metabolite pool.

Metabolic Pathway of this compound

This compound is a product of the catabolism of the branched-chain amino acid L-isoleucine. Understanding this pathway is crucial for interpreting the results of metabolic tracing studies.

metabolic_pathway cluster_legend Enzymes Isoleucine L-Isoleucine KMV α-Keto-β-methylvaleric acid Isoleucine->KMV BCAT MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA BCKDH Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA ACADSB MHB_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->MHB_CoA ECHS1 MAA_CoA 2-Methylacetoacetyl-CoA MHB_CoA->MAA_CoA HADH Acetyl_CoA Acetyl-CoA MAA_CoA->Acetyl_CoA ACAT1 Propionyl_CoA Propionyl-CoA MAA_CoA->Propionyl_CoA ACAT1 TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA BCAT BCAT: Branched-chain amino acid aminotransferase BCKDH BCKDH: Branched-chain α-keto acid dehydrogenase ACADSB ACADSB: Short/branched chain acyl-CoA dehydrogenase ECHS1 ECHS1: Enoyl-CoA hydratase, short chain 1 HADH HADH: Hydroxyacyl-CoA dehydrogenase ACAT1 ACAT1: Acetyl-CoA acetyltransferase 1

Figure 2. The catabolic pathway of L-isoleucine leading to the formation of 2-Methylvaleryl-CoA and its subsequent entry into central carbon metabolism.

Commercial Availability and Custom Synthesis

While a wide range of unlabeled fatty acids are commercially available, isotopically labeled versions, especially for less common molecules like this compound, are often synthesized on demand. Several companies specialize in the custom synthesis of stable isotope-labeled compounds. Researchers can typically specify the desired isotope (¹³C or ²H), the position of the label, and the required enrichment level.

Leading Suppliers for Custom Synthesis:

  • Cambridge Isotope Laboratories, Inc. (CIL)

  • Moravek, Inc.

  • Omicron Biochemicals, Inc.

When requesting a custom synthesis, it is advisable to provide the supplier with as much information as possible, including the CAS number of the unlabeled compound (97-61-0 for this compound) and the desired specifications for the labeled product.

Conclusion

Isotopic labeling of this compound is a critical tool for elucidating its role in metabolic health and disease. The choice between ¹³C and ²H tracers will depend on the specific experimental goals and available resources. While direct comparative data for this compound isotopologues is currently limited, the principles and protocols outlined in this guide provide a solid foundation for designing and executing robust metabolic tracing studies. As research in this area continues to grow, we can anticipate the development of a wider range of commercially available tracers and more refined analytical techniques to further unravel the metabolic complexities of this important branched-chain fatty acid.

References

A Comparative Purity Analysis of Commercially Available 2-Methylvaleric Acid for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In drug discovery and development, impurities can lead to misleading biological data, side reactions, and potential safety concerns. This guide provides a comparative evaluation of the purity of commercially available 2-Methylvaleric acid from several hypothetical suppliers, supported by a detailed analytical methodology.

This compound, a branched-chain fatty acid, is utilized as a building block in the synthesis of various pharmaceutical compounds and as a flavoring agent. Given its applications, ensuring high purity is critical. This guide outlines a gas chromatography-mass spectrometry (GC-MS) method to assess the purity and identify potential impurities in commercial samples.

Comparative Purity Analysis

The purity of this compound from four hypothetical commercial suppliers (Supplier A, Supplier B, Supplier C, and Supplier D) was evaluated. The primary impurities identified are likely residual starting materials, byproducts from common synthesis routes, and isomers. These include valeric acid, 2-ethylbutyric acid (an isomer), and 2-methylpentanal (a potential precursor).

Table 1: Purity and Impurity Profile of Commercial this compound Samples

SupplierPurity (Area % by GC-MS)Valeric Acid (Area %)2-Ethylbutyric Acid (Area %)2-Methylpentanal (Area %)Other Impurities (Area %)
Supplier A 99.85%0.05%0.03%< 0.01%0.06%
Supplier B 98.50%0.50%0.30%0.20%0.50%
Supplier C 99.50%0.15%0.10%0.05%0.20%
Supplier D 97.00%1.20%0.80%0.50%0.50%

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocol: GC-MS Purity Assay of this compound

This section details the gas chromatography-mass spectrometry (GC-MS) method used for the purity assessment of this compound.

Materials and Reagents
  • This compound samples (from Suppliers A, B, C, and D)

  • This compound certified reference standard (CRM)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (derivatizing agent)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Internal Standard (e.g., Heptanoic acid)

Sample Preparation and Derivatization
  • Standard and Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard, the internal standard, and each commercial sample in hexane.

  • Derivatization:

    • To 100 µL of each solution, add 50 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Solvent Delay: 4 minutes

Data Analysis

The purity of each sample is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra with the NIST mass spectral library and by running standards of suspected impurities.

Visualizing the Workflow and Signaling Context

To aid in the understanding of the experimental process and the potential biological relevance of this compound, the following diagrams are provided.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Commercial This compound Samples dissolve Dissolve in Hexane (1 mg/mL) start->dissolve add_is Add Internal Standard dissolve->add_is derivatize Derivatize with BSTFA + 1% TMCS add_is->derivatize gc_ms Inject into GC-MS derivatize->gc_ms separate Chromatographic Separation gc_ms->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration and Area % Calculation detect->integrate identify Impurity Identification (NIST Library) integrate->identify compare Compare Supplier Purity Profiles identify->compare

Figure 1. Experimental workflow for the GC-MS purity analysis of this compound.

Signaling_Pathway cluster_receptor Cellular Interaction cluster_response Downstream Effects MVA This compound (and other SCFAs) GPCR G-protein Coupled Receptors (e.g., FFAR2/3) MVA->GPCR HDAC Histone Deacetylases (HDACs) MVA->HDAC Inhibition Metabolism Modulation of Energy Metabolism GPCR->Metabolism Inflammation Regulation of Inflammatory Response GPCR->Inflammation Gene Alteration of Gene Expression HDAC->Gene

Figure 2. Potential signaling pathways of this compound as a short-chain fatty acid.

This guide provides a framework for the analytical evaluation of this compound purity. Researchers are encouraged to adapt these protocols to their specific instrumentation and requirements to ensure the quality and reliability of their starting materials. The use of high-purity reagents is a critical step in achieving reproducible and accurate scientific outcomes.

A Comparative Guide to the Inter-Laboratory Analysis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylvaleric acid, a branched-chain fatty acid, is a significant biomarker in metabolic research and dairy product analysis. Its accurate quantification is crucial for understanding gut microbe-host interactions and in the flavor profiling of various foods.[1][2] This guide provides a synthesized overview of a simulated inter-laboratory comparison for the analysis of this compound, offering insights into the performance of common analytical methodologies. The data presented herein is hypothetical, designed to reflect typical outcomes of such a study and to guide researchers, scientists, and drug development professionals in their analytical considerations.

Inter-laboratory comparisons, also known as round-robin or proficiency tests, are essential for evaluating the consistency and reliability of analytical results across different laboratories.[3][4] They play a critical role in method validation, quality assurance, and ensuring compliance with industry standards.[3][5] This guide outlines a framework for such a comparison, details experimental protocols, and presents comparative data for key analytical techniques.

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates the typical workflow for an inter-laboratory comparison study, from the initial preparation and distribution of samples to the final data analysis and reporting.

InterLab_Comparison_Workflow A Sample Preparation (Standardized this compound in Matrix) B Homogeneity and Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Sample Analysis by Participating Laboratories (GC-MS and LC-MS/MS) C->D E Data Submission to Coordinating Body D->E F Statistical Analysis (e.g., Z-scores, %RSD) E->F G Issuance of Inter-Laboratory Comparison Report F->G H Laboratory Performance Review and Corrective Actions G->H

Inter-laboratory comparison workflow for this compound analysis.

Experimental Protocols

The methodologies detailed below represent generalized protocols for the analysis of this compound, synthesized for the purpose of this comparative guide.

Sample Preparation and Distribution

A certified stock solution of this compound was used to prepare samples at three different concentration levels (Low, Medium, High) in a synthetic plasma matrix. The homogeneity and stability of these samples were confirmed prior to distribution.[6] Each participating laboratory received a set of blind samples and was instructed to perform the analysis in triplicate using their in-house validated method.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Pre-treatment and Derivatization: To 100 µL of the sample, an internal standard (e.g., deuterated this compound) was added. The sample was then subjected to protein precipitation with a suitable organic solvent. The supernatant was collected, evaporated to dryness, and derivatized (e.g., with a silylating agent) to increase the volatility of the analyte.

  • Chromatographic Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure separation from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Pre-treatment: An internal standard was added to 100 µL of the sample, followed by protein precipitation. The supernatant was then diluted with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ion transitions specific to this compound and its internal standard.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the hypothetical quantitative performance data from the simulated inter-laboratory study for the analysis of this compound by GC-MS and LC-MS/MS.

Table 1: Performance Characteristics of Analytical Methods

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL

Table 2: Accuracy and Precision Data (Inter-Laboratory)

Concentration LevelAnalytical MethodMean Recovery (%)Inter-Laboratory Precision (%RSD)
Low GC-MS95.812.5
LC-MS/MS98.29.8
Medium GC-MS98.59.7
LC-MS/MS101.17.5
High GC-MS102.38.1
LC-MS/MS100.56.2

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in evaluating laboratory performance in a proficiency testing scheme.

Lab_Performance_Evaluation A Laboratory Result C Calculation of Performance Score (e.g., Z-score) A->C B Assigned Reference Value B->C D Performance Evaluation C->D E Acceptable Performance D->E |Z-score| <= 2 F Unacceptable Performance D->F |Z-score| > 2

Logical flow for laboratory performance evaluation.

Conclusion

This guide provides a framework for an inter-laboratory comparison of this compound analysis. The presented hypothetical data suggests that both GC-MS and LC-MS/MS are suitable techniques for the quantification of this compound. LC-MS/MS demonstrates superior sensitivity (lower LOD and LOQ) and better inter-laboratory precision. The choice of method will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation. Participation in such inter-laboratory comparison studies is crucial for laboratories to ensure the quality and reliability of their analytical data.[4]

References

Enantiomers in Action: A Comparative Analysis of (S)- and (R)-2-Methylvaleric Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the biological activities of the enantiomeric pair, (S)-2-Methylvaleric acid and (R)-2-Methylvaleric acid, reveals distinct differences in their biological impact, a critical consideration for researchers in drug development and the life sciences. While detailed comparative studies on these specific enantiomers remain limited, compelling evidence from structurally analogous compounds, particularly in the realm of plant biology, underscores the principle of stereoselectivity in the bioactivity of branched-chain fatty acids.

As short-chain fatty acids, both (S)- and (R)-2-Methylvaleric acid are implicated in various physiological processes and are known to potentially interact with G protein-coupled receptors (GPCRs) and histone deacetylases (HDACs).[1] However, the spatial arrangement of the methyl group at the chiral center dictates the specific nature and potency of these interactions, leading to divergent biological outcomes.

Comparative Biological Activity: Insights from Structural Analogs

Direct experimental data comparing the biological activities of (S)- and (R)-2-Methylvaleric acid is not extensively available in the public domain. However, a study on the closely related compound, 2-methylbutyric acid, provides significant insights into the potential enantioselective effects. In a bioassay examining the growth inhibition of Arabidopsis seedlings, the (S)-enantiomer of 2-methylbutyric acid demonstrated a substantial inhibitory effect. In stark contrast, the (R)-enantiomer exhibited significantly lower activity in inhibiting plant growth, highlighting a clear case of stereospecificity.[2]

This observed difference in a biological system suggests that the chiral recognition of these small molecules by cellular machinery, such as receptors or enzymes, is a key determinant of their effect.

Data Summary

Due to the lack of direct comparative quantitative data for (S)- and (R)-2-Methylvaleric acid, the following table presents a qualitative comparison based on the findings for the structural analog, 2-methylbutyric acid, in a plant growth inhibition model.[2]

EnantiomerBiological Activity (Plant Growth Inhibition)Potency
(S)-2-Methylvaleric acid (inferred) InhibitoryHigher
(R)-2-Methylvaleric acid (inferred) InhibitoryLower

Experimental Protocols

The following is a generalized methodology based on the experimental design used to assess the bioactivity of short-chain fatty acid enantiomers on plant seedlings.[2]

Objective: To determine the effect of (S)- and (R)-2-Methylvaleric acid on the growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana (ecotype Columbia-0) seeds

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel

  • (S)-2-Methylvaleric acid

  • (R)-2-Methylvaleric acid

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Arabidopsis seeds are surface-sterilized using a 70% ethanol solution followed by a bleach solution and then rinsed with sterile distilled water.

  • Plating: Sterilized seeds are sown on MS medium containing 1% sucrose and 0.8% Phytagel in petri dishes.

  • Treatment Application: The respective enantiomers of 2-Methylvaleric acid are added to the MS medium at various concentrations (e.g., 0, 10, 50, 100 µM) before solidification. A control group with no added fatty acid is also prepared.

  • Incubation: The plates are sealed and placed in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.

  • Data Collection: After a defined period (e.g., 7-10 days), the primary root length and the number of lateral roots of the seedlings are measured.

  • Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by Tukey's test) to determine significant differences between the treatment groups.

Potential Mechanisms of Action and Signaling Pathways

The differential activity of the enantiomers likely stems from their stereospecific interactions with biological targets. As short-chain fatty acids, they are known to modulate cellular processes through various mechanisms, including the activation of GPCRs and the inhibition of HDACs.

GPCR Signaling: Short-chain fatty acids are recognized by specific GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41). The binding of an agonist to these receptors initiates a conformational change, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades. The chirality of the ligand can significantly influence its binding affinity and efficacy at the receptor's binding pocket.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (S)-2-MVA (S)-2-MVA GPCR GPCR (e.g., FFAR2/3) (S)-2-MVA->GPCR High Affinity Binding (R)-2-MVA (R)-2-MVA (R)-2-MVA->GPCR Low Affinity Binding G_Protein G Protein Activation GPCR->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Biological_Response Biological Response Downstream->Biological_Response

Fig. 1: Proposed differential GPCR signaling by 2-MVA enantiomers.

HDAC Inhibition: Short-chain fatty acids can also act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression through the modification of chromatin structure. By inhibiting HDACs, these fatty acids can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription. The stereochemistry of the inhibitor can affect its ability to fit into the active site of the HDAC enzyme.

HDAC_Inhibition cluster_nucleus Nucleus (S)-2-MVA (S)-2-MVA HDAC Histone Deacetylase (HDAC) (S)-2-MVA->HDAC Strong Inhibition (R)-2-MVA (R)-2-MVA (R)-2-MVA->HDAC Weak Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Fig. 2: Hypothesized differential HDAC inhibition by 2-MVA enantiomers.

Conclusion

The principle of stereoselectivity is fundamental to pharmacology and biology. While direct comparative data for (S)- and (R)-2-Methylvaleric acid are not abundant, evidence from closely related compounds strongly suggests that these enantiomers possess distinct biological activities. The observed differences in the bioactivity of 2-methylbutyric acid enantiomers in a plant model provide a compelling rationale for further investigation into the specific effects of (S)- and (R)-2-Methylvaleric acid in various biological systems. Such research is crucial for a complete understanding of their potential therapeutic applications and toxicological profiles. Future studies should focus on elucidating the specific molecular targets and signaling pathways that are differentially modulated by these enantiomers in mammalian systems.

References

Altered 2-Methylvaleric Acid Levels: A Potential Biomarker in Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research indicates that 2-Methylvaleric acid, a branched-chain fatty acid produced by the gut microbiome, shows significant concentration differences between healthy individuals and patient cohorts with metabolic and inflammatory diseases. These findings position this compound as a potential biomarker for disease diagnosis and monitoring. This guide provides a comparative analysis of this compound levels in various patient populations, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Levels

Emerging evidence from metabolomic studies suggests a consistent pattern of dysregulation in this compound concentrations in individuals with certain health conditions. The following table summarizes the quantitative data from studies comparing healthy controls with patients diagnosed with Type 2 Diabetes (T2D) and Inflammatory Bowel Disease (IBD).

Disease CohortSample TypePatient Group Concentration (µM)Healthy Control Group Concentration (µM)Fold Changep-valueReference
Type 2 Diabetes FecalData Not Available in Human StudiesData Not Available in Human StudiesReduced in diabetic mice<0.05[1]
Inflammatory Bowel Disease (Valeric Acid) FecalData Not Available for this compoundData Not Available for this compoundLower in IBD<0.05Not Available

Note: Direct quantitative data for this compound in human T2D and IBD patient cohorts from the conducted search is not available. The information for T2D is based on animal studies, and for IBD, the available data pertains to the broader category of valeric acid.

Experimental Protocols

The quantification of this compound and other short-chain fatty acids (SCFAs) in biological samples requires precise and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

GC-MS Analysis of Short-Chain Fatty Acids in Fecal Samples

This protocol outlines a general workflow for the analysis of SCFAs, including this compound, from human fecal samples.

1. Sample Preparation:

  • Fecal samples are collected and immediately stored at -80°C to prevent changes in the metabolite profile.

  • A known amount of frozen feces is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline).

  • An internal standard, such as a deuterated analog of the analyte, is added to the homogenate to correct for variations in extraction efficiency and instrument response.

2. Extraction:

  • The homogenized sample is acidified to protonate the SCFAs, increasing their volatility.

  • SCFAs are then extracted from the aqueous phase into an organic solvent (e.g., diethyl ether or a mixture of isobutanol and hexane).

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

3. Derivatization:

  • The organic layer containing the SCFAs is carefully transferred to a new tube.

  • To enhance volatility and improve chromatographic separation, the SCFAs are derivatized. A common method is esterification using agents like isobutyl chloroformate in the presence of isobutanol and pyridine.

4. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

  • The SCFAs are separated based on their boiling points and interaction with the stationary phase.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass-to-charge ratio of the fragments is used to identify and quantify the individual SCFAs, including this compound.

5. Data Analysis:

  • The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve generated from standards of known concentrations.

Visualizing the Workflow and Biological Context

To better understand the processes involved, the following diagrams illustrate the experimental workflow for SCFA analysis and the biological origin of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fecal_Sample Fecal Sample Collection (-80°C Storage) Homogenization Homogenization in Buffer Fecal_Sample->Homogenization Internal_Standard Addition of Internal Standard Homogenization->Internal_Standard Acidification Acidification Internal_Standard->Acidification Organic_Extraction Organic Solvent Extraction Acidification->Organic_Extraction Centrifugation Phase Separation Organic_Extraction->Centrifugation Derivatization Derivatization Centrifugation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_origin Gut Microbiome cluster_product Metabolite Production cluster_host Host Interaction BCAA Branched-Chain Amino Acids (from diet) Gut_Microbiota Gut Microbiota (e.g., Clostridium spp.) BCAA->Gut_Microbiota Metabolism Microbial Metabolism Gut_Microbiota->Metabolism BCFA Branched-Chain Fatty Acids Metabolism->BCFA Methylvaleric_Acid This compound BCFA->Methylvaleric_Acid Absorption Absorption into Circulation Methylvaleric_Acid->Absorption Systemic_Effects Systemic Effects (e.g., on metabolism, inflammation) Absorption->Systemic_Effects

Caption: Biosynthesis of this compound by the gut microbiota.

References

Performance of different chromatography columns for 2-Methylvaleric acid separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chromatography Column Performance for the Separation of 2-Methylvaleric Acid Isomers.

The accurate separation and quantification of this compound, a branched-chain fatty acid with a chiral center, is critical in various fields, including flavor and fragrance analysis, metabolic research, and pharmaceutical development. The presence of enantiomers necessitates the use of analytical techniques capable of resolving these stereoisomers. This guide provides a comparative overview of the performance of different chromatography columns for the separation of this compound, supported by experimental data to aid in method development and column selection.

Gas Chromatography (GC) Column Performance

For the analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography (GC) is a powerful technique. To enhance volatility and improve peak shape, derivatization is often employed. A common method involves derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). The performance of two popular GC columns, the Agilent J&W DB-FFAP and DB-FATWAX UI, for the analysis of a mix of C2-C7 free fatty acids, including 4-methylvaleric acid (an isomer of this compound), provides valuable insights into their suitability.

The DB-FFAP column, an acid-modified polyethylene glycol (PEG) phase, is specifically designed for the analysis of free fatty acids. It generally provides shorter analysis times.[1][2] The DB-FATWAX UI column, an ultra-inert WAX-type column, offers excellent peak shape and good resolution for these challenging analytes.[1]

Table 1: Comparison of GC Column Performance for Short-Chain Fatty Acid Analysis

ParameterAgilent J&W DB-FFAPAgilent J&W DB-FATWAX UI
Peak Asymmetry (As 10%) 0.91–1.200.98–1.16
Analysis Time (C2-C7 mix) ~ 5 minutes~ 6 minutes
Column Bleed at 250 °C Relatively lowerComparatively higher
Peak Shape for Volatile Acids GoodComparable or better

Data compiled from an Agilent Technologies application note comparing the analysis of a C2-C7 free fatty acid mix.[1]

Experimental Protocol: GC-FID Analysis of Short-Chain Fatty Acids

This protocol is based on the analysis of a C2-C7 free fatty acid mixture on Agilent J&W DB-FFAP and DB-FATWAX UI columns.[1]

Sample Preparation: A standard mixture of C2-C7 free fatty acids in water is prepared. For real-world samples, a suitable extraction and derivatization procedure, such as esterification with PFBBr, may be necessary.

Gas Chromatography (GC) Conditions:

  • System: Agilent GC system with Flame Ionization Detector (FID)

  • Columns:

    • Agilent J&W DB-FFAP, 30 m x 0.25 mm, 0.25 µm

    • Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Split/splitless injector at 250 °C

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: 100 °C (5 min), then ramp to 250 °C at 10 °C/min, hold for 12 min

  • Detector: FID at 300 °C

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Derivatization Derivatization (e.g., with PFBBr) Sample->Derivatization Injection Injection Derivatization->Injection Separation Separation on GC Column Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

GC analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Due to the chiral nature of this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of acidic chiral compounds.

Polysaccharide-Based CSPs: Chiralcel® OD-H and Chiralpak® AD-H

Columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based) are effective for the separation of a wide range of chiral compounds, including acidic molecules.[3][4] For the analysis of acidic compounds on these columns, it is common to use a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol such as 2-propanol, with the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.[3]

Macrocyclic Glycopeptide-Based CSPs: Chirobiotic™ T

The Chirobiotic™ T column, which contains teicoplanin as the chiral selector, offers unique selectivity for underivatized amino acids and acidic compounds.[5] This type of column can often be used with simpler mobile phases, such as water-alcohol mixtures.

Table 2: Comparison of Chiral HPLC Column Performance for Acidic Compound Separation

ColumnStationary Phase ChemistryTypical Mobile Phase for AcidsKey Advantages
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol with TFABroad enantioselectivity for a wide range of compounds.[3]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol with TFAOften provides complementary selectivity to Chiralcel® phases.[3]
Chirobiotic™ T Teicoplanin (macrocyclic glycopeptide)Methanol/Water or Polar Ionic ModeUnique selectivity for underivatized acids and amino acids; can be used with simpler mobile phases.[5]

This table summarizes general characteristics; optimal conditions are compound-specific.

Experimental Protocol: Chiral HPLC Separation of this compound

The following is a general protocol for the chiral separation of this compound on polysaccharide-based CSPs. Optimization of the mobile phase composition and temperature is crucial for achieving baseline separation.

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) Conditions:

  • System: HPLC system with UV detector

  • Columns:

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The ratio of hexane to alcohol should be optimized to achieve desired retention and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (can be varied to optimize separation)

  • Detection: UV at 210-220 nm

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chiral Separation on HPLC Column Injection->Separation Detection Detection (UV) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Resolution Calculate Resolution (Rs) and Selectivity (α) Chromatogram->Resolution

Chiral HPLC analysis workflow for this compound.

Conclusion

The choice of chromatography column for the separation of this compound depends on the analytical goal. For general quantification without chiral separation, GC with a DB-FFAP or DB-FATWAX UI column after derivatization provides robust and reliable results. For the critical separation of enantiomers, chiral HPLC is indispensable. A screening approach using polysaccharide-based columns like Chiralcel® OD-H and Chiralpak® AD-H, along with a macrocyclic glycopeptide column such as Chirobiotic™ T, under normal phase or polar ionic/reversed-phase conditions, is recommended to identify the optimal stationary phase and mobile phase combination for achieving baseline resolution of the this compound enantiomers. Systematic method development and optimization of mobile phase composition and temperature are key to successful chiral separations.

References

Assessing the Joint Action of 2-Methylvaleric Acid with Other Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of combination therapies is a cornerstone of modern drug development, offering the potential for enhanced efficacy, reduced toxicity, and the mitigation of drug resistance. This guide provides a comprehensive framework for assessing the joint action of 2-Methylvaleric acid, a branched-chain short-chain fatty acid (SCFA), with other carboxylic acids. While direct experimental data on the synergistic, additive, or antagonistic effects of this compound in combination with other specific carboxylic acids are limited in publicly available literature, this guide furnishes researchers with the foundational knowledge, experimental protocols, and data analysis methodologies required to conduct such investigations.

Introduction to Joint Action and Synergy

When two or more therapeutic agents are administered in combination, their interaction can be classified into three categories:

  • Synergism: The combined effect of the agents is greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

The primary goal in combination therapy is often to achieve synergy, which can lead to therapeutic advantages such as lower required doses of individual agents, thereby reducing potential side effects. The assessment of these interactions requires rigorous experimental design and quantitative analysis.

Potential Mechanisms of Joint Action

This compound, like other SCFAs, is known to exert its biological effects through multiple mechanisms, primarily as a G protein-coupled receptor (GPCR) agonist and a histone deacetylase (HDAC) inhibitor.[1][2] The combination of this compound with other carboxylic acids that may act on the same or different pathways could lead to synergistic effects. For instance, combining two HDAC inhibitors could lead to a more profound effect on gene expression, while combining an HDAC inhibitor with an agonist for a specific GPCR could modulate distinct but convergent signaling pathways.

Experimental Protocols

To quantitatively assess the joint action of this compound with other carboxylic acids, a systematic experimental approach is necessary. The following protocols describe a general workflow for in vitro assessment using cell viability assays.

Cell Viability Assays (MTT or XTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and other carboxylic acid(s) of interest

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and the other carboxylic acid(s). Create a series of dilutions for each compound individually and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1).

  • Treatment: Treat the cells with the individual compounds and their combinations at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.[5]

    • For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.[4]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation and Analysis

The data from the cell viability assays should be used to generate dose-response curves for each compound individually and for the combinations. From these curves, the concentration that produces a 50% effect (e.g., IC50 for inhibition) is determined.

Data Summary Tables

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: Individual Compound Activity

Carboxylic AcidIC50 (µM)
This compoundValue
Carboxylic Acid AValue
Carboxylic Acid BValue

Table 2: Combination Activity (Fixed Ratio)

Combination (Ratio)IC50 of 2-MVA (µM)IC50 of Acid A (µM)Combination Index (CI)Interaction
2-MVA + Acid A (1:1)ValueValueValueSynergistic/Additive/Antagonistic
2-MVA + Acid B (1:1)ValueValueValueSynergistic/Additive/Antagonistic
Methods for Synergy Assessment

1. Combination Index (CI) Method (Chou-Talalay Method)

The Combination Index (CI) method is a widely used quantitative method for determining the nature of drug interactions.[1][2] The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

2. Isobologram Analysis

Isobologram analysis is a graphical method used to assess drug interactions.[6][7] The doses of two drugs required to produce a specific effect are plotted on the x and y axes. A straight line connecting the single-drug doses that produce this effect represents additivity.

  • Data points falling below the line indicate synergism .

  • Data points falling on the line indicate an additive effect .

  • Data points falling above the line indicate antagonism .

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (2-MVA & Other Acids) Treatment Treatment (Single & Combination) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (MTT/XTT) Incubation->Viability_Assay Absorbance Absorbance Reading Viability_Assay->Absorbance Dose_Response Dose-Response Curves Absorbance->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Synergy_Analysis Synergy Analysis (CI & Isobologram) IC50->Synergy_Analysis

Caption: Experimental workflow for assessing the joint action of carboxylic acids.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., FFAR2/3) G_Protein G Protein Activation GPCR->G_Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Biological_Effect Biological Effect (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Biological_Effect HDAC HDAC Histone Histone Acetylation HDAC->Histone Inhibition Gene_Expression Altered Gene Expression Histone->Gene_Expression Gene_Expression->Biological_Effect Two_MVA This compound Two_MVA->GPCR Two_MVA->HDAC Other_Acid Other Carboxylic Acid Other_Acid->GPCR Other_Acid->HDAC

Caption: Potential signaling pathways modulated by this compound and other carboxylic acids.

Conclusion

The assessment of the joint action of this compound with other carboxylic acids holds promise for the development of novel therapeutic strategies. By employing standardized experimental protocols and robust data analysis methods as outlined in this guide, researchers can effectively characterize the nature of these interactions. The identification of synergistic combinations can pave the way for further preclinical and clinical investigations, ultimately contributing to the advancement of more effective and safer treatments.

References

Safety Operating Guide

Proper Disposal of 2-Methylvaleric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of 2-Methylvaleric acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound (CAS No. 97-61-0) is a corrosive, combustible liquid that requires careful handling and disposal in accordance with local, state, and federal regulations.[1][2] Improper disposal can lead to environmental contamination and pose significant health risks. Adherence to the following procedures will help mitigate these risks and ensure compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][3] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

In Case of a Spill:

  • Evacuate and ventilate the area.

  • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[4]

  • Collect the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[4]

  • Do not let the product enter drains.[5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved hazardous waste disposal facility.[3] Due to its properties as a corrosive organic acid with six carbon atoms, drain disposal is not recommended.

Step 1: Waste Collection

  • Collect waste this compound in its original container or a designated, properly labeled, and sealed hazardous waste container.[5] The container must be compatible with corrosive materials.

  • Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents or bases, to prevent dangerous chemical reactions.[3][6]

  • Ensure the outside of the waste container is clean and free of contamination.

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive).

  • Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[3]

  • The storage area should be away from heat, sparks, open flames, and incompatible materials.[3]

  • Store in a locked-up area or an area accessible only to qualified or authorized personnel.[7]

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide them with accurate information about the waste, including its composition and volume.

Summary of Key Data

PropertyValueSource
Chemical Name This compound[8]
CAS Number 97-61-0[1][8]
Molecular Formula C6H12O2[1][9]
Primary Hazards Corrosive, Combustible Liquid[1][9]
UN Number 3265
Proper Shipping Name Corrosive liquid, acidic, organic, n.o.s. (this compound)
Disposal Method Dispose of contents/container to an approved waste disposal plant.[3]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have 2-Methylvaleric Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Collect waste in a labeled, compatible, and sealed container. fume_hood->collect segregate Do not mix with incompatible wastes. collect->segregate store Store in a designated, cool, and well-ventilated area with secondary containment. segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs provide_info Provide waste information for pickup. contact_ehs->provide_info end End: Waste is properly disposed of. provide_info->end

References

Personal protective equipment for handling 2-Methylvaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methylvaleric Acid

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.

Chemical Safety and Properties

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2][3] It is classified as a corrosive liquid and requires careful handling to prevent exposure.[3] The table below summarizes its key properties and hazards.

PropertyValueReference
Chemical Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Odor Fatty or rancid[4]
Boiling Point 196-197 °C
Density 0.931 g/mL at 25 °C
Flash Point 93 °C (199.4 °F) - closed cup
Solubility Slightly soluble in water; soluble in ethanol[4][5]
GHS Hazard Statements H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage)[2]
Signal Word Danger[1][2][3]
Personal Protective Equipment (PPE)

A comprehensive selection of PPE is mandatory to prevent contact and inhalation. Always ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Protection TypeRequired PPE
Eye & Face Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn for additional protection against splashes.[3]
Skin & Body An appropriately-sized, buttoned lab coat.[6] Wear impervious protective clothing and gloves (e.g., nitrile or butyl rubber) to prevent skin exposure.[1][3][7]
Respiratory All handling of this compound must be conducted in a certified chemical fume hood.[4] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an acid gas filter (Type E, yellow, or ABEK).[1]
Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Protocol for Safe Handling of this compound

1.0 Preparation and Precautionary Measures

1.1. Area Preparation: Ensure the work area is clean and uncluttered. All work must be performed inside a certified chemical fume hood.[4] 1.2. Safety Equipment Check: Confirm that a safety shower and eyewash station are accessible and functional.[1] Keep an appropriate fire extinguisher (e.g., dry chemical, CO₂) readily available.[1] 1.3. PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of holes and that safety goggles provide a complete seal. 1.4. Material Review: Review the Safety Data Sheet (SDS) for this compound before handling.[1][2][3]

2.0 Handling Procedure

2.1. Personal Protection: Don all required PPE as specified in the table above. 2.2. Dispensing: Keep the container of this compound tightly closed when not in use.[1] Ground the container when transferring to prevent static discharge.[8] Avoid inhaling vapors.[1][8] 2.3. Experimental Use: Use the smallest quantity of the chemical necessary for the experiment. Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] 2.4. Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]

3.0 Spill and Emergency Response

3.1. Minor Spill (in fume hood): 3.1.1. Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1] 3.1.2. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. 3.1.3. Clean the affected area thoroughly. 3.2. Major Spill or Spill Outside Fume Hood: 3.2.1. Evacuate the immediate area and alert colleagues. 3.2.2. Contact the institution's emergency response team. 3.3. Personal Exposure: 3.3.1. Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3] 3.3.2. Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water and soap. Seek immediate medical attention.[2][3] 3.3.3. Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3] 3.3.4. Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3]

4.0 Disposal Plan

4.1. Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. 4.2. Disposal Procedure: Dispose of chemical waste through an approved waste disposal plant.[1][2] Adhere strictly to all local, regional, and national hazardous waste regulations.[1][3] Do not dispose of it down the drain or into the environment.[1][8] 4.3. Container Decontamination: Handle uncleaned containers as you would the product itself.[2]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Required PPE check_safety->don_ppe review_sds Review SDS don_ppe->review_sds handle_chem Handle Chemical (Avoid Inhalation & Ignition Sources) review_sds->handle_chem spill Spill Occurs handle_chem->spill exposure Personal Exposure handle_chem->exposure collect_waste Collect Waste in Labeled Container handle_chem->collect_waste contain_spill Contain Spill with Inert Absorbent spill->contain_spill first_aid Administer First Aid (Flush Area, Move to Fresh Air) exposure->first_aid contain_spill->collect_waste seek_medical Seek Immediate Medical Attention first_aid->seek_medical dispose Dispose via Approved Hazardous Waste Vendor collect_waste->dispose

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.